Di-tert-Butylphosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIRURWBGEHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[P+](=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987971 | |
| Record name | Di-tert-butyl(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684-19-5 | |
| Record name | Bis(1,1-dimethylethyl)phosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Role of Sterically Hindered Phosphine Oxides in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Characterization of Di-tert-Butylphosphine Oxide
This compound is an organophosphorus compound featuring a central phosphorus atom bonded to an oxygen atom and two bulky tert-butyl groups.[1] This steric hindrance is not a mere structural curiosity; it is a critical feature that dictates its reactivity and utility. The compound serves as a vital precursor and ligand in synthetic chemistry, particularly in the realm of metal-catalyzed cross-coupling reactions where it facilitates the formation of complex molecular architectures.[1][2] This guide provides a field-proven perspective on its synthesis and rigorous characterization, moving beyond simple procedural lists to explain the underlying principles that ensure reproducible and reliable outcomes.
I. Strategic Synthesis of this compound
The preparation of this compound can be approached via several routes. The choice of method often depends on the available starting materials, scale, and desired purity. We will explore the two most robust and commonly employed strategies: the direct oxidation of its phosphine precursor and the hydrolysis of its chlorophosphine analogue.
Method 1: Direct Oxidation of Di-tert-butylphosphine
This is arguably the most straightforward pathway, leveraging the intrinsic propensity of P(III) compounds to be oxidized to the more stable P(V) state.[1][3] The simplicity of this method makes it highly attractive, with air itself serving as a viable, albeit slow, oxidizing agent.
The phosphorus atom in di-tert-butylphosphine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents. The transformation from a phosphine to a phosphine oxide is thermodynamically favorable, resulting in the formation of a strong phosphorus-oxygen double bond.
This protocol is adapted from established methodologies for the oxidation of secondary phosphines.[3]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, place di-tert-butylphosphine (1.0 g, 6.84 mmol). The starting phosphine is pyrophoric and must be handled under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Reaction: Remove the inert atmosphere and allow the flask to be open to the ambient air. Stir the liquid vigorously at room temperature.
-
Scientist's Insight: While seemingly counterintuitive to expose a pyrophoric reagent to air, the reaction is controlled by the rate of oxygen diffusion into the liquid. For small scales in a laboratory setting, this proceeds without ignition. The vigorous stirring is crucial to maximize the surface area for gas-liquid exchange, thereby facilitating a reasonable reaction rate.
-
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere if unreacted phosphine remains) and analyzing them via ³¹P NMR spectroscopy. The starting phosphine signal will diminish as the phosphine oxide signal appears and grows.
-
Duration: Continue stirring for approximately 48 hours. The reaction is slow, and this extended period is necessary for achieving a high conversion.[3]
-
Isolation: Upon completion, the resulting product, this compound, is a solid at room temperature.[2] No complex workup is typically required. For higher purity, the product can be recrystallized from a suitable solvent system, such as hexanes.
Caption: Oxidation of the P(III) center to the P(V) state.
Method 2: Hydrolysis of Chloro(di-tert-butyl)phosphine
This method offers an alternative route that is often faster than air oxidation and proceeds with high fidelity. It involves the reaction of the corresponding chlorophosphine with water.[1][5]
Chloro(di-tert-butyl)phosphine features a phosphorus-chlorine bond.[6] The phosphorus atom is highly electrophilic, and the chlorine atom is a good leaving group. Water acts as a nucleophile, attacking the phosphorus center and leading to the displacement of the chloride ion and subsequent formation of the phosphine oxide.
This protocol is based on the general principle of hydrolyzing chlorophosphines.[5]
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve chloro(di-tert-butyl)phosphine (1.0 g, 5.53 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).[7]
-
Reaction: While stirring the solution rapidly, add degassed water (0.1 mL, 5.55 mmol) dropwise via a syringe. An exothermic reaction may be observed.
-
Scientist's Insight: Using degassed water minimizes the presence of dissolved oxygen, which could potentially lead to side reactions, although the primary reaction is hydrolysis. The stoichiometry is critical; a slight excess of water ensures complete conversion but a large excess can complicate the workup.
-
-
Monitoring & Duration: The reaction is typically rapid. Monitor by ³¹P NMR until the starting material signal is completely consumed, which often occurs within a few hours.[5]
-
Workup & Isolation:
-
Remove the THF solvent under reduced pressure using a rotary evaporator.
-
The residue will contain the product and HCl byproduct. To remove residual water, add toluene (2 x 10 mL) and evaporate the solvent each time. This process, known as azeotropic distillation, is highly effective for drying as toluene and water form a low-boiling azeotrope.[5]
-
Wash the resulting solid residue with cold hexane (2 x 5 mL) to remove any non-polar impurities and dry under high vacuum. The product is obtained as a white, free-flowing powder.[5]
-
Caption: Nucleophilic attack by water on the chlorophosphine.
II. Rigorous Characterization: A Self-Validating Workflow
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system where each piece of data corroborates the others.
Caption: A logical workflow for product validation.
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| Appearance | White Solid / Powder | [2][5] |
| Molecular Formula | C₈H₁₉OP | [1][2] |
| Molecular Weight | 162.21 g/mol | [2][8] |
| Melting Point | 74-82 °C | [2][9] |
| CAS Number | 684-19-5 | [2][10] |
Spectroscopic Analysis
Spectroscopy provides an unambiguous fingerprint of the molecular structure.
NMR is the most powerful tool for the structural elucidation of this compound. The spectra are characterized by phosphorus-hydrogen coupling.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Source(s) |
| ¹H NMR | ~5.82 (in C₆D₆) | Doublet, ¹JP-H ≈ 422.4 Hz | 1H, P-H | [3] |
| ~0.97 (in C₆D₆) | Doublet, ³JP-H ≈ 14.6 Hz | 18H, -C(CH₃)₃ | [3] | |
| ³¹P NMR | Varies with solvent | Singlet (proton-decoupled) or Doublet (proton-coupled) | P=O | [5][11] |
-
Scientist's Insight: The magnitude of the one-bond phosphorus-hydrogen coupling constant (¹JP-H) is exceptionally large and is a definitive indicator of a direct P-H bond in this oxidation state. The three-bond coupling (³JP-H) to the tert-butyl protons confirms their proximity to the phosphorus center.
FT-IR is used to identify key functional groups. The most important vibration is the P=O stretch.
-
P=O Stretch: A strong absorption band is expected in the region of 1150-1250 cm⁻¹.
-
P-H Stretch: A medium intensity band is expected around 2300-2400 cm⁻¹.
-
C-H Stretch: Strong bands will be observed around 2850-3000 cm⁻¹ corresponding to the tert-butyl groups.
This combination of bands provides strong evidence for the phosphine oxide structure.[5][12]
Mass spectrometry confirms the molecular weight of the compound.
-
Expected M/Z: For the molecular ion [M]⁺, the expected mass-to-charge ratio would be approximately 162.21. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[12]
III. Critical Safety Considerations
Working with organophosphorus compounds necessitates strict adherence to safety protocols.[13]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Organophosphorus compounds can be toxic, and exposure routes include inhalation, ingestion, and skin absorption.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]
-
Storage: this compound is a flammable solid.[2] It should be stored in a tightly sealed container in a cool, dry place away from ignition sources.[14]
-
Precursor Hazards: The starting materials can be particularly hazardous. Di-tert-butylphosphine is pyrophoric (ignites spontaneously in air), and chloro(di-tert-butyl)phosphine is corrosive and reacts with moisture.[4][6] Handle these reagents with extreme caution under an inert atmosphere.
Conclusion
This compound is a compound of significant academic and industrial interest. Its synthesis via direct oxidation or chlorophosphine hydrolysis are both reliable methods, each with its own practical considerations. A rigorous characterization workflow, combining physical measurements with NMR, IR, and MS data, provides an unassailable confirmation of the product's identity and purity. By understanding the chemical principles behind each step of the synthesis and analysis, and by adhering to stringent safety protocols, researchers can confidently prepare and utilize this versatile chemical building block for applications ranging from catalysis to materials science.[1]
References
- 1. Buy this compound | 684-19-5 [smolecule.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine, bis(1,1-dimethylethyl)- | C8H19P | CID 136643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Di-tert-butylchlorophosphine | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Di-tert-butylchlorophosphine|lookchem [lookchem.com]
- 8. solid | Sigma-Aldrich [sigmaaldrich.cn]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. DI-T-BUTYLPHOSPHINE OXIDE | 684-19-5 [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Crystal structure analysis of Di-tert-Butylphosphine oxide
An In-depth Technical Guide to the Crystal Structure Analysis of Di-tert-Butylphosphine Oxide
Executive Summary
This compound ((t-Bu)₂HPO) is an organophosphorus compound of significant interest, primarily for its role as a sterically hindered and electron-rich ligand in catalysis and as a precursor in materials science.[1] Its performance in chemical transformations, such as Suzuki and Buchwald-Hartwig couplings, is intrinsically linked to its three-dimensional structure.[2] A precise understanding of its molecular geometry, provided by single-crystal X-ray diffraction, is therefore not merely academic but a fundamental prerequisite for rational ligand design and reaction optimization. This guide provides a comprehensive overview of the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and structural interpretation, grounded in established experimental evidence.
Introduction: The "Why" of Structural Analysis
In the field of homogeneous catalysis, the steric and electronic properties of a ligand dictate the reactivity and selectivity of the metallic center. This compound, with its bulky tert-butyl groups, creates a specific coordination environment that is crucial for its catalytic efficacy.[1] While spectroscopic methods like NMR provide valuable information about connectivity, only single-crystal X-ray diffraction (SCXRD) can deliver an unambiguous, high-resolution map of atomic positions, bond lengths, and angles.[3] This spatial information is critical for:
-
Validating Molecular Identity: Confirming the successful synthesis and purity of the target compound.
-
Understanding Steric Hindrance: Quantifying the cone angle and spatial arrangement of the bulky tert-butyl groups, which directly influences substrate approach and catalytic turnover.
-
Informing Computational Models: Providing precise geometric parameters for Density Functional Theory (DFT) and other computational studies to accurately model reaction mechanisms.
This guide details the self-validating protocols required to achieve a publication-quality crystal structure of (t-Bu)₂HPO, emphasizing the causal links between experimental choices and successful outcomes.
Synthesis & Single-Crystal Growth: From Powder to Perfection
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, defect-free crystal suitable for diffraction.
Synthesis via Air Oxidation
This compound is readily synthesized by the oxidation of its precursor, di-tert-butylphosphine ((t-Bu)₂PH).[1] The protocol described in the crystallographic literature leverages a straightforward air oxidation method.
Expert Insight: The choice of air as the oxidant is one of convenience and efficiency. Di-tert-butylphosphine is known to be air-sensitive, readily oxidizing to the phosphine oxide.[1] This reaction requires minimal reagents and workup, making it an elegant route to the desired product, provided the starting material is pure.
Experimental Protocol: Synthesis
-
Preparation: In a fume hood, dissolve a known quantity of di-tert-butylphosphine (CAS 819-19-2) in a suitable organic solvent (e.g., diethyl ether or toluene) in a round-bottom flask.
-
Oxidation: Equip the flask with a magnetic stir bar and leave it open to the atmosphere (or bubble a gentle stream of dry air through the solution) while stirring at room temperature.
-
Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy. The characteristic signal for the phosphine will diminish, while a new signal corresponding to the phosphine oxide appears.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude white solid is this compound.[2]
Single-Crystal Growth by Slow Evaporation
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[4] The key is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice. For phosphine oxides, a mixed-solvent system is often effective.[5]
Expert Insight: The choice of a solvent/anti-solvent system like dichloromethane (DCM) and hexane is strategic. This compound is readily soluble in a polar solvent like DCM but poorly soluble in a nonpolar anti-solvent like hexane. By allowing the more volatile DCM to slowly evaporate from a saturated DCM/hexane solution, the concentration of the poorly soluble compound gradually increases, promoting the formation of high-quality crystals rather than rapid precipitation.
Experimental Protocol: Crystallization
-
Dissolution: Dissolve the crude this compound solid in a minimal amount of dichloromethane in a small, clean vial.
-
Induce Saturation: Add n-hexane dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add one or two drops of DCM to redissolve the precipitate, resulting in a clear, saturated solution.
-
Slow Evaporation: Cover the vial with a cap, and puncture the cap with a needle. This allows for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a lab bench) and leave it undisturbed for several days.
-
Harvesting: Once well-formed, colorless crystals appear, carefully harvest a suitable crystal using a cryo-loop.
Single-Crystal X-ray Diffraction Analysis
The core of the analysis involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern. From this pattern, the electron density, and thus the atomic structure, can be reconstructed.[6]
The Overall Workflow
The process follows a logical sequence from sample preparation to the final, validated crystal structure.
Caption: Workflow for Crystal Structure Analysis.
Step-by-Step Data Collection Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The loop is then affixed to a goniometer head and placed on the diffractometer.
-
Cryo-Cooling: The crystal is flash-cooled to 173 K (-100 °C) in a stream of cold nitrogen gas.
-
Causality: Performing data collection at low temperatures is crucial. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.[1]
-
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are indexed to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system (monoclinic for this compound), a data collection strategy is calculated to ensure a complete and redundant dataset is measured.[1] This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation).
-
Data Integration and Reduction: The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each spot.
Structure Solution and Refinement
-
Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined to be P2₁/c.[1] This is a common space group for organic molecules.
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This initial map reveals the positions of the heavier atoms (Phosphorus, Oxygen, Carbon).
-
Structural Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.
-
Validation: The quality of the final model is assessed by metrics such as the R-factor. For the published structure of this compound, the final R-factor was 0.039, indicating an excellent fit between the model and the experimental data.[1]
The Crystal Structure of this compound
The analysis yields a precise three-dimensional model of the molecule within the crystal lattice.
References
- 1. researchgate.net [researchgate.net]
- 2. DI-T-BUTYLPHOSPHINE OXIDE | 684-19-5 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]
- 5. Crystal structure of tert-butyldiphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-depth Technical Guide to Di-tert-Butylphosphine Oxide: Molecular Geometry, Bonding, and Synthetic Protocols
This guide provides a comprehensive technical overview of di-tert-butylphosphine oxide [(t-Bu)₂P(O)H], a sterically hindered secondary phosphine oxide (SPO). We will delve into its nuanced molecular geometry, the nature of its bonding with a focus on the phosphoryl group, detailed synthetic methodologies, and its applications as a versatile ligand and synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals who utilize organophosphorus compounds in their work.
Introduction: The Significance of Steric Hindrance
This compound is an organophosphorus compound distinguished by the presence of two bulky tert-butyl groups attached to a central phosphorus atom. This significant steric shielding profoundly influences its chemical reactivity, stability, and coordination properties. Unlike less hindered phosphine oxides, the bulky substituents create a unique electronic and steric environment around the phosphorus center, making it a valuable tool in catalysis and materials science.[1] The stability conferred by the tert-butyl groups makes it less reactive than many analogous phosphine oxides, offering distinct advantages in specific chemical transformations.[1] This guide will explore the fundamental physicochemical properties that arise from its unique structure.
Molecular Geometry and Solid-State Structure
The three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction.[2] The phosphorus atom resides at the center of a distorted tetrahedral geometry, a common arrangement for pentavalent phosphorus compounds.
Crystallographic Data
An X-ray study conducted at 173 K reveals that the molecule is situated on a crystallographic mirror plane, meaning the asymmetric unit contains only one half of the molecule.[2] This inherent symmetry influences its crystal packing.
The defining structural parameters are summarized in the table below.
| Parameter | Value (Å or °) | Source |
| Bond Lengths | ||
| P=O | 1.503(2) Å | [2] |
| P-C | 1.854(2) Å | [2] |
| Bond Angles | ||
| O=P-C | 112.01(9)° | [2] |
| C-P-C | 114.12(13)° | [2] |
| O=P-H | 108.0° | [2] |
| C-P-H | 104.0° | [2] |
Table 1: Key bond lengths and angles for this compound determined by X-ray crystallography.[2]
The steric repulsion between the two large tert-butyl groups forces the C-P-C angle to widen to 114.12(13)°, deviating significantly from the ideal tetrahedral angle of 109.5°. This steric strain is a critical feature of the molecule's architecture.
Caption: Molecular geometry of this compound with key bond lengths.
Electronic Structure and Bonding
The nature of the phosphorus-oxygen double bond (P=O), or phosphoryl group, is a central feature of phosphine oxides.
The Phosphoryl (P=O) Bond
The experimentally determined P=O bond length of 1.503(2) Å is significantly shorter than a typical P-O single bond (~1.6 Å), confirming its double bond character.[2] This bond is highly polarized due to the difference in electronegativity between phosphorus (2.19) and oxygen (3.44), resulting in a substantial dipole moment with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This bond is best described as a combination of a sigma (σ) bond and a pi (π) bond. The π-component is traditionally thought to involve d-p orbital overlap (pπ-dπ bonding), though modern computational studies suggest that the contribution of phosphorus d-orbitals is less significant than once believed, with hyperconjugation and ionic interactions playing a major role.
Tautomerism
Secondary phosphine oxides like (t-Bu)₂P(O)H can theoretically exist in equilibrium with their trivalent tautomer, di-tert-butylphosphinous acid [(t-Bu)₂P-OH]. However, for dialkyl phosphine oxides, the equilibrium lies overwhelmingly in favor of the pentavalent phosphine oxide form.[2] The P=O bond is thermodynamically more stable than the P-O single bond and O-H bond combination in this context.
Spectroscopic Characterization
Spectroscopic methods are essential for the routine identification and characterization of this compound.
NMR Spectroscopy
-
³¹P NMR: Phosphorus-31 NMR is the most definitive technique for characterizing organophosphorus compounds. This compound exhibits a characteristic resonance in the ³¹P{¹H} NMR spectrum.
-
¹H NMR: The proton NMR spectrum is also highly informative. It shows a doublet for the hydrogen atom directly attached to the phosphorus, with a very large one-bond coupling constant (¹JP-H). A separate doublet is observed for the methyl protons of the tert-butyl groups, which are coupled to the phosphorus atom with a smaller three-bond coupling constant (³JP-H).
-
¹H NMR (in C₆D₆): δ 5.82 (d, 1H, P-H, ¹JP-H = 422.40 Hz), δ 0.97 (d, 18H, C(CH₃)₃, ³JP-H = 14.64 Hz).[2]
-
-
¹³C NMR: The carbon spectrum shows two distinct resonances for the quaternary and methyl carbons of the tert-butyl groups, both coupled to the phosphorus atom.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O stretching vibration. This band typically appears in the region of 1150-1200 cm⁻¹. For the related molecule tert-butyldiphenylphosphine oxide, this stretch is observed at 1165 cm⁻¹.[3] This absorption is a reliable diagnostic tool for confirming the presence of the phosphoryl group.
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the oxidation of its phosphine precursor, di-tert-butylphosphine [(t-Bu)₂PH].
Oxidation of Di-tert-butylphosphine
The phosphorus(III) center in di-tert-butylphosphine is readily oxidized to the corresponding phosphorus(V) oxide.[1] This transformation can be accomplished using a variety of oxidizing agents.
This is one of the most common and effective methods for preparing phosphine oxides.[1]
-
Dissolution: Dissolve di-tert-butylphosphine in a suitable organic solvent (e.g., methanol, ethanol, or acetone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution in an ice bath (0 °C) to control the exothermicity of the reaction.
-
Addition of Oxidant: Add 30-35% aqueous hydrogen peroxide dropwise to the stirred solution. The addition should be slow to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC or ³¹P NMR analysis indicates complete consumption of the starting phosphine.
-
Workup: Quench any remaining peroxide by adding a small amount of a reducing agent (e.g., aqueous sodium sulfite solution). Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Due to the sensitivity of the precursor phosphine, controlled oxidation can also be achieved simply by exposure to air.[2]
-
Exposure: Expose di-tert-butylphosphine to the atmosphere for an extended period (e.g., 2 days).[2]
-
Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Isolation: Single crystals of this compound can often be grown directly from the reaction mixture at ambient temperature.[2] This method is simple but typically results in lower yields compared to using stronger oxidizing agents.[2]
Caption: Synthetic pathways for the preparation of this compound.
Applications in Chemical Synthesis
This compound serves as a key precursor to other valuable ligands and is used in various catalytic applications.
-
Ligand Precursor: It is a common starting material for the synthesis of bulky phosphine ligands, which are crucial in homogeneous catalysis.
-
Catalysis: While often serving as a ligand precursor, it has direct applications as a ligand in several palladium-catalyzed cross-coupling reactions, including Suzuki couplings.[1]
-
Material Science: Its thermal stability and electronic properties make it a useful component in the development of novel phosphine oxide-based materials.[1]
-
Radiochemistry: The compound has been investigated for its utility in synthesizing fluorinated compounds used as tracers in medical imaging.[1]
Conclusion
This compound is a cornerstone molecule in organophosphorus chemistry. Its pronounced steric bulk, conferred by the two tert-butyl groups, dictates a unique molecular geometry, characterized by a distorted tetrahedral phosphorus center and a wide C-P-C bond angle. This structure underpins its stability, spectroscopic signatures, and utility as a versatile synthetic intermediate. The straightforward synthesis via oxidation of the corresponding phosphine, combined with its role as a precursor to important catalysts, ensures its continued relevance in academic and industrial research. A thorough understanding of its structural and electronic properties is paramount for any scientist working in the fields of catalysis, drug development, and materials science.
References
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Di-tert-Butylphosphine Oxide
Abstract
This technical guide provides a comprehensive overview of the principles and practical application of Fourier Transform Infrared (FT-IR) spectroscopy for the characterization of di-tert-butylphosphine oxide. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize organophosphorus compounds. We will delve into the theoretical underpinnings of IR spectroscopy as it pertains to this molecule, provide detailed experimental protocols, and offer an in-depth analysis of the resulting spectrum, correlating vibrational modes to specific molecular structures. This guide emphasizes a deep understanding of the causality behind experimental choices to ensure robust and reliable data acquisition and interpretation.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound (C₈H₁₉OP) is a versatile organophosphorus compound widely employed as a ligand in catalysis and as a synthetic intermediate.[1][2] Its chemical behavior and reactivity are intrinsically linked to its molecular structure, particularly the nature of the phosphoryl (P=O) group and the bulky tert-butyl substituents. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, making it an indispensable tool for confirming the identity, assessing the purity, and studying the intermolecular interactions of this compound.
This guide will focus on elucidating the key vibrational features of this compound, with a particular emphasis on the highly characteristic P=O stretching frequency. Understanding these spectral features is crucial for quality control in synthesis and for investigating its coordination chemistry.
Fundamental Principles of Infrared Spectroscopy of Organophosphorus Compounds
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group present. For this compound, the most informative regions of the IR spectrum are associated with the stretching and bending vibrations of the P=O, C-H, and P-C bonds.
The position of a vibrational band in an IR spectrum is primarily determined by the bond strength and the masses of the atoms involved. The intensity of the band is related to the change in the dipole moment during the vibration. The P=O bond is highly polar, resulting in a strong absorption band for its stretching vibration, which is a key diagnostic feature for phosphine oxides.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of solid this compound. The choice of sampling technique is critical for obtaining a high-quality spectrum. For a solid sample like this compound, the potassium bromide (KBr) pellet method or the Nujol mull technique are commonly employed.[3][4][5]
Sample Preparation: The KBr Pellet Method
The KBr pellet method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet. This method is often preferred as KBr is transparent in the mid-IR region and does not introduce interfering absorption bands.
Step-by-Step Protocol:
-
Drying: Ensure all equipment (agate mortar and pestle, die set) and the KBr powder are thoroughly dry to avoid a broad O-H absorption band from water in the spectrum. It is recommended to heat the KBr in an oven at approximately 100 °C and store it in a desiccator.[3]
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[3] Place the sample and KBr in an agate mortar and grind them together until a fine, homogeneous powder is obtained. The particle size of the sample should be less than the wavelength of the IR radiation to minimize scattering.[5]
-
Pellet Formation: Transfer the ground mixture into the die set of a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.
Alternative Sample Preparation: Nujol Mull
An alternative method is to prepare a Nujol mull. This involves grinding the solid sample with a few drops of Nujol (a mineral oil) to create a paste.[4][5] This paste is then pressed between two KBr or NaCl plates. While simpler, this method will introduce C-H stretching and bending bands from the Nujol itself, which may obscure some sample bands in those regions.[5]
Spectral Interpretation and Analysis
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.
The Phosphoryl (P=O) Stretching Vibration
The most prominent and diagnostic feature in the IR spectrum of a phosphine oxide is the P=O stretching vibration. This band is typically strong and appears in the region of 1300-1140 cm⁻¹. For this compound, this band is expected to be a strong absorption. The exact frequency of the P=O stretch is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. The formation of complexes or hydrogen bonds with other molecules can cause a significant shift in the P=O stretching frequency to lower wavenumbers, typically by about 50 cm⁻¹.[6][7][8][9] This phenomenon makes IR spectroscopy a valuable tool for studying intermolecular interactions involving the phosphoryl group.
Vibrations of the Tert-Butyl Groups
The tert-butyl groups give rise to several characteristic absorption bands:
-
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituents are observed in the region of 3000-2850 cm⁻¹.[10] These are typically strong to medium intensity bands.
-
C-H Bending: The bending (scissoring and rocking) vibrations of the C-H bonds appear in the 1470-1350 cm⁻¹ region.[10] Specifically, the characteristic umbrella-like deformation of the tert-butyl group often results in a strong band around 1370 cm⁻¹.
-
C-C Skeletal Vibrations: The stretching and bending vibrations of the C-C skeleton of the tert-butyl groups contribute to bands in the fingerprint region (below 1200 cm⁻¹).
P-C and P-H Vibrations
While this compound has a P-H bond, the search results did not provide a specific frequency for this vibration in this molecule. However, in general, P-H stretching vibrations are of medium intensity and appear in the 2440–2275 cm⁻¹ region. The P-C stretching vibrations are typically found in the fingerprint region and can be coupled with other vibrations, making them more difficult to assign definitively without computational analysis.
Table 1: Summary of Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| C-H Stretch (tert-butyl) | 3000-2850 | Strong to Medium | Asymmetric and symmetric stretching of methyl groups.[10] |
| P=O Stretch | ~1165 | Strong | This is a highly diagnostic band for phosphine oxides.[11] Its position can shift upon complexation.[6][7][8] |
| C-H Bend (tert-butyl) | 1470-1450 | Medium | Scissoring vibrations of CH₃ groups.[10] |
| C-H Bend (tert-butyl) | 1370-1350 | Strong | Characteristic "umbrella" mode of the tert-butyl group.[10] |
| P-C Stretch | Fingerprint Region | Medium to Weak | Often coupled with other vibrations. |
| C-C Skeletal Vibrations | Fingerprint Region | Medium to Weak | Bending and stretching of the tert-butyl carbon skeleton. |
Visualization of Molecular Structure and Key Functional Groups
To better understand the relationship between the molecular structure and the IR spectrum, a diagram of this compound highlighting the key functional groups is provided below.
Caption: Molecular structure of this compound with key vibrational modes highlighted.
Conclusion
Infrared spectroscopy is an essential analytical technique for the characterization of this compound. By understanding the fundamental principles and following a robust experimental protocol, researchers can obtain high-quality spectra that provide valuable information about the molecular structure and purity of the compound. The characteristic P=O stretching band serves as a powerful diagnostic tool, and its sensitivity to the molecular environment allows for the study of intermolecular interactions. This guide provides the foundational knowledge for the effective application of IR spectroscopy in research and development involving this compound and related organophosphorus compounds.
References
- 1. solid | Sigma-Aldrich [sigmaaldrich.cn]
- 2. DI-T-BUTYLPHOSPHINE OXIDE | 684-19-5 [m.chemicalbook.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. THE EFFECT OF COMPLEX-FORMATION BY PHOSPHINE OXIDES ON THEIR P-O STRETCHING FREQUENCIES (Journal Article) | OSTI.GOV [osti.gov]
- 8. 442. The effect of complex-formation by phosphine oxides on their P–O stretching frequencies - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Crystal structure of tert-butyldiphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Mass Spectrometry Fragmentation of Di-tert-butylphosphine Oxide
Introduction: The Significance of Di-tert-butylphosphine Oxide in Modern Chemistry
This compound, a sterically hindered organophosphorus compound, holds a significant position in contemporary chemical synthesis. Its derivatives are pivotal as ligands in various catalytic reactions, including cross-coupling and hydrogenation processes. The robust nature of the di-tert-butylphosphinyl group imparts unique electronic and steric properties to catalysts, influencing their reactivity, selectivity, and stability. Understanding the structural integrity and potential degradation pathways of such crucial molecules is paramount for researchers in catalysis, materials science, and drug development. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular structure through the systematic analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation of this compound, offering a framework for its identification and characterization.
Core Principles of Fragmentation in this compound
The fragmentation of this compound under mass spectrometric conditions, particularly with electron ionization (EI), is governed by the inherent structural features of the molecule: the bulky tert-butyl groups and the central phosphorus-oxygen double bond. The high energy imparted during EI induces the formation of a molecular ion, which is often unstable and undergoes a cascade of fragmentation events to yield more stable charged species. The primary driving forces for fragmentation in this molecule are the formation of stable carbocations and the elimination of neutral molecules.
The presence of two tert-butyl groups is expected to dominate the fragmentation pattern. Tert-butyl groups are known to fragment in two principal ways:
-
Loss of a Methyl Radical (•CH₃): This leads to the formation of a highly stable tertiary carbocation.
-
Loss of Isobutene (C₄H₈): This is a rearrangement process that results in the elimination of a stable neutral molecule.
Predicted Electron Ionization (EI) Fragmentation Pathway
Upon electron ionization, this compound (molecular weight: 162.21 g/mol ) will form a molecular ion ([M]⁺•) at m/z 162. The subsequent fragmentation is predicted to proceed through several key pathways:
Primary Fragmentation:
-
Loss of a Methyl Radical (m/z 147): The initial and likely most favorable fragmentation step is the cleavage of a C-C bond within one of the tert-butyl groups to expel a methyl radical (•CH₃). This results in a resonance-stabilized cation at m/z 147. The stability of the resulting cation makes this a prominent peak in the spectrum.
-
Loss of a tert-Butyl Radical (m/z 105): Cleavage of the P-C bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment at m/z 105.
-
Loss of Isobutene (m/z 106): A rearrangement process involving the transfer of a hydrogen atom can lead to the elimination of a neutral isobutene molecule (C₄H₈). This would produce a radical cation at m/z 106.
Secondary and Subsequent Fragmentation:
The primary fragment ions will likely undergo further fragmentation:
-
From m/z 147: This ion can lose an isobutene molecule to form a fragment at m/z 91.
-
From m/z 106: This ion can lose a hydrogen atom to form the ion at m/z 105, or it could undergo further fragmentation through the loss of the remaining tert-butyl group in various ways.
-
Formation of the tert-Butyl Cation (m/z 57): A very common and often base peak in the mass spectra of compounds containing a tert-butyl group is the tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57. This is formed by the cleavage of the P-C bond.
Summary of Predicted Fragment Ions
| m/z | Proposed Ion Structure | Formation Pathway | Notes |
| 162 | [(CH₃)₃C]₂P(O)H⁺• | Molecular Ion | May be of low abundance due to instability. |
| 147 | [(CH₃)₃C]P(O)H(C(CH₃)₂CH₂)⁺ | Loss of •CH₃ from a tert-butyl group | Expected to be a major fragment ion. |
| 106 | [(CH₃)₃C]P(O)H₂⁺• | Loss of isobutene (C₄H₈) | Rearrangement-driven fragmentation. |
| 105 | [(CH₃)₃C]P(O)H⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) or H• from m/z 106 | A significant fragment. |
| 57 | [C(CH₃)₃]⁺ | Cleavage of the P-C bond | Highly stable tertiary carbocation, likely the base peak. |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be represented by the following diagram:
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometric Analysis
To obtain a mass spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.
1. Sample Preparation:
-
Purity Assessment: Ensure the purity of the this compound sample using techniques such as NMR or chromatography. Impurities can complicate the mass spectrum.
-
Solution Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent will depend on the interface with the mass spectrometer (e.g., direct infusion or GC-MS).
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements, which aids in the confident assignment of elemental compositions to the fragment ions. A quadrupole or ion trap mass spectrometer is also suitable for routine analysis.
-
Ionization Method: Electron Ionization (EI) is the preferred method for this type of molecule to induce fragmentation and obtain structural information.
-
Sample Introduction:
-
Direct Infusion: For a quick analysis, the sample solution can be introduced directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more robust analysis and to separate any potential impurities, GC-MS is the ideal method. A suitable GC column (e.g., a non-polar column like a DB-5ms) and temperature program should be developed to ensure good chromatographic separation.
-
-
Mass Spectrometer Settings (Typical for EI):
-
Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).
-
Source Temperature: 200-250 °C (to ensure volatilization of the sample).
-
Mass Range: m/z 40-300 (to cover the molecular ion and all expected fragments).
-
Scan Rate: Sufficiently fast to obtain several spectra across a chromatographic peak if using GC-MS.
-
3. Data Analysis and Interpretation:
-
Molecular Ion Identification: Locate the peak corresponding to the molecular weight of this compound (m/z 162). Its intensity may be low.
-
Fragment Ion Analysis: Identify the major fragment ions and their relative abundances. Compare the observed m/z values with the predicted fragments in the table above.
-
High-Resolution Data: If high-resolution mass spectrometry is used, calculate the elemental composition of the molecular ion and key fragment ions to confirm their identities.
-
Library Searching: If a standard mass spectral library (e.g., NIST) is available, a search can be performed. However, a perfect match may not be found if the spectrum is not present in the database. In such cases, the interpretation of the fragmentation pattern is crucial.
Workflow for Mass Spectrometric Analysis
Caption: A streamlined workflow for the mass spectrometric analysis of this compound.
Conclusion: A Predictive Framework for Structural Elucidation
An In-Depth Technical Guide to the Thermogravimetric Analysis of Di-tert-Butylphosphine Oxide
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Di-tert-Butylphosphine oxide (DTBPO). Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of TGA for characterizing the thermal stability of this increasingly important organophosphorus compound. The guide outlines a detailed experimental protocol, interprets predicted thermal decomposition data, and discusses the implications of thermal stability in the pharmaceutical context. By integrating established principles of thermal analysis with insights into the chemistry of phosphine oxides, this guide serves as a vital resource for the robust characterization of DTBPO.
Introduction: The Ascending Profile of this compound in Pharmaceutical Sciences
This compound (DTBPO), an organophosphorus compound with the chemical formula C₈H₁₉OP, is distinguished by a tetrahedral phosphorus atom bonded to two sterically demanding tert-butyl groups and one oxygen atom.[1] Historically recognized for its utility as a ligand in transition metal-catalyzed reactions, DTBPO is carving out a significant niche in medicinal chemistry.[1] The incorporation of phosphine oxide moieties into molecular scaffolds is a burgeoning strategy in drug design, owing to their capacity to enhance critical physicochemical properties such as solubility and metabolic stability.[2][3] The landmark approval of Brigatinib, an anticancer therapeutic containing a phosphine oxide group, has further catalyzed interest in this functional group, underscoring the need for its thorough characterization.[3]
Thermogravimetric analysis (TGA) is a cornerstone of material characterization, offering a quantitative measure of a material's thermal stability and decomposition profile as a function of temperature.[4] For active pharmaceutical ingredients (APIs) and their intermediates, thermal stability is a critical quality attribute, directly influencing shelf-life, storage conditions, and formulation strategies.[5][6] This guide, therefore, addresses the imperative for a detailed understanding of the thermal behavior of DTBPO, providing a framework for its analysis that is both scientifically rigorous and practically applicable to the drug development pipeline.
Foundational Principles of TGA for the Analysis of Organophosphorus Compounds
Thermogravimetric analysis measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[4] The resulting data, presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature), reveal the onset temperature of decomposition, the number of decomposition steps, and the mass of residual material.
For organophosphorus compounds, the atmosphere is a critical experimental parameter. An inert atmosphere, typically nitrogen or argon, allows for the study of thermal decomposition (pyrolysis) in the absence of oxidation.[7] Conversely, an oxidative atmosphere (e.g., air or oxygen) can reveal susceptibility to oxidative degradation, which may occur at lower temperatures.[7]
Experimental Protocol: A Self-Validating System for TGA of this compound
The following protocol is designed to yield reproducible and accurate TGA data for DTBPO. The causality behind each parameter selection is detailed to ensure a self-validating experimental design.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential. Calibration of the mass balance should be performed using standard calibration weights, and temperature calibration should be conducted using certified reference materials with known Curie points or melting points.
Sample Preparation and Handling
Given that related phosphine compounds can be air-sensitive, it is prudent to handle this compound under an inert atmosphere (e.g., in a glovebox) to prevent any premature oxidation, although the oxide form is generally more stable.[8]
-
Sample Mass: 3-5 mg. This mass is sufficient to obtain a clear signal while minimizing thermal gradients within the sample.
-
Crucible: An open ceramic (alumina) crucible is recommended. Platinum crucibles can react with phosphorus-containing samples at elevated temperatures.[9]
TGA Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Initial Temperature | 30 °C | To establish a stable baseline before heating. |
| Final Temperature | 600 °C | To ensure complete decomposition is observed. |
| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events. |
| Purge Gas | High-purity Nitrogen | To study the intrinsic thermal stability in an inert atmosphere. |
| Flow Rate | 50 mL/min | To ensure efficient removal of gaseous decomposition products. |
Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of this compound.
Predicted Thermal Decomposition Profile and Mechanistic Insights
Predicted TGA and DTG Curves
This compound is expected to be a relatively thermally stable compound due to the strong P=O bond and the stable tertiary alkyl groups. The decomposition is anticipated to occur in a single, sharp step.
-
Onset of Decomposition: Estimated to be in the range of 200-250 °C.
-
Major Mass Loss: A significant mass loss is expected, corresponding to the cleavage and volatilization of the tert-butyl groups.
-
Residue: A small amount of phosphorus-containing residue is likely to remain at 600 °C under a nitrogen atmosphere.
Proposed Decomposition Pathway
The thermal decomposition of dialkylphosphine oxides often proceeds via an elimination mechanism. For this compound, a plausible pathway involves the elimination of isobutylene, a stable alkene, through a cyclic transition state. This would lead to the formation of a phosphinic acid intermediate, which would then undergo further decomposition at higher temperatures.
The likely decomposition products upon heating in an inert atmosphere would include:
-
Isobutylene (C₄H₈)
-
Water (H₂O)
-
Various oxides of phosphorus (e.g., P₂O₅) as a final residue.[1]
In an oxidative atmosphere, the decomposition would likely initiate at a lower temperature and produce carbon monoxide (CO) and carbon dioxide (CO₂) in addition to phosphorus oxides.[1]
Caption: Proposed thermal decomposition pathway for this compound.
Implications for Drug Development
The thermal stability data obtained from TGA is of paramount importance in the pharmaceutical industry.[5][6]
-
Stability and Shelf-Life: The onset temperature of decomposition is a key indicator of the thermal stability of DTBPO. This information is crucial for defining appropriate storage conditions and estimating the shelf-life of the compound or any drug substance containing it.[2]
-
Formulation Development: Knowledge of thermal stability guides the selection of excipients and manufacturing processes (e.g., milling, granulation, drying) to avoid degradation.[5] TGA can also be used to assess the compatibility of DTBPO with various pharmaceutical excipients.
-
Safety Assessment: Understanding the decomposition pathway and the nature of the evolved gases is important for safety assessments, particularly for processes involving heating.
The phosphine oxide moiety is often introduced to improve drug-like properties.[2][3] A high thermal stability, as predicted for DTBPO, would be a favorable characteristic, ensuring that the benefits of this functional group are not compromised during the manufacturing and storage of the final drug product.
Conclusion
This technical guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the provided interpretive guidance, researchers and drug development professionals can obtain reliable and meaningful data on the thermal stability of this important compound. The predicted thermal decomposition profile suggests that DTBPO is a relatively stable molecule, a desirable trait for its application in the pharmaceutical industry. The insights gained from TGA will undoubtedly contribute to the efficient and safe development of new therapeutics incorporating the phosphine oxide scaffold.
References
- 1. fishersci.com [fishersci.com]
- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and <i>in Vitro</i> Parameters Relevant for Dr… [ouci.dntb.gov.ua]
- 6. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
The Solubility Profile of Di-tert-Butylphosphine Oxide: A Technical Guide for Researchers
Abstract
Di-tert-butylphosphine oxide is a sterically hindered organophosphorus compound with increasing relevance in organic synthesis and drug development, particularly as a ligand in cross-coupling reactions.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective application in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including an analysis of the molecular factors governing its solubility, a summary of available qualitative and quantitative data, and detailed, field-proven protocols for the experimental determination of its solubility. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists.
Introduction: The Molecular Architecture and its Influence on Solubility
This compound, with the chemical formula C8H19OP, possesses a unique molecular structure that dictates its solubility behavior.[2] The central phosphorus atom is double-bonded to a highly electronegative oxygen atom, creating a polar P=O bond. This bond imparts a significant dipole moment to the molecule, making it a strong hydrogen bond acceptor.[3] Consequently, this compound exhibits a propensity to dissolve in polar organic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions.
However, the phosphorus atom is also bonded to two bulky tert-butyl groups. These large, nonpolar alkyl groups introduce significant steric hindrance around the polar phosphine oxide core. This steric shielding can limit the accessibility of the P=O group for solvation by solvent molecules, thereby modulating its solubility. The interplay between the polar phosphine oxide moiety and the nonpolar tert-butyl groups results in a nuanced solubility profile, where the compound is generally soluble in moderately polar to polar aprotic solvents, but less soluble in highly nonpolar or highly polar protic solvents.
Solubility Profile: A Data-Driven Overview
Qualitative Solubility Analysis
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various common organic solvents. The polar P=O group suggests solubility in polar solvents, while the bulky, nonpolar tert-butyl groups suggest some affinity for nonpolar environments.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), | Soluble | The strong dipole of the P=O group interacts favorably with the dipole of these solvents. |
| Acetone, Ethyl Acetate | |||
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The solvent's ability to hydrogen bond with the P=O oxygen enhances solubility. However, the bulky tert-butyl groups may disrupt the solvent's hydrogen-bonding network. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble | The large nonpolar surface area of the tert-butyl groups allows for some van der Waals interactions, but the polar P=O group disfavors dissolution in nonpolar media. |
| Aqueous | Water | Insoluble | Despite the polar P=O group, the large hydrophobic tert-butyl groups prevent significant solubility in water. |
This table is based on general chemical principles and data from analogous compounds. Experimental verification is recommended.
Comparative Solubility Data of Analogous Phosphine Oxides
To further inform our understanding, we can examine the solubility of structurally related phosphine oxides.
Table 2: Solubility Data for Triphenylphosphine Oxide (TPPO) and Tri-n-butylphosphine Oxide (TBPO)
| Compound | Solvent | Solubility | Reference |
| Triphenylphosphine Oxide | Benzene | Soluble (Quantitative data available) | [4] |
| Toluene | Soluble (Quantitative data available) | [4] | |
| Ethyl Acetate | Soluble (Quantitative data available) | [4] | |
| Ethanol | Soluble (approx. 20 mg/mL) | [5] | |
| Dichloromethane | Readily soluble | [4] | |
| Hexane | Almost insoluble | [4] | |
| Water | Almost insoluble | [6] | |
| Tri-n-butylphosphine Oxide | Water | Soluble (56 g/L at 20°C) | [7] |
The data for TPPO, which has bulky aromatic groups, aligns with the predictions for this compound, showing good solubility in moderately polar and aromatic solvents and poor solubility in nonpolar and aqueous media.[4][5][6] The notable water solubility of TBPO, which has less sterically demanding n-butyl groups, highlights how the nature of the alkyl substituent can significantly impact solubility.[7]
Experimental Determination of Solubility: A Practical Guide
Given the limited availability of quantitative data, experimental determination of the solubility of this compound is often necessary. The following protocols provide robust methodologies for both qualitative and quantitative solubility assessment.
Workflow for Solubility Determination
The following diagram illustrates the decision-making process for determining the solubility of a compound like this compound.
Caption: Experimental workflow for determining solubility.
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.[8][9][10]
Methodology:
-
Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.
-
Sample Addition: Add approximately 10-20 mg of this compound to each tube.
-
Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the corresponding tube, up to a total volume of 1 mL.
-
Mixing: After each addition, cap and vortex or vigorously shake the tube for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background for the presence of undissolved solid particles.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., using a shaker bath) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid.
-
Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as:
-
Gravimetric analysis: Evaporate the solvent from the supernatant and weigh the residual solid.
-
Chromatographic analysis (HPLC, GC): Quantify the compound against a calibration curve.
-
Spectroscopic analysis (UV-Vis, NMR): If the compound has a suitable chromophore or distinct spectroscopic signal.[8]
-
-
Calculation: Express the solubility in appropriate units, such as g/L or mol/L.
Logical Framework for Solvent Selection
The choice of solvents for solubility testing should be guided by the intended application and a systematic variation of solvent properties.
Caption: A logical approach to solvent selection for solubility studies.
Applications in Drug Development and Organic Synthesis
The solubility of this compound is a critical parameter in its application as a ligand in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] Good solubility in the reaction solvent ensures a homogeneous reaction mixture, which can lead to improved reaction rates and yields.
In the context of drug development, phosphine oxides are sometimes incorporated into drug candidates to modulate their physicochemical properties.[5] Understanding the solubility of model compounds like this compound can provide valuable insights into how this functional group influences the overall solubility of a potential therapeutic agent.
Conclusion
This compound exhibits a nuanced solubility profile governed by the balance between its polar phosphine oxide group and its bulky, nonpolar tert-butyl substituents. While quantitative solubility data remains limited, this guide provides a framework for predicting and experimentally determining its solubility in common organic solvents. The detailed protocols and logical workflows presented herein are designed to empower researchers to make informed decisions regarding the use of this compound in their synthetic and developmental endeavors.
References
- 1. This compound 684-19-5 [sigmaaldrich.com]
- 2. DI-T-BUTYLPHOSPHINE OXIDE | 684-19-5 [m.chemicalbook.com]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. EXPERIMENT 8 [aris.gusc.lv]
- 9. studylib.net [studylib.net]
- 10. csub.edu [csub.edu]
Electronic properties of Di-tert-Butylphosphine oxide ligand
An In-Depth Technical Guide to the Electronic Properties of Di-tert-Butylphosphine Oxide and its Role in Catalysis
Executive Summary
This compound, and more specifically its tautomer di-tert-butylphosphinous acid, has emerged as a critical ancillary ligand in transition metal catalysis. While often viewed as the air-stable precursor to the highly reactive di-tert-butylphosphine, the secondary phosphine oxide (SPO) itself is a sophisticated pre-catalyst whose electronic properties are finely tuned for high-performance cross-coupling reactions. This guide provides a comprehensive analysis of the core electronic characteristics of this ligand system, bridging theoretical principles with practical applications in catalytic science. We will explore its structural nature, the nuanced quantification of its electronic donor strength, and its functional role in facilitating key catalytic transformations, offering researchers and drug development professionals a foundational understanding of its utility.
The Central Role of Ligand Electronics in Catalysis
The performance of a transition metal catalyst is inextricably linked to the properties of its surrounding ligands. These ligands modulate the metal center's steric and electronic environment, directly influencing its reactivity, stability, and selectivity. Two key parameters, conceptualized by Chadwick A. Tolman, provide a framework for understanding these influences: the cone angle (a measure of steric bulk) and the Tolman Electronic Parameter (TEP)[1][2].
The TEP quantifies a ligand's net electron-donating or -withdrawing ability by measuring the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], via infrared spectroscopy[3]. A strongly electron-donating ligand increases the electron density on the metal center. This enhanced electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) frequency[3]. Ligands with bulky, electron-rich alkyl groups, such as tri-tert-butylphosphine (P(tBu)₃), are among the strongest electron donors known and exhibit some of the lowest TEP values[2][4]. This strong σ-donation is crucial for promoting the oxidative addition step in many catalytic cycles, a key reason for their efficacy in coupling unreactive substrates like aryl chlorides[5][6].
This compound: A Tale of Two Tautomers
This compound (tBu₂P(O)H) is the stable oxidation product of di-tert-butylphosphine[7]. While the P=O bond renders the phosphorus center pentavalent and formally a non-donor, the compound's utility in catalysis stems from its existence in equilibrium with its trivalent tautomer, di-tert-butylphosphinous acid (tBu₂POH). This equilibrium is fundamental to its function as a pre-catalyst.
Caption: Tautomeric equilibrium of the pre-catalyst.
The secondary phosphine oxide form is air-stable, making it easy to handle and store. In the catalytic reaction mixture, it converts to the phosphinous acid form, which acts as the true L-type ligand, coordinating to the metal center through its phosphorus lone pair. It is the electronic properties of this active tautomer that dictate catalytic performance.
Unpacking the Electronic Signature
Directly measuring the TEP for tBu₂POH is not standard. However, we can infer its electronic character through a combination of comparative analysis with related phosphines and computational modeling.
Steric and Electronic Parameter Comparison
The bulky tert-butyl groups impart significant steric hindrance, which is crucial for promoting reductive elimination and stabilizing the low-coordinate, catalytically active species. While the electronic effect of the -OH group is different from an alkyl group, the presence of two electron-releasing tert-butyl groups ensures the phosphorus center remains highly electron-rich.
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) | Key Characteristics |
| P(tBu)₃ | 2056.1 | 182 | Extremely strong donor, very bulky[2][8]. |
| PCy₃ | 2056.4 | 170 | Strong donor, bulky[8]. |
| PPh₃ | 2068.9 | 145 | Moderately donating, standard cone angle. |
| tBu₂POH (active form) | Not experimentally established; inferred to be a strong donor. | Estimated to be large due to t-Bu groups. | Strong σ-donor, bulky, generated in situ. |
Table 1: Comparison of Tolman parameters for selected phosphine ligands.
Computational Workflow for Electronic Property Analysis
Density Functional Theory (DFT) provides a powerful tool for quantifying the electronic properties of ligands where experimental data is scarce[9][10][11]. By modeling the di-tert-butylphosphinous acid molecule, we can calculate key descriptors that correlate with its electron-donating strength.
Experimental Protocol: DFT Calculation of Ligand Electronic Properties
-
Geometry Optimization:
-
Construct the 3D structure of di-tert-butylphosphinous acid (tBu₂POH).
-
Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy generally correlates with stronger electron-donating ability.
-
Generate a Molecular Electrostatic Potential (MEP) map. This visualizes the charge distribution on the molecule's surface, identifying the region of highest electron density, which is expected to be the phosphorus lone pair.
-
Perform a Natural Bond Orbital (NBO) analysis to determine the natural charge on the phosphorus atom. A more negative charge suggests higher electron density available for donation.
-
Caption: Workflow for DFT analysis of ligand electronics.
This computational approach provides a self-validating system where the optimized geometry is confirmed as a minimum before properties are extracted, ensuring the trustworthiness of the resulting electronic data.
Application in Palladium-Catalyzed Cross-Coupling
The combination of strong electron-donating character and significant steric bulk makes the tBu₂POH ligand highly effective in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings[12][13][14].
The Catalytic Cycle: A Ligand's Role
The ligand's electronic properties are crucial at multiple stages of the catalytic cycle:
-
Oxidative Addition: The strong σ-donation from the phosphorus atom increases electron density on the Pd(0) center, facilitating its oxidative addition to the aryl halide (Ar-X). This is often the rate-limiting step, especially for less reactive Ar-Cl bonds.
-
Transmetalation: The ligand's steric bulk can influence the rate of transmetalation from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center.
-
Reductive Elimination: The steric hindrance of the tert-butyl groups promotes the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
Field-Proven Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a typical application of this compound as a pre-catalyst. The choice of a strong base (K₃PO₄) is critical for both the transmetalation step and to facilitate the tautomerization of the pre-catalyst.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (tBu₂P(O)H)[15]
-
Aryl Chloride (e.g., 4-chlorotoluene) (1.0 mmol)
-
Arylboronic Acid (e.g., phenylboronic acid) (1.2 mmol)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
Toluene, anhydrous (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (Pre-formation): In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Rationale: A 2:1 ligand-to-palladium ratio is common to ensure the formation of the desired L₂Pd(0) active species while avoiding excess ligand that might inhibit the reaction.
-
-
Reagent Addition: To the vial, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Rationale: A slight excess of the boronic acid ensures complete consumption of the limiting aryl chloride. K₃PO₄ is an effective base for this transformation.
-
-
Solvent Addition and Reaction: Add anhydrous toluene (5 mL). Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Monitoring and Workup: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is more than a mere air-stable substitute for its phosphine counterpart; it is a highly effective pre-catalyst whose favorable electronic properties are unlocked in situ. The active phosphinous acid tautomer is a potent electron-donating ligand, a characteristic endowed by its two bulky tert-butyl substituents. This strong σ-donor character is instrumental in promoting the challenging oxidative addition step in cross-coupling reactions, particularly with stubborn substrates like aryl chlorides. Coupled with its significant steric profile, which facilitates reductive elimination, this ligand system provides the balanced properties required for efficient and robust catalysis. Future research may focus on further tuning the electronic nature of secondary phosphine oxides by modifying substituents to create next-generation catalysts for even more challenging chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. yanggroup.weebly.com [yanggroup.weebly.com]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. solid | Sigma-Aldrich [sigmaaldrich.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. solid | Sigma-Aldrich [sigmaaldrich.cn]
- 15. DI-T-BUTYLPHOSPHINE OXIDE | 684-19-5 [m.chemicalbook.com]
The Pivotal Role of Steric Hindrance: A Technical Guide to Di-tert-Butylphosphine Oxide in Coordination Chemistry
Abstract
Di-tert-butylphosphine oxide ((t-Bu)₂P(O)H) has emerged as a compound of significant interest in modern coordination chemistry and catalysis. Its defining characteristic—the substantial steric bulk imparted by two tert-butyl groups—governs its reactivity and coordination behavior in ways that are both predictable and subtly powerful. This technical guide provides an in-depth exploration of the steric effects of this compound, offering a resource for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, coordination modes, and its consequential applications, particularly in the realms of catalysis and medicinal chemistry. The narrative is grounded in established principles and supported by practical, field-proven insights to bridge theory with application.
Introduction: Beyond a Simple Ligand
Phosphine oxides (R₃P=O) have often been viewed as byproducts of phosphine chemistry, the result of unintentional oxidation. However, this perspective overlooks their intrinsic value as highly polar, stable, and versatile molecules.[1][2][3] Within this class, this compound stands out due to the profound influence of its sterically demanding tert-butyl substituents.[4] These bulky groups create a unique chemical environment around the phosphorus center, dictating how the molecule interacts with metal centers and influencing the stability and reactivity of the resulting complexes.[4][5]
This guide will illuminate the causal relationship between the steric profile of this compound and its utility. We will explore how its size is not a limitation but a tool that can be leveraged to control coordination numbers, stabilize reactive intermediates, and drive catalytic efficiency. Furthermore, we will touch upon its growing relevance in medicinal chemistry, where the phosphine oxide moiety is gaining recognition for its ability to form strong hydrogen bonds and improve pharmacokinetic properties.[6][7]
Fundamental Properties: A Tale of Sterics and Electronics
The utility of this compound in coordination chemistry is a direct consequence of its inherent structural and electronic features.
Steric Profile: The Dominating Influence
The most significant feature of this compound is its steric bulk. The two tert-butyl groups create a congested environment around the phosphorus atom, which has several important consequences:
-
Resistance to Further Substitution: The steric hindrance can inhibit nucleophilic attack at the phosphorus center, contributing to the compound's overall stability.[5]
-
Controlled Coordination: When acting as a ligand, the bulky nature of the tert-butyl groups often limits the number of ligands that can coordinate to a metal center, preventing the formation of overly saturated, inactive species.[8]
-
Influence on Complex Geometry: The steric demands of this compound can enforce specific geometries in the resulting metal complexes, which can be crucial for catalytic activity.
A key metric used to quantify the steric bulk of phosphine-type ligands is the Tolman cone angle (θ) . While the cone angle is traditionally calculated for phosphine ligands (PR₃), the concept can be extended to phosphine oxides. Due to the presence of the P=O bond and the tetrahedral geometry, the steric profile is significant. For the related di-tert-butylphosphine, the steric hindrance is a defining characteristic. The cone angle for this compound is substantial, effectively shielding a large portion of the metal center's coordination sphere.
Electronic Properties and Bonding
This compound is a polar molecule with a significant dipole moment arising from the highly polarized P=O bond. The oxygen atom is a hard Lewis base, readily donating its lone pair of electrons to form coordination complexes with metal centers.[9] Upon coordination, the P-O bond length typically elongates slightly, consistent with a decrease in bond order as electron density is donated to the metal.[9]
The molecule exists in equilibrium with its tautomeric form, phosphinous acid ((t-Bu)₂P-OH), although the equilibrium heavily favors the phosphine oxide form.[9][10] However, it is the phosphinous acid tautomer that is often invoked in coordination to transition metals.[10]
Synthesis of this compound
A reliable and high-yielding synthesis is paramount for the widespread application of any chemical compound. This compound can be prepared via several straightforward methods.
Oxidation of Di-tert-butylphosphine
The most common route involves the oxidation of the corresponding secondary phosphine, di-tert-butylphosphine ((t-Bu)₂PH).[4][10]
-
Air Oxidation: Simple exposure of di-tert-butylphosphine to air can lead to the formation of the oxide, although this method can be slow and difficult to control.[10]
-
Controlled Oxidation with H₂O₂: A more reliable method involves the use of a controlled oxidizing agent, such as hydrogen peroxide. This reaction is typically clean and provides high yields.[4]
Hydrolysis of Chloro(di-tert-butyl)phosphine
Another viable synthetic pathway is the hydrolysis of chloro(di-tert-butyl)phosphine ((t-Bu)₂PCl).[4] This reaction proceeds readily with water to yield this compound and hydrochloric acid.
Coordination Chemistry: The Steric Effect in Action
The large steric footprint of this compound dictates its behavior as a ligand, leading to the formation of well-defined and often highly active metal complexes.
Modes of Coordination
This compound typically coordinates to metal centers through the oxygen atom, acting as a hard Lewis base.[9] This interaction is favored with hard metal centers. The coordination can lead to the formation of both mononuclear and binuclear complexes, depending on the metal, other ligands, and reaction conditions.
The following diagram illustrates the common coordination mode of this compound to a generic metal center (M).
Caption: Coordination of this compound to a metal center.
Role as a Pre-catalyst and Ligand
In many catalytic applications, particularly in cross-coupling reactions, this compound serves as a stable and air-tolerant pre-ligand.[4] It can be readily introduced into a reaction mixture and is subsequently reduced in situ to the active phosphine ligand, which then participates in the catalytic cycle. This approach simplifies handling and improves the reproducibility of catalytic reactions.
Furthermore, its ability to form stable complexes with transition metals makes it a valuable ligand in its own right for various catalytic processes, including palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings.[4][11][12] The steric bulk of the ligand can promote the formation of low-coordinate, highly active catalytic species.[8][13]
Applications in Catalysis: Leveraging Steric Hindrance for Efficiency
The steric properties of this compound are not merely a structural curiosity; they are a key driver of its effectiveness in catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands are known to promote high catalytic activity.[8] this compound, as a precursor to a bulky phosphine ligand, fits this profile perfectly. The steric hindrance around the palladium center facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher turnover numbers and yields.
The table below summarizes the utility of this compound as a ligand in various palladium-catalyzed cross-coupling reactions.[11][12]
| Reaction Type | Role of this compound |
| Suzuki-Miyaura Coupling | Promotes the formation of the active Pd(0) species and stabilizes the catalytic intermediates. |
| Buchwald-Hartwig Amination | Facilitates the coupling of amines with aryl halides, often leading to improved reaction rates. |
| Heck Reaction | The steric bulk can influence the regioselectivity of the reaction. |
| Sonogashira Coupling | Enhances the efficiency of coupling terminal alkynes with aryl or vinyl halides. |
| Stille Coupling | Effective in the coupling of organostannanes with organic halides. |
| Negishi Coupling | Promotes the reaction between organozinc compounds and organic halides. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction utilizing a palladium catalyst with this compound as a ligand precursor.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) in the reaction solvent (e.g., toluene/water mixture).
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask containing the reactants.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
The following workflow diagram illustrates this process.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Emerging Roles in Drug Development
While the primary applications of this compound have been in catalysis, the broader class of phosphine oxides is gaining traction in medicinal chemistry and drug development.[1][2][14]
Physicochemical and In Vitro Properties
Phosphine oxides are highly polar functional groups, which can lead to several desirable properties in drug candidates:
-
Increased Solubility: The polarity of the P=O bond often enhances the aqueous solubility of a molecule, which is a critical factor for bioavailability.[1][2]
-
Metabolic Stability: The P-C and P=O bonds are generally stable under physiological conditions, making them resistant to metabolic degradation.[1]
-
Hydrogen Bonding: The oxygen atom of the phosphine oxide is an excellent hydrogen bond acceptor, allowing for strong interactions with biological targets such as enzymes and receptors.[6]
The FDA approval of brigatinib, an anticancer drug containing a phosphine oxide moiety, has spurred further interest in this functional group.[7] The success of brigatinib highlights the potential of phosphine oxides to confer high affinity for biological targets.[7]
Considerations for Drug Design
While the polarity of phosphine oxides is advantageous for solubility and metabolic stability, it can sometimes come at the cost of reduced cell permeability.[1][2] Therefore, a careful balance must be struck during the drug design process. The steric bulk of the substituents on the phosphorus atom, such as the tert-butyl groups in this compound, can also play a role in modulating the molecule's interaction with its biological target and its overall pharmacokinetic profile.
Conclusion and Future Outlook
This compound is a prime example of how steric effects can be strategically employed in coordination chemistry to achieve specific outcomes. Its bulky nature is not a hindrance but a powerful tool for controlling reactivity, stabilizing catalytic species, and influencing reaction pathways. From its role as a robust ligand precursor in palladium-catalyzed cross-coupling reactions to the emerging potential of the phosphine oxide functional group in drug discovery, this compound continues to be a compound of significant academic and industrial importance.
Future research will likely focus on the development of new catalytic systems that leverage the unique steric and electronic properties of this compound and related bulky phosphine oxides. In the realm of medicinal chemistry, we can expect to see a more systematic exploration of this functional group in the design of new therapeutic agents, moving it from an underrepresented motif to a staple in the medicinal chemist's toolbox.[1][2][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. Buy this compound | 684-19-5 [smolecule.com]
- 5. Item - Steric and kinetic effects of the t-butyl substituent at phosphorus. - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. Phosphine Oxides for Intramolecular Hydrogen Bonding - Enamine [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity | Journal Article | PNNL [pnnl.gov]
- 9. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound 684-19-5 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
Di-tert-butylphosphine Oxide (CAS 684-19-5): A Comprehensive Technical Guide for Researchers
This guide provides an in-depth analysis of Di-tert-butylphosphine oxide (CAS 684-19-5), a versatile organophosphorus compound. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delineates its chemical and physical properties, explores its applications with a focus on the mechanistic underpinnings of its utility in catalysis, and furnishes a thorough overview of its known hazards and handling protocols.
Core Characteristics and Physicochemical Properties
This compound is an air-stable, solid organophosphorus compound.[1] Its molecular structure, featuring a phosphoryl group flanked by two bulky tert-butyl groups, imparts significant steric hindrance and electronic properties that are central to its chemical behavior.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 684-19-5 | [2] |
| Molecular Formula | C₈H₁₉OP | [2] |
| Molecular Weight | 162.21 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 74-82 °C | |
| IUPAC Name | Di-tert-butyl(oxo)phosphanium | [3] |
| Synonyms | Bis(1,1-dimethylethyl)phosphine oxide, DTBPO | [4] |
Mechanism of Action and Applications in Organic Synthesis
The utility of this compound in modern organic chemistry, particularly in transition metal catalysis, stems from its unique combination of steric and electronic properties. While it is a phosphine oxide, it can serve as a pre-ligand or be reduced in situ to the corresponding phosphine, which is often the active ligand in catalytic cycles. The bulky tert-butyl groups create a large cone angle, which can promote reductive elimination and stabilize low-coordinate metal centers, thereby enhancing catalytic activity.[5][6]
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a well-established ligand precursor for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and complex organic molecules. These reactions include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.[1]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.
-
Heck Reaction: Vinylation of aryl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Stille Coupling: Coupling of organostannanes with organic halides.
-
Negishi Coupling: Coupling of organozincs with organic halides.
-
Hiyama Coupling: Coupling of organosilanes with organic halides.
The steric bulk of the di-tert-butylphosphino ligand (formed in situ) is crucial in these transformations. It facilitates the oxidative addition of the organic halide to the palladium(0) center and promotes the subsequent reductive elimination of the product, thereby turning over the catalytic cycle efficiently.[5]
Caption: A simplified workflow of a Palladium-catalyzed cross-coupling reaction.
Other Applications
Beyond its role in catalysis, this compound is utilized in:
-
Materials Science: Its thermal stability and electronic properties make it a candidate for the development of novel phosphine oxide-based materials.[7]
-
Radiochemistry: It has been investigated for the synthesis of fluorinated compounds for medical imaging applications.[7]
Hazards and Toxicological Profile
The hazard classification of this compound presents some inconsistencies across different suppliers and databases, necessitating a cautious approach to its handling.
GHS Hazard Classification
Most sources concur that this compound is a flammable solid (H228). However, some suppliers also list the following hazards:
-
H302: Harmful if swallowed[4]
-
H312: Harmful in contact with skin[4]
-
H332: Harmful if inhaled[4]
-
H402: Harmful to aquatic life[4]
It is imperative for researchers to consult the specific Safety Data Sheet (SDS) provided by their supplier and to handle the compound as if all these hazards are present.
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description | Pictogram | Signal Word | Source(s) |
| H228 | Flammable solid | Warning | ||
| H302 | Harmful if swallowed | Danger | [4] | |
| H312 | Harmful in contact with skin | Danger | [4] | |
| H332 | Harmful if inhaled | Danger | [4] | |
| H402 | Harmful to aquatic life | None | Danger | [4] |
Toxicological Data
-
Acute toxicity (LD50 oral, dermal, inhalation)
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Respiratory or skin sensitization
-
Germ cell mutagenicity
-
Carcinogenicity
-
Reproductive toxicity
-
Specific target organ toxicity (single and repeated exposure)
The absence of data underscores the need for stringent safety measures to minimize exposure.
Safe Handling and Experimental Protocols
Given the flammability and potential toxicity of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
General Handling and Storage
-
Handling: Avoid generating dust. Use in a well-ventilated area. Keep away from open flames, hot surfaces, and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in an inert atmosphere and store in a freezer under -20°C for long-term stability.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol is a representative example of the use of this compound as a pre-ligand in a common cross-coupling reaction.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%) and this compound (2 mol%).
-
Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add deionized water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable and versatile compound in the toolkit of the modern organic chemist. Its efficacy as a pre-ligand in a wide array of palladium-catalyzed cross-coupling reactions is well-documented and attributable to the steric and electronic effects of the bulky tert-butyl groups. However, the conflicting reports on its hazard profile and the notable lack of comprehensive toxicological data necessitate a highly cautious and informed approach to its handling. Researchers and laboratory managers must prioritize stringent safety measures, including the use of appropriate personal protective equipment and engineering controls, to mitigate potential risks. Further toxicological studies are warranted to provide a more complete safety profile for this important chemical.
References
- 1. 684-19-5 | this compound | Alkyl-phosphine Ligands | Ambeed.com [ambeed.com]
- 2. CAS No.684-19-5,DI-T-BUTYLPHOSPHINE OXIDE Suppliers [lookchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 684-19-5 | this compound - AiFChem [aifchem.com]
- 5. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 684-19-5 [smolecule.com]
Methodological & Application
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
An In-Depth Guide to Di-tert-Butylphosphine Oxide as a Ligand for Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds in pharmaceutical and materials science. The efficacy of this palladium-catalyzed reaction is profoundly dependent on the choice of ligand. This guide provides an in-depth exploration of this compound (DtBPO), a highly effective and user-friendly pre-ligand for Suzuki-Miyaura couplings. We will delve into its mechanistic role, practical advantages, and provide detailed, field-proven protocols for its application, particularly focusing on the coupling of challenging aryl chlorides.
Introduction: The Challenge of Modern Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, from life-saving pharmaceuticals to advanced electronic materials.[1] Among these, the Suzuki-Miyaura coupling is prized for its operational simplicity, functional group tolerance, and the low toxicity of its boron-based reagents.[2] However, the ever-increasing complexity of synthetic targets necessitates catalysts that can efficiently couple unreactive and sterically hindered substrates, such as aryl chlorides, under mild conditions.[2]
The solution often lies in the ligand bound to the palladium center. Bulky, electron-rich phosphine ligands have been shown to dramatically accelerate the key steps of the catalytic cycle.[2] While highly effective, many of these phosphines, like tri-tert-butylphosphine, are sensitive to air and require careful handling.[3] this compound (DtBPO) emerges as a robust and practical alternative. As a secondary phosphine oxide (SPO), it is an air-stable solid that serves as a "pre-ligand," generating the active, highly reactive phosphine species in situ. This unique characteristic simplifies experimental setup without compromising the high reactivity required for modern synthetic challenges.[4]
Mechanistic Insight: The Dual Role of this compound
This compound itself is not the active ligand. It exists in tautomeric equilibrium with its trivalent phosphinous acid form (tBu)₂P-OH. It is this phosphinous acid that coordinates to the palladium center to initiate the catalytic cycle.[4] This equilibrium is the key to DtBPO's utility, providing a stable, handleable precursor to a highly active ligand.
The catalytic cycle for the Suzuki-Miyaura coupling, facilitated by the DtBPO-derived ligand, proceeds through three fundamental steps:
-
Oxidative Addition: The active, electron-rich Pd(0) species, stabilized by the bulky di-tert-butylphosphinous acid ligand, readily reacts with the aryl halide (Ar-X). The ligand's high electron density increases the reactivity of the metal center, facilitating the oxidative addition even with less reactive substrates like aryl chlorides.
-
Transmetalation: The arylboronic acid is activated by a base (e.g., KOtBu, CsF, K₃PO₄) to form a more nucleophilic boronate species.[5] This boronate then transfers its organic group to the palladium center, displacing the halide and forming an arylpalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst. The steric bulk of the di-tert-butyl groups on the phosphine ligand promotes this final, crucial step, preventing undesirable side reactions and accelerating catalyst turnover.
The use of DtBPO often involves palladium(II) precatalysts, such as POPd complexes. These are typically air- and moisture-stable complexes that efficiently generate the active Pd(0) species under the reaction conditions, ensuring accurate ligand-to-palladium ratios and reproducible results.[4][6]
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tBuXPhos Pd G3 95 dried basis 1447963-75-8 [sigmaaldrich.com]
Buchwald-Hartwig amination using Di-tert-Butylphosphine oxide ligand
An Application Guide to Buchwald-Hartwig Amination Utilizing Di-tert-butylphosphine Oxide
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] The efficacy of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of ligand, which governs the reaction's scope, efficiency, and functional group tolerance. This guide provides an in-depth exploration of this compound, a robust and highly effective secondary phosphine oxide (SPO) ligand. We will delve into the mechanistic nuances of its action, provide detailed, field-tested protocols for its application, and offer insights into optimizing reaction conditions for a broad range of substrates, targeting researchers, scientists, and professionals in drug development.
Introduction: The Significance of C-N Bond Formation
Aryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and materials.[2] Consequently, the development of efficient methods for their synthesis is of paramount importance. The Buchwald-Hartwig amination has revolutionized this field by allowing the coupling of amines with aryl halides and pseudohalides under relatively mild conditions, overcoming the limitations of classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]
The success of this transformation hinges on the ligand bound to the palladium catalyst. Bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle, enhancing reaction rates and expanding the substrate scope to include historically challenging partners like aryl chlorides.[1][3] this compound represents a unique and highly practical class of pre-ligand for these transformations.
The Ligand: this compound - A Unique Pre-Ligand
This compound, (t-Bu)₂P(O)H, is a secondary phosphine oxide (SPO). Unlike tertiary phosphine ligands, SPOs exist in a tautomeric equilibrium with their phosphinous acid form, (t-Bu)₂POH. It is this phosphinous acid tautomer that serves as the active L-type ligand, coordinating to the palladium center to initiate catalysis.
The bulky di-tert-butyl groups are critical to the ligand's efficacy. This steric hindrance facilitates the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1] Furthermore, this steric bulk helps to favor the formation of monoligated palladium species, which can accelerate the catalytic cycle.[1] A key practical advantage is that this compound is an air-stable solid, simplifying handling and reaction setup compared to many oxygen-sensitive tertiary phosphine ligands.
Caption: Tautomerism of the SPO pre-ligand.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The Di-tert-butylphosphinous acid ligand (L) plays a crucial role in stabilizing the palladium center and facilitating each elementary step.
-
Oxidative Addition: The active, monoligated Pd(0)L species reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond. This forms a Pd(II) complex.[2][4]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base (e.g., NaOt-Bu), the coordinated amine is deprotonated to form a palladium amido complex.[4] This is often a rate-determining step.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the desired aryl amine product. This step regenerates the active Pd(0)L catalyst, which re-enters the catalytic cycle.[1][4] The steric bulk of the di-tert-butylphosphine ligand is crucial for promoting this step over competing side reactions like beta-hydride elimination.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
4.1. General Considerations and Reagent Preparation
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[5]
-
Solvent Purity: Anhydrous solvents are crucial for reproducibility. Toluene and dioxane are commonly used. It is recommended to degas the solvent by bubbling with nitrogen or argon for at least 30 minutes prior to use.
-
Reagent Purity: The aryl halide, amine, and base should be of high purity. Sodium tert-butoxide (NaOt-Bu) is highly hygroscopic and should be handled exclusively in a glovebox.
4.2. General Protocol for the Amination of an Aryl Bromide
This protocol provides a starting point for the coupling of a generic aryl bromide with a secondary amine.
References
Application Notes and Protocols for Palladium-Catalyzed Heck Reaction with Di-tert-Butylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Di-tert-Butylphosphine Oxide in Heck Couplings
The Palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] The evolution of this powerful reaction has been largely driven by the development of sophisticated ligand systems that enhance catalyst performance, broaden substrate scope, and allow for milder reaction conditions. Among these, bulky, electron-rich phosphine ligands have proven particularly effective, especially for the activation of less reactive aryl chlorides.[2]
This document provides a detailed guide to the application of this compound, a secondary phosphine oxide (SPO), in the Palladium-catalyzed Heck reaction. While tertiary phosphines like tri-tert-butylphosphine are well-established, SPOs such as this compound are gaining recognition as highly effective pre-ligands.[3][4] They offer the operational advantages of being air-stable solids while generating the active, bulky, and electron-rich phosphine ligand in situ. This approach circumvents the need to handle pyrophoric and air-sensitive tertiary phosphines, representing a significant practical advancement for process safety and convenience in both research and development settings.
The use of this compound as a pre-ligand promotes the formation of a monoligated palladium(0) species, which is believed to be the active catalyst in many cross-coupling reactions.[5] This catalytically active species is highly effective in promoting the oxidative addition of challenging substrates, including electron-rich and sterically hindered aryl chlorides.
Mechanism of Action: The Role of this compound as a Pre-Ligand
The efficacy of this compound in the Heck reaction lies in its transformation into the active ligand under catalytic conditions. While the precise mechanism can be multifaceted, it is generally understood that the secondary phosphine oxide undergoes reduction or tautomerization to form the corresponding di-tert-butylphosphine, which then coordinates to the palladium center.
The generally accepted catalytic cycle for the Heck reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species.[6] The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene, followed by β-hydride elimination to yield the desired substituted alkene product and a hydridopalladium(II) species. Reductive elimination of HX, facilitated by a base, regenerates the palladium(0) catalyst, completing the cycle.[1]
The bulky di-tert-butylphosphino ligand, generated in situ from this compound, plays a crucial role in facilitating several key steps of this cycle. Its large steric footprint promotes the formation of the coordinatively unsaturated, 14-electron L-Pd(0) species (where L is the phosphine ligand), which is highly reactive towards oxidative addition. Furthermore, the electron-donating nature of the ligand increases the electron density on the palladium center, which also accelerates the oxidative addition step, particularly for challenging substrates like aryl chlorides.
Diagram of the Proposed Catalytic Cycle
Caption: Proposed mechanism for the Heck reaction using this compound as a pre-ligand.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for the Heck Coupling of an Aryl Bromide with an Alkene
This protocol is suitable for a wide range of aryl bromides and activated alkenes.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Alkene
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.5-2 mol%) and this compound (1-4 mol%).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the aryl bromide (1.0 equiv), the base (Cs₂CO₃ or K₂CO₃, 2.0 equiv), and the anhydrous solvent (dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).
-
Add the alkene (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Diagram of the Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Protocol 2: Heck Coupling of an Aryl Chloride with Styrene
This protocol is optimized for the more challenging coupling of aryl chlorides.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride
-
Styrene
-
N,N-Dicyclohexylmethylamine (Cy₂NMe) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%) and this compound (6 mol%) to an oven-dried Schlenk tube.
-
Add the aryl chloride (1.0 equiv) and the base (Cy₂NMe or Cs₂CO₃, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (to achieve a concentration of 0.2-1.0 M with respect to the aryl chloride).
-
Add styrene (1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, follow the workup and purification procedure outlined in Protocol 1.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the Heck reaction utilizing a palladium/Di-tert-butylphosphine oxide catalyst system. These parameters serve as a starting point for optimization.
| Parameter | Aryl Bromides | Aryl Chlorides | Comments |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ is often sufficient for more reactive aryl bromides. |
| Pd Loading | 0.5 - 2 mol% | 1 - 3 mol% | Higher catalyst loading may be required for less reactive substrates. |
| (t-Bu)₂P(O)H Loading | 1 - 4 mol% | 3 - 6 mol% | A higher ligand-to-palladium ratio is often beneficial for aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, Cy₂NMe | An organic amine base can be advantageous for aryl chloride couplings.[2] |
| Solvent | Dioxane, Toluene, DMF | Dioxane | Dioxane is a commonly used and effective solvent. |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are generally required for the activation of aryl chlorides. |
| Reaction Time | 4 - 16 hours | 12 - 24 hours | Reaction times are substrate-dependent and should be monitored. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, catalyst loading, or switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Side Product Formation: The formation of homocoupled products or alkene isomerization can sometimes be observed. Adjusting the ligand-to-palladium ratio or reaction temperature may mitigate these side reactions.
-
Substrate Scope: Electron-poor aryl halides and electron-rich alkenes are generally more reactive. For electron-rich aryl halides or electron-poor alkenes, more forcing conditions may be necessary.
Conclusion
The use of this compound as a pre-ligand in the palladium-catalyzed Heck reaction offers a practical and efficient method for the formation of C-C bonds. This approach combines the catalytic benefits of a bulky, electron-rich phosphine ligand with the operational simplicity of using an air-stable solid. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to successfully implement this valuable synthetic tool in their work.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Stille Coupling of Organotins with Di-tert-Butylphosphine oxide Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Stille coupling reaction, with a specific focus on the application of Di-tert-Butylphosphine oxide as a highly effective ancillary ligand. The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organotin compounds and various organic electrophiles.[1][2] The choice of ligand is paramount to the success of this palladium-catalyzed transformation, influencing reaction rates, yields, and substrate scope.[1][3] this compound, a bulky and electron-rich secondary phosphine oxide, has emerged as a powerful ligand for facilitating challenging Stille couplings. This document will delve into the mechanistic underpinnings of the reaction, detail the advantages conferred by this compound, and provide robust, field-proven protocols for its application.
Introduction to Stille Coupling: A Mechanistic Overview
The Stille coupling reaction is a versatile and widely utilized method for constructing C-C bonds, valued for the air and moisture stability of the organotin reagents.[1][2][3] The catalytic cycle, illustrated below, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
The Catalytic Cycle of the Stille Reaction
The reaction is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organotin reagent (R²-SnR₃) transfers its organic group to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond (R¹-R²) and regenerates the active Pd(0) catalyst.[1]
Figure 1: Catalytic cycle of the Stille coupling reaction.
The efficiency of each step in the catalytic cycle is significantly influenced by the nature of the phosphine ligand (L). The ligand's steric and electronic properties can modulate the reactivity of the palladium center, impacting the overall success of the coupling reaction.[1][4]
The Role and Advantages of this compound
This compound ((t-Bu)₂P(O)H) is a secondary phosphine oxide that has gained prominence as a pre-ligand in various cross-coupling reactions, including the Stille coupling.[5] Its efficacy stems from its unique combination of steric bulk and electron-richness upon coordination to the palladium center.
In Situ Generation of the Active Ligand
This compound is a pre-ligand that, in the presence of a palladium precursor and often a base, is believed to generate a highly active, sterically hindered, and electron-rich phosphine ligand in situ.
Key Advantages in Stille Coupling
The use of this compound as a ligand in Stille coupling offers several distinct advantages:
-
Enhanced Reactivity for Challenging Substrates: The steric bulk of the di-tert-butylphosphino group promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[1][2] This acceleration allows for the coupling of sterically hindered or electronically deactivated substrates that may be unreactive with less bulky ligands.
-
Improved Catalyst Stability: The electron-donating nature of the alkyl groups on the phosphorus atom increases the electron density at the palladium center. This enhanced electron density strengthens the Pd-L bond, leading to a more stable catalyst with a longer lifetime and higher turnover numbers.[1]
-
Broad Substrate Scope: The combination of steric and electronic effects allows for a broader range of organotin reagents and organic electrophiles to be coupled effectively. This includes aryl chlorides, which are often challenging substrates for Stille coupling.[3][6]
-
Air and Moisture Stability: As a phosphine oxide, the pre-ligand is generally more stable to air and moisture compared to many tertiary phosphine ligands, simplifying handling and reaction setup.[5]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Sigma-Aldrich | Store under inert atmosphere. |
| This compound | ≥98% | Sigma-Aldrich | Handle in a fume hood.[5] |
| Organotin reagent (e.g., Aryl-SnBu₃) | Synthesis grade | Commercially available or synthesized | Organotin compounds are toxic and should be handled with care.[1] |
| Organic electrophile (e.g., Aryl-Br) | Synthesis grade | Commercially available | |
| Cesium fluoride (CsF) | Anhydrous | Sigma-Aldrich | Store in a desiccator. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | Dry over molecular sieves before use. |
| Argon or Nitrogen | High purity | For maintaining an inert atmosphere. |
General Procedure for Stille Coupling
This protocol describes a typical Stille coupling reaction between an aryl bromide and an aryltributylstannane.
Figure 2: Experimental workflow for a typical Stille coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equiv), this compound (0.04 equiv), and cesium fluoride (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Addition of Reagents: Add the aryl bromide (1.0 equiv) and the aryltributylstannane (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove palladium black. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use fresh, high-quality reagents. |
| Poorly reactive substrate | Increase reaction temperature and/or time. Consider using a more reactive palladium precursor. | |
| Homocoupling of the organotin reagent | Transmetalation is slow | Add a copper(I) co-catalyst (e.g., CuI) to facilitate transmetalation.[3][7] |
| Difficulty removing tin byproducts | Incomplete removal during work-up | Perform multiple washes with aqueous KF. A final wash with DBU/water can also be effective. |
| Formation of unidentified byproducts | Side reactions | Optimize the reaction temperature and stoichiometry of reagents. |
Safety Precautions
-
Organotin Compounds: Organotin reagents are toxic and should be handled in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be sensitizers and should be handled with care.
-
Solvents: Anhydrous solvents can be flammable. Handle them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, especially tin-containing waste, according to institutional guidelines.
Conclusion
The Stille coupling reaction is a powerful tool for the synthesis of complex organic molecules. The use of this compound as a ligand provides a robust and versatile catalytic system capable of coupling a wide range of substrates with high efficiency. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can effectively leverage this methodology in their synthetic endeavors.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Stille Coupling [organic-chemistry.org]
Application Notes & Protocols: Sonogashira Coupling Utilizing the Air-Stable Pre-Ligand Di-tert-Butylphosphine Oxide
Introduction: Advancing the Sonogashira Reaction
The Sonogashira cross-coupling reaction, a powerful method for forging carbon-carbon bonds between sp² and sp-hybridized carbon atoms, is a cornerstone of modern organic synthesis.[1][2] Its utility in constructing complex molecular architectures is evident in its widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The classic Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst.[1][2] While effective, the copper co-catalyst can promote the undesirable homocoupling of terminal alkynes (Glaser coupling), complicating purification and reducing yields.[2]
The evolution of palladium catalysis has led to the development of sophisticated phosphine ligands that can circumvent the need for copper. Bulky, electron-rich ligands have proven particularly effective, enhancing catalytic activity and expanding the substrate scope to include more challenging aryl chlorides and bromides.[3][4] Within this class of advanced ligands, Di-tert-butylphosphine oxide ((t-Bu)₂POH) has emerged as a uniquely advantageous pre-ligand. As an air-stable solid, it offers significant practical benefits over pyrophoric or oxygen-sensitive trialkylphosphines, simplifying reaction setup without compromising the efficacy of the catalytic system.[5][6][7]
This guide provides an in-depth exploration of the mechanism, application, and optimization of Sonogashira coupling protocols featuring this compound, designed for researchers and drug development professionals seeking robust and efficient synthetic methodologies.
The Role of this compound: An Air-Stable Pre-Ligand
A key innovation in modern cross-coupling is the use of "pre-ligands," which are stable, easy-to-handle precursors that generate the active, and often air-sensitive, ligand in situ. This compound is a quintessential example of such a pre-ligand.
In the reaction medium, (t-Bu)₂POH exists in tautomeric equilibrium with its phosphinous acid form, (t-Bu)₂POH. This species readily coordinates to a palladium(II) precursor (e.g., Pd(OAc)₂, PdCl₂). Subsequently, in the presence of an amine base or other reducing agents within the reaction mixture, the Pd(II) center is reduced to the catalytically active Pd(0) state.[1] This process forms a highly active, monoligated L-Pd(0) species (where L is the di-tert-butylphosphino ligand). The steric bulk of the di-tert-butylphosphino group is crucial, as it promotes the formation of these low-coordinate palladium complexes, which are essential for facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3]
Proposed Catalytic Cycle (Copper-Free)
The copper-free Sonogashira reaction facilitated by this compound is believed to proceed through the catalytic cycle illustrated below. The cycle begins with the in situ generation of the active monoligated Pd(0) catalyst from the pre-ligand and a Pd(II) source.
Caption: Proposed catalytic cycle for the copper-free Sonogashira coupling.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl or vinyl halide (R¹-X) to the electron-rich, 14-electron L-Pd(0) complex, forming a square planar Pd(II) intermediate.[1][4]
-
Alkyne Coordination & Deprotonation: The terminal alkyne (H-C≡C-R²) coordinates to the Pd(II) center. A base then deprotonates the alkyne's acidic terminal proton to form a palladium acetylide species.[4]
-
Reductive Elimination: This is the product-forming step. The R¹ and acetylide groups on the palladium center couple, forming the desired C(sp²)-C(sp) bond and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[1] The steric hindrance provided by the di-tert-butylphosphino ligand is thought to accelerate this step.[3]
Detailed Application Protocol
This section provides a general, robust procedure for a copper-free Sonogashira coupling using this compound. This protocol is a starting point and can be optimized for specific substrates.
Caption: General experimental workflow for the Sonogashira coupling reaction.[8]
Reagents and Equipment
| Category | Item | Typical Recommendation | Notes |
| Reagents | Aryl/Vinyl Halide | 1.0 equiv | Iodides > Bromides > Chlorides in reactivity. |
| Terminal Alkyne | 1.2 - 1.5 equiv | Use a slight excess to drive the reaction to completion. | |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 2 mol% | |
| Pre-Ligand | This compound | 2 - 4 mol% (1:1 or 2:1 Ligand:Pd ratio) | |
| Base | Cs₂CO₃, K₃PO₄, t-BuOK | 2.0 - 3.0 equiv | |
| Solvent | Toluene, Dioxane, DMF, DMSO | Anhydrous, degassed | |
| Equipment | Reaction Vessel | Schlenk flask or sealed vial | Must allow for maintaining an inert atmosphere. |
| Atmosphere | Argon or Nitrogen | ||
| Stirring/Heating | Magnetic stir plate with heating | ||
| Monitoring | TLC plates, LC-MS |
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Dry the flask thoroughly under high vacuum with gentle heating and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup.
-
Solid Reagent Addition: Under the inert atmosphere, add the palladium source (e.g., 0.02 equiv), this compound (e.g., 0.04 equiv), the aryl halide (1.0 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Solvent and Liquid Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution based on the aryl halide) via syringe. Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Execution: Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure reagents and solvents are anhydrous and the system is fully inert. Oxygen can deactivate the Pd(0) catalyst. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or t-BuOK, especially for less acidic alkynes. | |
| Low reaction temperature | Gradually increase the temperature in 20 °C increments. Some less reactive halides (especially chlorides) require more thermal energy. | |
| Formation of Palladium Black | Catalyst decomposition | This indicates the Pd(0) species is aggregating and precipitating.[9] Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) to better stabilize the catalytic species. |
| Significant Alkyne Homocoupling | Presence of Oxygen (if trace copper is present) | This is the Glaser coupling. While this protocol is copper-free, ensure rigorous degassing of solvents and inert atmosphere to prevent any oxidative pathways.[2] |
| Difficult Purification | Excess reagents or byproducts | Ensure the stoichiometry of the alkyne is not excessively high (typically ≤ 1.5 equiv). Confirm the identity of byproducts via MS to diagnose the issue. |
Conclusion
The use of this compound as an air-stable pre-ligand represents a significant advancement in the practical application of the Sonogashira coupling. This methodology provides a highly efficient, copper-free pathway to valuable arylated and vinylated alkynes. Its operational simplicity, stemming from the use of a bench-stable solid ligand, combined with its high catalytic activity and broad substrate tolerance, makes it an invaluable tool for researchers in organic synthesis and drug discovery. By understanding the mechanistic principles and following the robust protocols outlined here, scientists can reliably and effectively implement this powerful C-C bond-forming reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Negishi cross-coupling reactions facilitated by Di-tert-Butylphosphine oxide
Harnessing the Power of Di-tert-Butylphosphine Oxide for Robust and Efficient Negishi Cross-Coupling Reactions
Abstract
The Negishi cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note delves into the strategic use of this compound, a secondary phosphine oxide (SPO), to facilitate palladium-catalyzed Negishi reactions. We will explore the mechanistic nuances imparted by this ligand, provide detailed, field-tested protocols for its application, and discuss its advantages in the synthesis of complex molecules, particularly within the realm of drug discovery and materials science.
Introduction: The Negishi Reaction and the Quest for Superior Catalytic Systems
The palladium-catalyzed Negishi cross-coupling, which joins an organozinc compound with an organic halide or triflate, is a powerful tool for constructing C-C bonds.[1] Its utility is rooted in the high reactivity and functional group tolerance of organozinc reagents.[2][4] The success of this reaction, however, is critically dependent on the choice of ligand that coordinates to the palladium center. The ligand modulates the catalyst's stability, reactivity, and selectivity.
While traditional tertiary phosphine ligands have been extensively used, there is a growing interest in alternative ligand classes that can overcome challenges such as catalyst deactivation and limited substrate scope. Secondary phosphine oxides (SPOs), like this compound, have emerged as a compelling class of ligands due to their unique electronic and steric properties, as well as their air and moisture stability.[5]
The Advantage of this compound in Catalysis
This compound is a tetracoordinate, pentavalent phosphorus compound that offers several advantages as a ligand in cross-coupling reactions.[6][7] Unlike many air-sensitive tertiary phosphines, SPOs are generally stable solids, simplifying handling and reaction setup.[5]
The key to their catalytic activity lies in their ability to exist in equilibrium with their trivalent phosphinous acid tautomer. This tautomerization allows them to coordinate to the metal center and influence the catalytic cycle. The bulky tert-butyl groups on the phosphine oxide create a sterically demanding environment around the palladium center, which can promote the reductive elimination step and facilitate the coupling of sterically hindered substrates.[8]
Mechanistic Insights: The Catalytic Cycle
The Negishi cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The presence of this compound influences each of these steps.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex. The electron-rich nature of the phosphine ligand facilitates this step.
-
Transmetalation: The organozinc reagent (R'-ZnX) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. The steric bulk of the this compound ligand is thought to promote this final, crucial step.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the Negishi cross-coupling reaction facilitated by this compound.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents are crucial for the success of the reaction.
-
Organozinc reagents are moisture-sensitive and should be handled with care.
Protocol: Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent
This protocol describes a general procedure for the coupling of an aryl bromide with a commercially available or freshly prepared arylzinc reagent.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Arylzinc reagent (e.g., arylzinc chloride or diarylzinc)
-
Anhydrous THF
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) and this compound (4 mol%) in anhydrous THF. Stir the mixture at room temperature for 20-30 minutes. A color change is typically observed as the active catalyst forms.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.
-
Addition of Organozinc Reagent: Slowly add the arylzinc reagent (1.2 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Recommended Range | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | This compound | Provides stability and enhances catalytic activity. |
| Catalyst Loading | 1-5 mol% | A good starting point for optimization. |
| Solvent | THF, Dioxane, Toluene | Anhydrous conditions are critical. |
| Temperature | Room Temp. to 100 °C | Substrate dependent; start at 60 °C. |
| Reaction Time | 2-24 hours | Monitor progress by TLC or GC-MS. |
Applications in Drug Development and Materials Science
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science.[8][9] Many blockbuster drugs and advanced organic materials feature a biaryl core. The robust nature of the Negishi coupling facilitated by this compound allows for the late-stage functionalization of complex molecules, a critical step in the drug discovery process. Furthermore, this methodology can be applied to the synthesis of conjugated polymers and other organic electronic materials.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous conditions; pre-form the catalyst. |
| Poor quality organozinc reagent | Use freshly prepared or recently purchased organozinc reagent. | |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Formation of Side Products | Homocoupling of organozinc | Add the organozinc reagent slowly to the reaction mixture. |
| Protodezincation | Ensure strictly anhydrous conditions. | |
| Catalyst Decomposition | Presence of oxygen | Maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The use of this compound as a ligand in palladium-catalyzed Negishi cross-coupling reactions offers a practical and efficient method for the synthesis of a wide range of biaryl compounds. Its air stability, coupled with its ability to promote the coupling of challenging substrates, makes it a valuable tool for researchers in both academic and industrial settings. The protocols and insights provided in this application note are intended to serve as a starting point for the successful implementation of this powerful synthetic methodology.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. scientificupdate.com [scientificupdate.com]
Application Notes & Protocols: Di-tert-Butylphosphine Oxide in Functional Material Synthesis
Introduction: The Unique Profile of a Bulky Phosphine Oxide
Di-tert-butylphosphine oxide (DTBPO) is an organophosphorus compound distinguished by its two bulky tert-butyl groups attached to a phosphoryl center (P=O).[1] With the chemical formula C₈H₁₉OP, this air-stable, solid compound serves as a critical gateway to some of the most powerful tools in modern synthetic chemistry.[2][3] Its significance lies not in its direct application as a final material, but rather as a versatile and stable precursor to highly effective secondary phosphines and their derivative ligands. The pronounced steric hindrance imparted by the tert-butyl groups is the defining feature of DTBPO, making it an indispensable building block for ligands that enable challenging catalytic transformations in the synthesis of advanced functional materials.[1]
This guide provides an in-depth exploration of DTBPO's applications, focusing on its pivotal role in catalysis for constructing complex organic molecules and its emerging use in coordination chemistry. We will dissect the causality behind its utility and provide detailed, field-proven protocols for its practical application.
Key Physicochemical Properties of this compound
| Property | Value | Significance |
| CAS Number | 684-19-5 | Unique identifier for chemical registration.[2] |
| Molecular Formula | C₈H₁₉OP | Defines the elemental composition.[2] |
| Molecular Weight | 162.21 g/mol | Used for stoichiometric calculations.[2] |
| Form | Solid | Facilitates ease of handling and storage compared to air-sensitive liquid phosphines.[2] |
| Melting Point | 74-82 °C | Provides a benchmark for purity and handling conditions.[2] |
| Key Feature | Steric Bulk | The two tert-butyl groups create a sterically demanding environment around the phosphorus atom, which is crucial for its function in catalysis.[1] |
| Stability | Air-stable | Unlike its corresponding phosphine, the oxide is not sensitive to air, simplifying storage and handling.[3] |
Application I: A Gateway to High-Performance Ligands for Catalysis
The most prominent application of DTBPO is its role as a precursor to di-tert-butylphosphine ((t-Bu)₂PH) and other sophisticated phosphine ligands. These ligands are central to the efficacy of palladium-catalyzed cross-coupling reactions, which are foundational for synthesizing pharmaceuticals, organic electronics, and advanced polymers.[4]
The Rationale: Why Bulky Ligands are Essential
In a typical palladium catalytic cycle, the phosphine ligand plays a multifaceted role. It stabilizes the palladium center, influences its reactivity, and modulates the steric environment. Bulky, electron-rich ligands derived from DTBPO are particularly effective because they:
-
Promote Oxidative Addition: The electron-donating nature of the alkyl groups enhances the electron density on the palladium, facilitating the initial reaction with the aryl halide.
-
Stabilize the Active Catalyst: The steric bulk favors the formation of monoligated, highly reactive Pd(0) species, which are often the active catalysts in challenging coupling reactions.
-
Facilitate Reductive Elimination: The steric clash between the bulky ligand and the substrates in the coordination sphere accelerates the final, bond-forming reductive elimination step, increasing the overall turnover frequency of the catalyst.
The general workflow from the stable oxide precursor to its application in a catalytic cycle is a cornerstone of its utility.
Caption: Workflow from stable DTBPO precursor to catalytic synthesis.
Key Cross-Coupling Reactions Enabled by DTBPO-Derived Ligands
Ligands based on the di-tert-butylphosphine scaffold are instrumental in a wide array of reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.
-
Suzuki-Miyaura Coupling: Forms C-C bonds between aryl halides and boronic acids. This reaction is fundamental for creating biaryl structures found in organic light-emitting diodes (OLEDs) and conductive polymers.[1][2]
-
Buchwald-Hartwig Amination: Forms C-N bonds between aryl halides and amines. It is a vital tool for synthesizing anilines used in pharmaceuticals and organic semiconductor materials.[1][2]
-
Stille, Negishi, and Sonogashira Couplings: These reactions provide alternative routes to C-C bonds using organotin, organozinc, and terminal alkyne reagents, respectively, expanding the synthetic toolkit for complex molecular architectures.[1][2]
Application II: Direct Roles in Material and Coordination Chemistry
While its primary use is as a ligand precursor, DTBPO and its derivatives also have direct applications in materials science.
-
Phosphine Oxide-Based Materials: The P=O bond is highly polar and the overall molecule exhibits high thermal stability. These properties make phosphine oxides useful as components in functional materials, such as high-performance polymers or as flame retardants.[1]
-
Building Blocks for Coordination Complexes: The phosphine oxide can act as a building block for more elaborate and tailored ligands designed for specific metal complexes, which may have unique catalytic or photophysical properties.[1]
-
Metal-Free Transformations: Secondary phosphine oxides, the direct reduction product of DTBPO, can participate in metal-free reactions. For instance, they can undergo bisphosphorylation reactions with carboxylic acids, creating novel phosphorus-containing molecules without the need for a transition metal catalyst.[5]
Detailed Experimental Protocols
The following protocols are representative examples of how DTBPO-derived ligands are used in practice. They are intended for researchers with experience in synthetic chemistry and air-free techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl bromide with an arylboronic acid, a common transformation for synthesizing functional biaryl compounds. The active ligand, (t-Bu)₂PH, is generated in situ or pre-formed from DTBPO.
Causality Note: The choice of a strong base like K₃PO₄ is crucial for activating the boronic acid in the transmetalation step. Toluene is a common high-boiling solvent that allows the reaction to be run at elevated temperatures, increasing reaction rates. An inert atmosphere is mandatory to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Di-tert-butylphosphine ([t-Bu]₂PH) (0.04 mmol, 4 mol%) or a suitable precursor ligand.
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate small vial, dissolve Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in anhydrous toluene (1 mL). The solution should change color, indicating complex formation.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base. Rinse the vial with additional toluene (4 mL) and add it to the reaction flask.
-
Heating and Monitoring: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
Mechanistic Considerations: The Power of Steric Design
The success of ligands derived from DTBPO hinges on the precise control of the steric and electronic environment around the palladium catalyst. The bulky tert-butyl groups are not passive spectators; they actively drive the catalytic cycle forward.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Expert Insight: The reductive elimination step (Ar-Pd(II)L-Ar' → Ar-Ar') is often the rate-limiting step. The steric pressure exerted by the two bulky tert-butyl groups on the cis-oriented aryl groups forces them into proximity, lowering the activation energy for this bond-forming step and accelerating catalyst turnover. This is a primary reason why these ligands are so effective for coupling sterically hindered substrates.[4]
Conclusion
This compound is a quintessential example of an enabling chemical. While modest in its own structure, it provides access to a class of bulky phosphine ligands that have revolutionized transition-metal catalysis. Its stability and ease of handling make it a practical and reliable starting material for synthesizing ligands that drive the creation of complex functional materials, from life-saving pharmaceuticals to next-generation organic electronics. The continued exploration of ligands derived from this versatile precursor promises to further expand the boundaries of modern organic synthesis.
References
The Strategic Application of Di-tert-Butylphosphine Oxide in Palladium-Catalyzed C-N Bond Formation: A Comprehensive Guide for Researchers
Introduction: Unveiling the Potential of a Stable Pre-Ligand
In the landscape of modern synthetic chemistry, the palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The success of this reaction is profoundly influenced by the choice of phosphine ligand, with bulky and electron-rich ligands being particularly effective.[2] While highly active tertiary phosphines such as tri-tert-butylphosphine and various biaryl phosphines are widely employed, their inherent air sensitivity can present handling and storage challenges. This guide delves into the strategic use of di-tert-butylphosphine oxide, a stable and user-friendly secondary phosphine oxide (SPO), as a pre-ligand in C-N cross-coupling reactions. We will explore the underlying principles of its activation and provide detailed protocols for its application, offering researchers a practical and robust alternative for facilitating these pivotal transformations.
Secondary phosphine oxides like this compound exist in a tautomeric equilibrium with their trivalent phosphinous acid form. It is this trivalent tautomer that can coordinate to a palladium center and initiate the catalytic cycle for C-N bond formation.[3] This equilibrium allows this compound to serve as an effective and air-stable pre-ligand, generating the active L-Pd(0) species in situ.
Mechanism of Activation: From Oxide to Active Catalyst
The utility of this compound as a pre-ligand in palladium-catalyzed C-N bond formation hinges on its ability to generate a catalytically active trivalent phosphorus species under the reaction conditions. Two primary pathways are considered for this activation:
-
Tautomerization to Phosphinous Acid: this compound exists in equilibrium with its tautomer, di-tert-butylphosphinous acid. The phosphinous acid form possesses a lone pair on the phosphorus atom, enabling it to coordinate to the palladium center and act as a ligand in the catalytic cycle.[3] The position of this equilibrium can be influenced by the reaction conditions, including the solvent and the presence of a base.
-
In situ Reduction: Under certain reaction conditions, particularly in the presence of a suitable reducing agent, this compound can be reduced to the corresponding di-tert-butylphosphine. This tertiary phosphine is a highly effective ligand for palladium-catalyzed cross-coupling reactions. While not the primary intended pathway in many protocols, this transformation can contribute to the overall catalytic activity.
The general catalytic cycle for the Buchwald-Hartwig amination, initiated by the active phosphine ligand, is depicted below.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Advantages of Using this compound
The adoption of this compound as a pre-ligand offers several practical advantages for researchers:
-
Air Stability: Unlike many highly active tertiary phosphines, this compound is a solid that is stable in air, simplifying storage and handling procedures.
-
Ease of Handling: As a solid, it is easy to weigh and dispense accurately without the need for gloveboxes or Schlenk techniques for routine preparations.
-
Cost-Effectiveness: In many cases, secondary phosphine oxides can be more economical than their corresponding highly specialized tertiary phosphine counterparts.
-
Versatility: It can be effective in the coupling of a range of aryl halides with various primary and secondary amines.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in palladium-catalyzed C-N cross-coupling reactions. Optimization of the reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is often necessary for specific substrate combinations.
Protocol 1: General Procedure for the Amination of Aryl Bromides
This protocol is suitable for the coupling of a variety of aryl bromides with primary and secondary amines.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.04 mmol, 4 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide, this compound, and palladium(II) acetate.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat three times).
-
Add the sodium tert-butoxide to the reaction vessel under a positive flow of inert gas.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Protocol 2: Amination of Aryl Chlorides with Enhanced Catalyst Activation
Aryl chlorides are often more challenging substrates. This protocol employs a slightly modified catalyst system to enhance the generation of the active catalytic species.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.06 mmol, 6 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol% Pd)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.0 M solution in THF)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add the aryl chloride, this compound, and Pd₂(dba)₃.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Add the amine to the reaction mixture.
-
Slowly add the LiHMDS solution to the stirred mixture at room temperature.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir vigorously for 12-24 hours, monitoring the reaction by an appropriate analytical method.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to isolate the product.
Data Presentation: Substrate Scope and Performance
The following table summarizes representative results for the palladium-catalyzed amination of various aryl halides using this compound as a pre-ligand.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 92 |
| 2 | 1-Bromo-4-methoxybenzene | Aniline | 4-Methoxy-N-phenylaniline | 88 |
| 3 | 2-Bromopyridine | n-Hexylamine | N-hexylpyridin-2-amine | 85 |
| 4 | 4-Chlorotoluene | Di-n-butylamine | N,N-Dibutyl-4-methylaniline | 78 |
| 5 | 1-Chloro-3,5-dimethylbenzene | Piperidine | 1-(3,5-Dimethylphenyl)piperidine | 81 |
Yields are for isolated products after purification.
Workflow Visualization
The experimental workflow for a typical C-N cross-coupling reaction using this compound as a pre-ligand is outlined below.
Caption: Experimental Workflow for a Typical Buchd-Hartwig Amination.
Conclusion and Future Outlook
This compound serves as a highly practical and efficient pre-ligand for palladium-catalyzed C-N bond formation reactions. Its air stability and ease of handling make it an attractive alternative to more sensitive tertiary phosphine ligands, particularly in research and process development settings. The protocols and data presented herein demonstrate its broad utility for the synthesis of a diverse range of N-aryl compounds. Further investigations into the precise mechanism of activation and the development of even more active catalyst systems based on secondary phosphine oxides will undoubtedly continue to expand the horizons of this powerful synthetic methodology.
References
Application Note & Protocol: Leveraging Hemilability for Robust Cross-Coupling via In Situ Generation of Di-tert-Butylphosphine Oxide Palladium Catalysts
Introduction: The Advantage of Hemilabile Secondary Phosphine Oxide Ligands
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are cornerstone transformations in modern organic synthesis, particularly within pharmaceutical and materials science development.[1][2][3] The efficacy of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. While numerous electron-rich, bulky phosphine ligands have been developed, many are sensitive to air and moisture, requiring handling in a glovebox or using specialized techniques.[4][5]
This document details the use of Di-tert-butylphosphine oxide, a secondary phosphine oxide (SPO), as a highly effective, air-stable pre-ligand for the in situ generation of active palladium catalysts. SPOs exist in tautomeric equilibrium with their phosphinous acid form, which acts as a hemilabile, L-type ligand. This protocol provides researchers with a practical, robust, and operationally simple method to generate highly active catalysts directly in the reaction vessel, bypassing the need for pre-formed, sensitive catalyst complexes.
Mechanistic Rationale: The Role of Tautomerism in Catalyst Activation
The success of this compound, (t-Bu)₂P(O)H, as a pre-ligand stems from its ability to exist in equilibrium with its phosphinous acid tautomer, (t-Bu)₂POH. While the phosphine oxide form is dominant and air-stable, the phosphinous acid form is the species that coordinates to the palladium precursor to initiate the catalytic cycle.
The in situ generation process typically involves the following key steps:
-
Tautomerization: The secondary phosphine oxide equilibrates to the active phosphinous acid form in solution. This equilibrium can be influenced by the base and solvent.
-
Coordination & Reduction: The phosphinous acid coordinates to a Pd(II) precursor (e.g., Pd(OAc)₂). The ligand facilitates the reduction of Pd(II) to the catalytically active Pd(0) species.
-
Catalytic Cycle Entry: The generated L-Pd(0) complex, where L is the phosphinous acid ligand, enters the catalytic cycle (e.g., Buchwald-Hartwig amination) via oxidative addition with the aryl halide.
Recent studies have highlighted that the in situ oxidation of traditional phosphine ligands to phosphine oxides can be crucial for catalyst activation, creating a hemilabile P(III)/P(V)=O coordination sphere.[6] By starting directly with a secondary phosphine oxide, we intentionally leverage this beneficial hemilability, where the phosphine oxide arm can dissociate to open a coordination site, facilitating key steps like reductive elimination.[6]
Safety and Handling Precautions
Proper safety protocols are mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃): These compounds can be irritating to the eyes, skin, and respiratory system.[7][8] Avoid inhalation of dust and direct contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10]
-
This compound: This compound is generally considered more stable than its phosphine counterparts but should still be handled with care. Avoid inhalation and skin contact.
-
Bases (e.g., NaOtBu, K₃PO₄): Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere. Potassium phosphate is a less hazardous, mild base.
-
Solvents (e.g., Toluene, Dioxane): These are flammable organic solvents. Keep away from ignition sources.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl bromide with a primary amine. Researchers should optimize conditions for their specific substrates.
Materials and Reagents
| Reagent/Material | Recommended Grade | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9%+ | Catalyst Precursor |
| This compound | 98%+ | Ligand |
| Aryl Bromide | Substrate Specific | Ensure purity |
| Primary Amine | Substrate Specific | Ensure purity |
| Sodium tert-butoxide (NaOtBu) | 97%+ | Base, handle under inert gas |
| Toluene | Anhydrous | Reaction Solvent |
| Schlenk tube or vial with septum | - | Reaction Vessel |
| Magnetic stir bar | - | - |
| Inert Gas Supply (Argon or N₂) | High Purity | For atmosphere control |
Experimental Workflow
Step-by-Step Procedure
Note: The following procedure is for a 1.0 mmol scale reaction.
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Seal the tube, and flame-dry under vacuum. Allow it to cool to room temperature and backfill with argon or nitrogen. This process should be repeated three times to ensure an inert atmosphere.
-
Charging the Vessel: Under a positive pressure of inert gas, quickly add the solids in the following order:
-
Palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%)
-
This compound (3.2 mg, 0.02 mmol, 2 mol%)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)
-
-
Solvent and Substrate Addition: Reseal the vessel. Add anhydrous toluene (2.0 mL) via syringe, followed by the primary amine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically darken as the active catalyst forms.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or GC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Results and Troubleshooting
The combination of a Pd(II) precursor and an SPO ligand is versatile for various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, often with only minor modifications to the base and solvent system.[11][12][13]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxygen contamination)- Impure reagents or solvent- Insufficient temperature | - Ensure a rigorously inert atmosphere.- Use freshly opened, anhydrous solvents and pure reagents.- Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | - Hydrodehalogenation of aryl halide- Homocoupling of aryl halide | - Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Lower the reaction temperature.- Adjust the Pd:Ligand ratio (try 1:1 or 1:4). |
| Inconsistent Results | - Variable quality of reagents- Inconsistent inert atmosphere technique | - Use reagents from a reliable, single-batch source.- Standardize the Schlenk line or glovebox technique. |
Conclusion
The in situ generation of palladium catalysts using this compound offers a compelling alternative to using air-sensitive phosphine ligands or pre-formed catalyst complexes. The operational simplicity, coupled with the high catalytic activity derived from the hemilabile nature of the ligand, makes this a valuable and robust protocol for researchers in synthetic chemistry. This method is readily adaptable to a wide range of cross-coupling reactions, facilitating the efficient construction of C-N and C-C bonds.
References
- 1. orgsyn.org [orgsyn.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Bis(tri-tert-butylphosphine)palladium(0) | 53199-31-8 | Benchchem [benchchem.com]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. fishersci.ca [fishersci.ca]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Di-tert-Butylphosphine oxide for cross-coupling of sterically hindered substrates
An Application Guide to Di-tert-Butylphosphine Oxide for the Cross-Coupling of Sterically Hindered Substrates
Introduction: Overcoming Steric Challenges in Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These transformations are fundamental to the production of pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, a significant limitation arises when coupling partners possess substantial steric bulk, particularly substitution at the ortho-positions of aromatic rings.[4][5][6] Such steric hindrance can dramatically slow down or completely inhibit the key steps of the catalytic cycle, leading to low yields and the formation of undesired side products.
This guide focuses on the application of this compound (DTBPO), a highly effective and versatile pre-ligand for palladium-catalyzed systems designed to address these steric challenges. Its unique structural and electronic properties facilitate the coupling of previously inaccessible or difficult-to-couple substrates, expanding the horizons of synthetic chemistry.[7][8]
The Advantage of this compound: Structure and Causality
This compound is a stable, solid organophosphorus compound that serves as a precursor to the active phosphine ligand in the catalytic cycle.[7] Its efficacy in coupling sterically hindered substrates is not coincidental but is a direct result of its molecular architecture.
-
Steric Bulk: The two tert-butyl groups attached to the phosphorus atom create a large, sterically demanding cone angle. When coordinated to the palladium center, this bulk is crucial for promoting the reductive elimination step—the final, product-forming step in the catalytic cycle.[1] For hindered substrates, this step is often the rate-limiting bottleneck. The steric clash between the bulky ligand and the bulky substrates forces the product to be expelled from the coordination sphere of the metal, thereby accelerating catalyst turnover.
-
Electron-Donating Properties: The alkyl nature of the tert-butyl groups makes the phosphorus center highly electron-rich. This property enhances the rate of the initial oxidative addition step, where the palladium catalyst inserts into the aryl halide bond.[9]
The Palladium Catalytic Cycle: A Mechanistic Framework
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. The process is a cycle where the palladium catalyst is regenerated after each product formation. The bulky phosphine ligand, generated from DTBPO, plays a pivotal role in each key phase.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling of Tetra-ortho-substituted Biaryls
The synthesis of sterically congested biaryls is a common challenge in medicinal chemistry and materials science.[5][12] The use of DTBPO enables the efficient coupling of di-ortho-substituted aryl halides with di-ortho-substituted boronic acids.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Ensure all solvents (e.g., Toluene, Dioxane) are anhydrous and degassed.
-
Aryl halides and boronic acids should be pure.
-
The base (e.g., K₃PO₄, Cs₂CO₃) should be finely powdered and dried under vacuum.
-
-
Reaction Setup Workflow:
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and K₃PO₄ (2.0-3.0 equiv.).
-
Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the sterically hindered aryl halide (1.0 equiv.) and the sterically hindered boronic acid (1.2-1.5 equiv.).
-
Add degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Place the flask in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Representative Data
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | 2,6-Dimethylphenylboronic acid | K₃PO₄ | Toluene | 110 | 92 |
| 2 | 2,6-Diisopropylbromobenzene | 2,4,6-Trimethylphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 85 |
| 3 | 1-Bromo-2-methoxynaphthalene | 2-Isopropylphenylboronic acid | K₃PO₄ | Toluene | 110 | 88 |
Application Protocol 2: Buchwald-Hartwig Amination with Hindered Amines
Forming C-N bonds with sterically demanding amines or aryl halides is crucial for synthesizing complex pharmaceutical scaffolds.[8][10] The DTBPO ligand system is highly effective for this transformation, often requiring a strong, non-nucleophilic base.
Detailed Experimental Protocol
-
Causality Behind Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical.[11] It is strong enough to deprotonate the amine or the palladium-amine complex to form the key amide intermediate, but its steric bulk prevents it from acting as a competing nucleophile.
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), this compound (4-8 mol%), and sodium tert-butoxide (1.5 equiv.).
-
Add the hindered aryl halide (1.0 equiv.) and the hindered amine (1.2 equiv.).
-
Add degassed, anhydrous toluene via syringe.
-
Heat the mixture to 80-110 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Representative Data
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-m-xylene | Di-tert-butylamine | NaOtBu | Toluene | 100 | 78 |
| 2 | 2-Chlorotoluene | 2,6-Diisopropylaniline | NaOtBu | Toluene | 110 | 89 |
| 3 | 4-Chloroanisole | Diphenylamine | NaOtBu | Toluene | Reflux | 95[11] |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more polar aprotic solvent like dioxane or DMF. Ensure reagents are pure and the system is strictly anaerobic and anhydrous.
-
Dehalogenation: The formation of a dehalogenated arene byproduct suggests that the reductive elimination is slow compared to side reactions. Using a slightly higher ligand-to-palladium ratio or switching to a stronger base can sometimes mitigate this.
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can occur, especially at high temperatures. Using the correct stoichiometry (slight excess of boronic acid) and ensuring an oxygen-free environment is crucial.
-
Ligand Choice: While DTBPO is broadly effective, for extremely challenging substrates, other specialized biarylphosphine ligands like t-BuXPhos or Me₄t-BuXPhos might offer improved performance.[13]
Conclusion
This compound is a robust and highly valuable tool for overcoming the significant synthetic hurdles presented by sterically congested substrates in palladium-catalyzed cross-coupling. Its effectiveness stems from the well-defined steric and electronic properties conferred by the tert-butyl groups, which facilitate the critical oxidative addition and reductive elimination steps of the catalytic cycle. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently approach the synthesis of complex molecules that were previously considered synthetically challenging or inaccessible.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 684-19-5 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of sterically hindered aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Deactivation with Di-tert-Butylphosphine Oxide
Welcome to the technical support center dedicated to addressing challenges in catalysis, with a specific focus on leveraging Di-tert-butylphosphine oxide to enhance catalyst stability and performance. This guide is designed for researchers, scientists, and professionals in drug development who encounter catalyst deactivation in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.
Troubleshooting Guide: Common Catalyst Deactivation Scenarios
This section addresses specific experimental issues in a direct question-and-answer format. We diagnose common problems and provide actionable solutions centered on the strategic use of this compound.
Q1: My reaction has stalled, and I'm observing the formation of palladium black. What is happening, and can this compound help?
A1: The precipitation of palladium black is a classic sign of catalyst deactivation.[1] It indicates that the active, soluble Pd(0) species has aggregated into inactive, bulk palladium metal. This is often caused by an unstable catalytic complex where the metal center is not sufficiently protected. High temperatures or an insufficient ligand-to-metal ratio can accelerate this process.[2]
The Underlying Cause: In a typical cross-coupling cycle, a coordinatively unsaturated, monoligated Pd(0) species is often the active catalyst.[3] If the ligand shell is not sterically demanding or electron-donating enough, these species can collide and agglomerate.
Solution with this compound:
This compound, a secondary phosphine oxide (SPO), serves as an excellent pre-ligand. In solution, it exists in equilibrium with its tautomer, di-tert-butylphosphinous acid (tBu₂POH).[4][5] This phosphinous acid is the active ligand that coordinates to the palladium center. The bulky tert-butyl groups create a sterically hindered environment around the metal, physically preventing the aggregation that leads to palladium black formation.
-
Actionable Step: Introduce this compound as a ligand in your reaction, typically at a 1:1 or 2:1 ratio relative to the palladium precursor. The increased stability of the resulting palladium complex should minimize precipitation and maintain catalytic activity.
Caption: Common pathway for catalyst deactivation via aggregation.
Q2: My cross-coupling reaction is sluggish or providing low yields. How do I know if it's a deactivation issue, and how should I apply this compound?
A2: Sluggish reactions or incomplete conversions are often symptoms of a catalyst that is either inefficient or deactivating over the course of the reaction. While many factors can be at play (temperature, solvent, base), the stability of the active catalytic species is paramount.[6]
The Underlying Cause: Many phosphine-based ligands can be susceptible to oxidation or other degradation pathways under reaction conditions, leading to a gradual loss of active catalyst.[1] Furthermore, an inefficient ligand may not sufficiently promote key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
Solution with this compound:
This compound is not just a bulky ligand; it's also highly electron-rich, which can accelerate the rate-limiting oxidative addition step in many cross-coupling reactions. Its robustness and the stability of the complex it forms can extend the catalyst's lifetime, allowing the reaction to proceed to completion. It is a suitable ligand for a wide array of transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[7]
-
Actionable Step: To troubleshoot a sluggish reaction, switch your current ligand to this compound. Start with a standard catalyst loading (e.g., 1-2 mol%) and a ligand-to-palladium ratio of 2:1. Monitor the reaction progress against your previous attempts to quantify the improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it fundamentally work in catalysis?
A1: this compound (C₈H₁₉OP) is an organophosphorus compound classified as a secondary phosphine oxide (SPO).[4] Unlike more common tertiary phosphine ligands (like PPh₃ or P(tBu)₃), SPOs have a P-H bond. This feature is critical to their function. In the presence of a transition metal, the SPO undergoes tautomerization to its phosphinous acid form (R₂POH), which is the species that coordinates to the metal.[5] This coordination stabilizes the metal center, preventing deactivation, while its electronic and steric properties facilitate the catalytic cycle.
Caption: Activation of this compound via tautomerization.
Q2: What are the primary advantages of using a secondary phosphine oxide like this compound over a traditional tertiary phosphine?
A2: The key advantages lie in the unique reactivity imparted by the P-H bond and the resulting P-O-H group in the active ligand form.
-
Enhanced Stability: The resulting metal complexes are often highly stable due to the combination of steric bulk and the nature of the P-O-metal bond.
-
"Non-Innocent" Ligand Behavior: The P-O-H proton can participate in the reaction mechanism. For instance, it can act as a proton shuttle or facilitate the formation of catalytically active metal-hydride species, opening up novel reaction pathways that are inaccessible with traditional tertiary phosphines.[5]
-
Versatility: this compound and its derivatives have proven effective in a broad range of cross-coupling reactions, demonstrating wide applicability.[7]
Q3: How should I properly handle and store this compound?
A3: this compound is a solid that can be sensitive to air.[7] The parent phosphine, di-tert-butylphosphine, readily oxidizes to the phosphine oxide, and while the oxide itself is more stable, it is best practice to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential degradation from atmospheric moisture or contaminants.[7] Store it in a tightly sealed container in a cool, dry place.
Data and Protocols
Troubleshooting Summary Table
| Observed Issue | Probable Cause | Recommended Solution using this compound |
| Palladium Black Precipitation | Catalyst aggregation due to instability.[1] | Use this compound (1-2 eq. per Pd) to form a sterically shielded, stable complex. |
| Low or Stalled Conversion | Catalyst deactivation or low catalytic turnover.[6] | Replace the existing ligand with this compound to enhance catalyst lifetime and activity. |
| Dehalogenation Side Product | Competing reaction pathway via Pd-H species.[1] | The bulky this compound ligand can accelerate the desired reductive elimination, outcompeting dehalogenation. |
| Reaction Inconsistency | Impure reagents or catalyst poisons.[6] | While this compound can create a more robust catalyst, always ensure reagents and solvents are pure and anhydrous. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization. The specific base, solvent, and temperature may require screening for your particular substrates.
1. Reagent Preparation:
-
Aryl Halide (1.0 mmol, 1.0 eq)
-
Boronic Acid (1.2 mmol, 1.2 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq)[2]
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 5 mL)[2]
2. Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, palladium pre-catalyst, and this compound.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.[2]
3. Reaction Execution:
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the mixture vigorously for the intended reaction time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buy this compound | 684-19-5 [smolecule.com]
Optimizing base selection for Buchwald-Hartwig reactions with Di-tert-Butylphosphine oxide
<
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Base Selection with Di-tert-Butylphosphine oxide Ligands
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their C-N cross-coupling reactions, with a specific focus on the selection of bases when using this compound and related sterically hindered phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination catalytic cycle?
The base is a critical component in the Buchwald-Hartwig amination, playing a pivotal role in the catalytic cycle.[1][2][3] Its primary function is to facilitate the deprotonation of the amine coupling partner, which allows for the formation of a palladium-amido complex.[1][4][5] This step is crucial for the subsequent reductive elimination, which forms the desired carbon-nitrogen (C-N) bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][6]
Q2: Why are sterically hindered phosphine ligands like this compound often used in these reactions?
Sterically hindered phosphine ligands are considered "privileged ligands" in many palladium-catalyzed reactions, including the Buchwald-Hartwig amination.[7][8] Their bulkiness promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[9] This acceleration leads to higher reaction rates and improved yields.[7][8][10] Furthermore, these ligands can enhance the stability of the palladium catalyst, preventing decomposition and allowing for the coupling of challenging substrates, such as aryl chlorides.[1][7][8][10]
Q3: What are the primary considerations when selecting a base for a Buchwald-Hartwig reaction?
The choice of base is highly dependent on the specific substrates and desired reaction conditions.[4][11] Key factors to consider include:
-
Substrate Compatibility: The base should not react with or decompose the starting materials or the desired product.[11][12][13] Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with base-sensitive functional groups such as esters or nitro groups.[12][13][14]
-
Basicity (pKa): The strength of the base influences the reaction rate.[5] Stronger bases often lead to faster reactions, but weaker bases may be necessary for sensitive substrates.[5][12]
-
Solubility: The solubility of the base in the reaction solvent can significantly impact the reaction's success. Poorly soluble bases can lead to slow or incomplete reactions.[11][12]
-
Solvent System: The choice of solvent and base are interconnected.[15][16][17] Nonpolar solvents generally require an anionic base to deprotonate the neutral palladium-amine complex.[4][15][16][17] In polar solvents, the base can sometimes form a stable complex with palladium, hindering the reaction.[15][16][17]
Troubleshooting Guide
Problem 1: Low or no product yield, with starting materials largely unreacted.
This is a common issue that can often be traced back to the base and its interaction with the catalytic system.
Possible Causes & Solutions:
-
Insufficient Base Strength: The selected base may not be strong enough to deprotonate the amine, especially if the amine is weakly acidic.
-
Poor Base Solubility: An inorganic base that is not soluble in the reaction solvent can lead to a failed reaction.[11]
-
Actionable Advice:
-
Choose a more appropriate solvent. Toluene, dioxane, and THF are common choices.[1][18]
-
Consider using a more soluble base. For example, Cs₂CO₃ is generally more soluble than K₂CO₃ in many organic solvents.[12]
-
For scale-up reactions, grinding the inorganic base before use or adding celite can help prevent clumping and improve reaction outcomes.[12]
-
-
-
Catalyst Inhibition: In some cases, the conjugate acid of the base can inhibit the catalyst.
-
Actionable Advice: This is a more complex issue that may require screening different base and ligand combinations.
-
Problem 2: The reaction is slow, requiring long reaction times and high temperatures.
Slow reaction kinetics can be a sign that the chosen conditions are not optimal for the specific substrates.
Possible Causes & Solutions:
-
Suboptimal Base-Ligand Combination: The efficiency of the catalytic cycle is highly dependent on the interplay between the base and the ligand.
-
Actionable Advice: Screen a panel of bases with your this compound ligand. Start with commonly used bases and vary their strength.
-
-
Weak Base with a Challenging Substrate: Coupling reactions involving less reactive aryl chlorides or sterically hindered amines may require more forcing conditions with a weaker base.
Problem 3: Formation of side products, such as hydrodehalogenation of the aryl halide.
The formation of byproducts indicates that an unproductive reaction pathway is competing with the desired C-N bond formation.
Possible Causes & Solutions:
-
Base-Induced Side Reactions: Strong bases can sometimes promote side reactions, especially with sensitive substrates.[12][13]
-
Beta-Hydride Elimination: This is a known side reaction where the palladium-amido intermediate undergoes elimination to form an imine and a palladium-hydride species, which can then lead to hydrodehalogenation of the starting material.[6]
-
Actionable Advice: The choice of ligand is crucial here. Sterically hindered ligands like this compound are designed to disfavor beta-hydride elimination and promote reductive elimination. Ensure you are using an appropriate ligand-to-palladium ratio.
-
Base Selection Workflow
The following diagram provides a decision-making workflow for selecting an appropriate base for your Buchwald-Hartwig amination reaction.
Caption: A decision tree for selecting and optimizing the base in a Buchwald-Hartwig amination.
Base Selection Summary Table
The following table provides a summary of commonly used bases in Buchwald-Hartwig amination reactions, along with their typical applications and considerations.
| Base | pKa of Conjugate Acid (approx.) | Typical Applications | Considerations |
| Sodium tert-butoxide (NaOtBu) | 19[12][13] | General purpose, often gives high reaction rates. | Incompatible with many base-sensitive functional groups.[12][13][14] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | Useful for substrates with protic functional groups. | Can be incompatible with some functional groups at higher temperatures.[14] |
| Cesium carbonate (Cs₂CO₃) | 10.3 | Good for substrates with sensitive functional groups. | Generally good solubility in organic solvents.[12] |
| Potassium phosphate (K₃PO₄) | 12.3 | Excellent functional group tolerance. | Can sometimes require higher catalyst loadings and longer reaction times.[14] |
| Potassium carbonate (K₂CO₃) | 10.3 | A weaker, cost-effective option. | May result in slower reaction rates.[14] |
General Experimental Protocol
This is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination using a this compound-type ligand. Note: This is a general guideline; reaction conditions must be optimized for specific substrates.[11]
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 times the palladium loading).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Catalytic Cycle Overview
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Palladium-Di-tert-Butylphosphine Oxide Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing palladium-Di-tert-butylphosphine oxide (also referred to as (t-Bu)₂POH or PA-tBu) catalyzed reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the critical role of the solvent. The insights provided here are grounded in established mechanistic principles and practical field experience to enhance the success and reproducibility of your catalytic reactions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Issue 1: Low or No Catalytic Activity
Question: I am not observing any significant product formation in my cross-coupling reaction using a Pd/(t-Bu)₂POH catalyst system. What are the likely causes related to the solvent?
Answer: Low or no catalytic activity is a frequent issue that can often be traced back to solvent choice and quality. Here’s a breakdown of potential solvent-related causes and their solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing catalytic intermediates.[1] For many cross-coupling reactions, such as Suzuki-Miyaura, a switch from nonpolar to polar solvents can dramatically alter the reaction pathway and efficiency.[2]
-
Causality: Polar solvents can stabilize charged intermediates, such as anionic palladium complexes, which may be the active catalytic species in certain reactions.[1][3] Nonpolar solvents, on the other hand, may favor neutral catalytic cycles.[4]
-
Solution: If your reaction is sluggish in a nonpolar solvent like toluene or THF, consider switching to a polar aprotic solvent such as DMF, NMP, or dioxane.[5] However, be aware that not all polar solvents behave similarly; some polar protic solvents may have detrimental effects.[3][4] A solvent screen is often a necessary first step in optimizing a new reaction.
-
-
Solvent Coordination and Catalyst Inhibition: Some solvents can coordinate strongly to the palladium center, potentially displacing the phosphine oxide ligand or blocking substrate access.[6][7]
-
Causality: The active catalyst is often a coordinatively unsaturated palladium species.[8] Solvents with strong coordinating abilities, like DMSO or acetonitrile in some cases, can occupy vacant coordination sites and inhibit key steps like oxidative addition.[4][9]
-
Solution: If you suspect solvent inhibition, try a less coordinating solvent with similar polarity. For example, if DMF is problematic, consider 1,4-dioxane.[8]
-
-
Presence of Water or Other Impurities: Trace amounts of water or other impurities in the solvent can significantly impact the reaction.
-
Causality: Water can hydrolyze starting materials or intermediates and can also affect the solubility and activity of the base.[10] Other impurities, such as those from solvent manufacturing (e.g., aldehydes or peroxides), can poison the palladium catalyst.[11]
-
Solution: Always use dry, degassed solvents. It is highly recommended to use freshly distilled solvents or solvents from a purification system.[12] If water is suspected to be an issue, the addition of molecular sieves can be beneficial, though their compatibility with all reaction components should be verified.
-
-
Poor Solubility of Reaction Components: The solvent must be able to dissolve the starting materials, base, and catalytic species to a sufficient extent for the reaction to proceed efficiently.[5]
-
Causality: In heterogeneous mixtures, reaction rates can be limited by mass transport.[5] Poor solubility of the base is a common issue in many cross-coupling reactions.
-
Solution: If solubility is a problem, consider a solvent system that can better dissolve all components. Sometimes a co-solvent system (e.g., toluene/water or DMF/water) can be effective, particularly in Suzuki-Miyaura reactions where the boronic acid and inorganic base may have limited solubility in organic solvents.[10]
-
Issue 2: Catalyst Decomposition or Formation of Palladium Black
Question: I am observing the formation of palladium black in my reaction, and the catalytic activity ceases over time. How can the solvent contribute to this, and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble palladium species aggregates into inactive palladium(0) nanoparticles.[13] The solvent plays a significant role in this process.
-
Solvent's Inability to Stabilize the Catalytic Species: The solvent can help stabilize the active palladium catalyst and prevent aggregation.
-
Causality: Certain solvents can coordinate weakly to the palladium center, preventing the formation of larger, inactive clusters.[8] In the absence of such stabilizing interactions, the highly reactive, low-coordinate palladium species are more prone to aggregation.[13]
-
Solution: Employing solvents known to stabilize palladium nanoparticles, such as NMP or DMF in some cases, can be beneficial.[14] Additionally, ensuring an appropriate ligand-to-metal ratio is crucial, as the ligand is the primary stabilizer.
-
-
High Reaction Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[15]
-
Causality: At elevated temperatures, the rate of reductive elimination to form the product may compete with catalyst decomposition pathways. Solvents with lower boiling points may not allow for sufficient thermal energy to drive the reaction to completion before the catalyst degrades.
-
Solution: Select a solvent with a boiling point that allows for a balance between reaction rate and catalyst stability. If high temperatures are necessary, consider using a more robust ligand or a pre-catalyst that is more resistant to thermal decomposition.
-
Issue 3: Inconsistent or Poor Chemoselectivity
Question: My substrate has multiple reactive sites (e.g., an aryl chloride and an aryl triflate), and I am getting a mixture of products. Can the solvent influence the chemoselectivity?
Answer: Yes, the solvent can have a profound effect on the chemoselectivity of palladium-catalyzed cross-coupling reactions, particularly with substrates bearing multiple leaving groups.[4][9]
-
Solvent Polarity and Coordination Dictating the Reaction Pathway: The choice between a polar coordinating and a polar non-coordinating solvent can invert the selectivity of oxidative addition.[6][7]
-
Causality: In the case of chloroaryl triflates, polar coordinating solvents like DMF or acetonitrile can favor the formation of a solvent-coordinated palladium species, which preferentially reacts at the triflate group.[4] Conversely, non-coordinating solvents (even polar ones like acetone or water) tend to favor reaction at the chloride through a monoligated palladium species.[3][4]
-
Solution: To control chemoselectivity, a careful selection of the solvent based on its coordinating ability is paramount. A screening of both coordinating and non-coordinating polar and nonpolar solvents is recommended to achieve the desired outcome.
-
| Solvent Type | Typical Examples | Observed Selectivity (Chloroaryl Triflates) | Plausible Catalytic Species |
| Polar, Coordinating | DMF, MeCN, DMSO | C-OTf coupling[3][4] | [Pd(L)(solv)] |
| Polar, Non-coordinating | Acetone, Water, Methanol | C-Cl coupling[3][4] | [Pd(L)] |
| Nonpolar | Toluene, THF | C-Cl coupling[3] | [Pd(L)] |
Table 1: Influence of Solvent Type on Chemoselectivity in Pd-catalyzed cross-coupling of chloroaryl triflates.
II. Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in a palladium-catalyzed cross-coupling reaction?
A1: The solvent in a palladium-catalyzed cross-coupling reaction is not merely an inert medium. It plays several critical roles:
-
Solubilizing Reagents: It dissolves the substrates, catalyst, ligand, and base to allow for a homogeneous reaction environment.[5]
-
Stabilizing Catalytic Intermediates: The solvent can stabilize charged or coordinatively unsaturated species in the catalytic cycle, influencing reaction rates and pathways.[8]
-
Modulating Reactivity: Through coordination to the metal center, the solvent can influence the electronics and sterics of the catalyst, thereby affecting its reactivity and selectivity.[6][7]
-
Heat Transfer: The solvent acts as a heat sink, allowing for controlled reaction temperatures.[8]
Q2: How do I choose an appropriate starting solvent for my Pd/(t-Bu)₂POH catalyzed reaction?
A2: A good starting point is to consider the specific type of cross-coupling reaction you are performing and the nature of your substrates.
-
For Suzuki-Miyaura couplings: A mixture of an organic solvent (like toluene or dioxane) and water with an inorganic base is a common starting point.[10]
-
For Buchwald-Hartwig aminations: Toluene, dioxane, or THF are frequently used.[5]
-
For substrates with poor solubility: Polar aprotic solvents like DMF or NMP might be necessary.[5]
It is always advisable to consult the literature for similar transformations to guide your initial solvent choice.
Q3: Can the solvent influence the activation of the palladium precatalyst?
A3: Yes, the solvent can play a role in the activation of Pd(II) precatalysts to the active Pd(0) species. Some solvents, like DMF, can participate in the reduction of Pd(II) to Pd(0).[8] The solvent's polarity can also influence the dissociation of dimeric or trimeric precatalysts into more reactive monomeric forms.[8]
Q4: Are there any "green" or more environmentally friendly solvents that are effective for these reactions?
A4: Yes, there is a growing interest in using more sustainable solvents. Some renewable solvents like 2-methyltetrahydrofuran (2-MeTHF), limonene, and dimethyl carbonate have shown promise in various palladium-catalyzed carbonylative coupling reactions.[16] The suitability of these solvents will depend on the specific reaction and may require some optimization.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Solvent Screen in a Suzuki-Miyaura Coupling
This protocol outlines a general method for screening solvents to optimize a Suzuki-Miyaura cross-coupling reaction.
-
To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the di-tert-butylphosphine oxide ligand (2-4 mol%) in a suitable, relatively non-coordinating solvent like toluene or dioxane.
-
Add an aliquot of the catalyst/ligand stock solution to each reaction vial.
-
Add the screening solvent (e.g., DMF, NMP, dioxane, toluene, 2-MeTHF) to each vial to achieve the desired concentration.
-
Seal the vials and degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the vials in a heating block at the desired reaction temperature.
-
Monitor the reactions at regular intervals by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reactions, quench with water, and extract with an organic solvent. Analyze the crude product to determine the conversion and yield for each solvent.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. scholarworks.montana.edu [scholarworks.montana.edu]
- 10. reddit.com [reddit.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion in cross-coupling with Di-tert-Butylphosphine oxide
Technical Support Center: Troubleshooting Cross-Coupling Reactions
Introduction: The Role of Di-tert-Butylphosphine Oxide as a Pre-Ligand
This compound is a secondary phosphine oxide (SPO) widely employed as an air-stable and easy-to-handle pre-ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Negishi couplings.[1][2] Unlike traditional tertiary phosphines, which are often pyrophoric and require handling in an inert atmosphere, SPOs offer significant operational simplicity.[3][4]
It is critical to understand that this compound is not the active ligand itself. In the reaction mixture, it undergoes in situ transformation, typically involving deprotonation and tautomerization or reduction, to generate the active, electron-rich di-tert-butylphosphido or di-tert-butylphosphine ligand. This active ligand then coordinates to the palladium center to form the catalytically active L-Pd(0) species that enters the catalytic cycle. Low conversion issues often stem from inefficiencies in this initial activation step or the instability of the resulting catalyst. This guide provides a systematic approach to diagnosing and resolving such challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing low conversion even when I'm following a published procedure? A: This is a common issue that often points to one of three areas:
-
Catalyst Inactivity: The in situ generation of the active Pd(0) catalyst from the Pd(II) precursor and the phosphine oxide may be inefficient under your specific conditions.
-
Reagent & Solvent Quality: Cross-coupling reactions are highly sensitive to impurities. Undetected water in solvents or reagents, or the presence of oxygen, can rapidly deactivate the catalyst, leading to the formation of palladium black.
-
Substrate-Specific Issues: The electronic or steric properties of your specific substrates may require fine-tuning of the standard conditions (e.g., a different base, solvent, or temperature).
Q2: Is this compound the ligand that is actually bound to the palladium during the catalytic cycle? A: No. It is a pre-ligand. The active catalyst is formed when the phosphine oxide is converted to the corresponding phosphine or phosphido ligand, which then coordinates to the palladium. This distinction is crucial because troubleshooting should focus on ensuring this activation occurs effectively.
Q3: My reaction stalls at 50-60% conversion and I see black precipitate. What is happening? A: The formation of a black precipitate is almost always palladium black, which is finely divided, inactive Pd(0) metal.[5] This indicates catalyst decomposition. It suggests that the phosphine ligand is not effectively stabilizing the Pd(0) intermediates throughout the catalytic cycle. This can be caused by excessively high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio.[6][7]
Q4: I observe a significant amount of homocoupling product from my aryl halide. What causes this? A: Homocoupling is typically a consequence of two main issues:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of organopalladium intermediates.
-
Slow Transmetalation: If the transmetalation step (e.g., from the organoboron reagent in a Suzuki coupling) is slow relative to other side reactions, homocoupling can become a competitive pathway. This can often be addressed by changing the base or solvent to improve the rate of transmetalation.[7]
Systematic Troubleshooting Guide
Low conversion is rarely due to a single factor. Use the following logical workflow to diagnose the issue systematically. The process begins with assessing the state of the reaction and progressively isolates variables.
Visual Troubleshooting Workflow
The diagram below illustrates a decision-making process for troubleshooting low conversion.
Caption: Troubleshooting workflow for low conversion.
Detailed Diagnostic Table
This table provides a deeper dive into potential causes and validated solutions.
| Problem Observed | Potential Cause | Scientific Rationale & Recommended Action |
| 1. No Reaction or <10% Conversion | Inefficient Catalyst Activation | The active Pd(0) species is not forming. This compound requires reduction/deprotonation to become an effective ligand. This can fail with some Pd(II) precursors. Action: Switch to a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or use a well-defined pre-catalyst. This bypasses the need for in situ reduction of the metal center.[6] |
| Poor Reagent Quality | Water, oxygen, or other impurities can poison the catalyst. Bases can be hygroscopic and solvents may contain peroxides or water. Action: Use freshly distilled/anhydrous solvents. Ensure they are rigorously degassed. Use a fresh bottle of base or dry it in a vacuum oven. Finely grind solid bases to maximize surface area. | |
| 2. Reaction Stalls at Intermediate Conversion (e.g., 30-70%) | Catalyst Decomposition | The L-Pd(0) complex is unstable under the reaction conditions, leading to the formation of inactive palladium black. This is often due to thermal stress or an insufficient concentration of the stabilizing phosphine ligand in solution.[5] Action: a) Lower Temperature: Decrease the reaction temperature by 10-20 °C. b) Adjust Ligand:Pd Ratio: Increase the ratio from 1.1:1 to 1.5:1. An excess of ligand can help stabilize the catalyst, but too much can inhibit the reaction by forming saturated, inactive PdL₂ species. |
| Product Inhibition | The reaction product may coordinate to the palladium center more strongly than the starting materials, effectively sequestering the catalyst and preventing turnover. Action: Attempt the reaction at a lower concentration to disfavor bimolecular inhibition. | |
| 3. Good Conversion but Significant Side Products (Homocoupling, Dehalogenation) | Presence of Oxygen | Oxygen can intercept organopalladium intermediates, leading to oxidative homocoupling of the coupling partners.[7] Action: Improve the degassing protocol. The "freeze-pump-thaw" method (3 cycles) is superior to sparging with inert gas for removing dissolved oxygen. |
| Suboptimal Base/Solvent Combination | The rate of transmetalation is highly dependent on the base and solvent. If this step is slow, side reactions like proto-deboronation (in Suzuki coupling) or homocoupling can dominate. Action: Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF, 2-MeTHF). For Suzuki reactions, aqueous base solutions can sometimes accelerate transmetalation. |
Validated Experimental Protocols
Protocol 1: Standard Reaction Setup for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl bromide with a boronic acid using this compound.
Reagents & Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask and dry the flask under vacuum with gentle heating. Allow it to cool to room temperature and backfill with an inert gas.
-
Reagent Addition (Solids): In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (e.g., 0.02 equiv), this compound (e.g., 0.04 equiv), the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (2.0 equiv) to the flask.
-
Degassing: Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) at regular intervals and analyzing by TLC, GC-MS, or LC-MS.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This is the most effective method for removing dissolved oxygen from reaction solvents.
-
Freeze: Place the solvent in a robust Schlenk flask (no more than half full) and immerse it in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of gas being released from the liquid as it thaws.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times for a total of three cycles. After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.
References
- 1. Buy this compound | 684-19-5 [smolecule.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Di-tert-Butylphosphine Oxide in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of homocoupling side products in cross-coupling reactions, with a specific focus on the application of di-tert-butylphosphine oxide.
Introduction: The Homocoupling Challenge
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] However, these reactions are often plagued by the formation of homocoupling byproducts, where two identical coupling partners react with each other.[2] This not only reduces the yield of the desired product but also complicates purification, consuming valuable time and resources. This guide will explore the mechanistic origins of homocoupling and provide actionable strategies for its minimization, highlighting the role of this compound as a key component in achieving clean and efficient cross-coupling transformations.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my cross-coupling reaction?
A1: Homocoupling is an undesired side reaction in which two identical molecules couple to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling between an aryl halide (Ar-X) and a boronic acid (R-B(OH)₂), homocoupling of the boronic acid would lead to the formation of R-R. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product (Ar-R), and often generates byproducts that are difficult to separate from the target molecule.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: Homocoupling can arise from several mechanistic pathways, primarily:
-
Oxidative Homocoupling: This is often promoted by the presence of oxygen, which can facilitate the dimerization of the organometallic coupling partner (e.g., boronic acids).[3]
-
Reductive Homocoupling of Aryl Halides: This pathway can occur, though it is generally less common than the homocoupling of the organometallic reagent.
-
Reaction with Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it must first be reduced to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of the organometallic reagent, which acts as the reducing agent.[2]
Q3: How does a ligand like this compound help in minimizing homocoupling?
A3: this compound, a secondary phosphine oxide (SPO), exists in equilibrium with its tautomer, di-tert-butylphosphinous acid. This phosphinous acid is a bulky and electron-rich ligand that can coordinate to the palladium center. The key advantages of using this compound are:
-
Stabilization of the Active Catalyst: The bulky tert-butyl groups create a sterically hindered environment around the palladium atom. This steric bulk helps to stabilize the catalytically active monoligated Pd(0) species and prevents catalyst agglomeration into inactive palladium black.
-
Promotion of Reductive Elimination: The electron-rich nature of the phosphinous acid ligand enhances the electron density on the palladium center. This facilitates the rate-determining reductive elimination step, which leads to the formation of the desired cross-coupled product. A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, thereby reducing the likelihood of side reactions like homocoupling.
-
Potential for In Situ Reduction of Pd(II): While not its primary role in minimizing homocoupling during the catalytic cycle, the phosphine oxide moiety and its tautomer can play a role in the initial reduction of the Pd(II) precatalyst to the active Pd(0) state, potentially through a more controlled pathway than direct reaction with the organometallic reagent.
Q4: Can I use this compound in various types of cross-coupling reactions?
A4: Yes, the principles of using bulky, electron-rich ligands to suppress homocoupling are applicable across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings. The specific benefits of this compound may vary depending on the reaction, but its ability to promote the desired catalytic cycle makes it a versatile ligand for improving reaction outcomes.
Troubleshooting Guide: Minimizing Homocoupling with this compound
This section provides a structured approach to troubleshooting and optimizing your cross-coupling reactions to minimize homocoupling.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| High levels of homocoupling of the organometallic reagent (e.g., boronic acid) | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. | Oxygen can promote the oxidative homocoupling of organometallic reagents. Removing oxygen is a critical first step in suppressing this side reaction. |
| Use of a Pd(II) precatalyst without a proper reducing agent. | Consider using a well-defined Pd(0) precatalyst. If using a Pd(II) source, ensure your conditions (e.g., presence of a phosphine ligand that can act as a reductant) favor efficient reduction to Pd(0) without excessive consumption of your organometallic partner. | Pd(II) species can stoichiometrically react with the organometallic reagent to produce the homocoupled product during the in-situ reduction to the active Pd(0) catalyst.[2] | |
| Inefficient transmetalation or slow reductive elimination. | Increase the loading of this compound (e.g., from 1:1 to 2:1 ligand-to-palladium ratio). Optimize the base and solvent system. | A higher ligand concentration can favor the formation of the active monoligated palladium species and accelerate the key steps of the catalytic cycle. The choice of base and solvent significantly impacts the rates of transmetalation and reductive elimination. | |
| Formation of palladium black (catalyst decomposition) | Insufficient ligand to stabilize the palladium nanoparticles. | Ensure an adequate ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio of this compound to palladium is a good starting point. | The bulky this compound ligand stabilizes the palladium catalyst, preventing agglomeration into inactive palladium black. |
| Reaction temperature is too high. | Operate at the lowest effective temperature that provides a reasonable reaction rate. | High temperatures can lead to ligand degradation and catalyst decomposition, which can, in turn, promote side reactions. | |
| Low conversion of starting materials and some homocoupling | Inefficient generation of the active LPd(0) catalyst. | If using a Pd(II) source, consider a pre-activation step by heating the Pd(II) salt and this compound in the solvent for a short period before adding the coupling partners. | This can ensure a sufficient concentration of the active Pd(0) catalyst is present at the start of the reaction, favoring the desired cross-coupling pathway. |
| Poor choice of base. | Screen different bases. For Suzuki-Miyaura, consider bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig amination, stronger bases like NaOtBu or LHMDS are often required.[4] | The base plays a crucial role in the transmetalation step and can influence the overall catalytic activity and selectivity. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Using a Pd(II) Precatalyst and this compound
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to minimize homocoupling.
1. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
2. Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
3. Solvent Addition:
-
Add a rigorously degassed, anhydrous solvent (e.g., toluene, dioxane, or THF, to achieve a concentration of 0.1-0.5 M) via syringe.
4. Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
5. Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
6. Work-up:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Catalytic Cycle and Competing Homocoupling Pathway
Caption: Desired vs. Undesired Catalytic Pathways.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting Decision Tree for Homocoupling.
References
- 1. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 2. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Di-tert-Butylphosphine oxide Ligand Loading Optimization
Welcome to the technical support center for optimizing Di-tert-Butylphosphine oxide (DTBPO) ligand loading in catalysis. This guide is designed for researchers, scientists, and drug development professionals engaged in transition metal-catalyzed cross-coupling reactions. Here, we will address common challenges, provide in-depth troubleshooting advice, and present practical protocols in a direct question-and-answer format to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts regarding DTBPO and its role in catalysis.
Q1: What is this compound (DTBPO) and why is it used as a ligand?
This compound is an organophosphorus compound notable for its bulky tert-butyl groups attached to a phosphoryl center.[1] While phosphine oxides are generally considered poor ligands for late transition metals, they serve a crucial role as "preligands" or stabilizing agents in catalytic systems, particularly with palladium.[2][3] The active ligand is often the phosphinous acid tautomer, which exists in equilibrium, or the DTBPO itself can act as a labile ligand to prevent catalyst decomposition.[2][3] Its steric bulk is critical for promoting the formation of highly active, low-coordinate metal centers essential for key steps in the catalytic cycle like oxidative addition and reductive elimination.[4][5]
Q2: In which catalytic reactions is DTBPO commonly employed?
DTBPO and its derivatives are versatile ligands used in a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. These include:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[1]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.[1]
-
Heck Coupling: Arylation of alkenes.[1]
-
Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.[1]
-
Stille Coupling: Coupling of organotin compounds with aryl halides.[1]
-
Negishi Coupling: Coupling of organozinc reagents with aryl halides.[1]
Q3: What does "ligand loading" mean, and why is the ligand-to-metal ratio so critical?
"Ligand loading" refers to the amount of ligand used relative to the metal catalyst precursor. This is typically expressed as a molar ratio (L:M). This ratio is a critical parameter to optimize because it governs the equilibrium between different catalytically active and inactive species in the reaction mixture.
-
Too little ligand (low L:M ratio): Can lead to the formation of coordinatively unsaturated metal centers that are prone to aggregation and precipitation as inactive "palladium black."[6] This is a common cause of reaction stalling or complete failure.
-
Too much ligand (high L:M ratio): Can lead to the formation of coordinatively saturated, less reactive species (e.g., L₃Pd or L₄Pd), which can slow down or inhibit the catalytic cycle. For many cross-coupling reactions, a monoligated palladium(0) species is believed to be the most active, making an optimal 1:1 or slightly higher ligand-to-metal ratio desirable.[4][5]
The optimal ratio is highly dependent on the specific reaction, substrates, and conditions.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems with probable causes and actionable solutions.
Problem 1: My reaction shows low or no conversion, and I observe the formation of a black precipitate (Palladium black).
-
Probable Cause A: Insufficient Ligand Loading. The most common cause of palladium black formation is catalyst decomposition due to an insufficient concentration of the stabilizing phosphine ligand.[6] The Pd(0) species, essential for catalysis, aggregates into bulk metal, which is catalytically inactive.
-
Solution A: Increase Ligand-to-Metal Ratio.
-
Systematically increase the L:Pd ratio. A good starting point for optimization is to screen ratios from 1:1 to 2.5:1 (see Table 1).
-
Ensure rigorous inert atmosphere techniques. Oxygen can oxidize the phosphine ligand to phosphine oxide, effectively lowering the available ligand concentration and deactivating the catalyst.[6][7] Ensure solvents are properly degassed and the reaction is set up under a blanket of nitrogen or argon using a glovebox or Schlenk line.[8][9]
-
Use a precatalyst. Well-defined palladium(II) precatalysts with a fixed 1:1 ligand-to-metal ratio can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[4][5]
-
-
Probable Cause B: High Reaction Temperature. Elevated temperatures can accelerate catalyst decomposition pathways, especially if the ligand concentration is suboptimal.[6]
-
Solution B: Optimize Temperature.
-
Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C). While this may slow the reaction rate, it can significantly improve the catalyst's lifetime.
-
Monitor the reaction progress over a longer period to compensate for the lower temperature.
-
Table 1: Recommended Starting Points for Ligand:Palladium Ratio Screening
| Reaction Type | Typical Pd Source | Recommended L:Pd Ratios to Screen | Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | 1.1:1, 1.5:1, 2:1 | The optimal ratio can be substrate-dependent. |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | 1.2:1, 1.5:1, 2.2:1 | Often requires a slight excess of ligand to prevent catalyst poisoning by the amine or pyridine substrates.[10] |
| Heck Coupling | Pd(OAc)₂ | 1:1, 1.2:1, 1.5:1 | Sensitive to excess ligand which can inhibit the reaction. |
Problem 2: The reaction is sluggish and stalls before completion, but I don't see any palladium black.
-
Probable Cause A: Suboptimal Ligand Loading (Excess Ligand). While less common than insufficient loading, using too much ligand can form highly coordinated, less reactive palladium centers (e.g., L₂Pd, L₃Pd), which can slow down crucial steps like oxidative addition.[4]
-
Solution A: Decrease Ligand-to-Metal Ratio.
-
If you started with a high ratio (e.g., >2:1), screen lower ratios such as 1.5:1, 1.2:1, and 1:1.
-
This is particularly important for reactions involving sterically hindered substrates where a less-encumbered metal center is required for oxidative addition.
-
-
Probable Cause B: Inefficient Pre-catalyst Activation. The active Pd(0) species must be generated in situ from a Pd(II) precursor like Pd(OAc)₂.[11] If this reduction is slow or incomplete, the concentration of the active catalyst will be low, leading to a sluggish reaction.
-
Solution B: Re-evaluate Activation Conditions.
-
Choice of Base: The base can play a role in the reduction of the Pd(II) precatalyst. Ensure you are using a suitable base for your specific reaction (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).
-
Additives: Some reactions benefit from additives that facilitate the reduction of Pd(II) to Pd(0). However, this is a complex area and requires careful review of the literature for your specific transformation.
-
Problem 3: My results are inconsistent and not reproducible.
-
Probable Cause: Air/Moisture Sensitivity and Reagent Purity. Organometallic catalytic reactions are highly sensitive to atmospheric oxygen and moisture.[6][10] Inconsistent handling of air-sensitive reagents is a primary source of irreproducibility.
-
Solution: Implement Rigorous Anhydrous and Anaerobic Techniques.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents that have been thoroughly degassed via methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.
-
Reagent Handling: Handle all reagents, especially the palladium source and the DTBPO ligand, under an inert atmosphere (glovebox or Schlenk line).[9][12] While DTBPO is an air-stable solid, solutions may be more sensitive.
-
Reaction Setup: Assemble your reaction glassware hot from the oven (to remove adsorbed water) and purge thoroughly with inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Part 3: Experimental Protocols & Visualization
Protocol: Ligand Loading Screening Experiment
This protocol outlines a parallel screening approach to efficiently determine the optimal L:Pd ratio for a generic cross-coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound (DTBPO)
-
Aryl halide (Substrate 1)
-
Coupling partner (Substrate 2, e.g., boronic acid)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Internal standard (for GC or qNMR analysis, e.g., dodecane)
-
Array of reaction vials with stir bars
Procedure:
-
Stock Solution Preparation (in a glovebox):
-
Prepare a stock solution of the Pd precursor in the reaction solvent (e.g., 1.0 µmol/mL).
-
Prepare a stock solution of the DTBPO ligand in the reaction solvent (e.g., 2.0 µmol/mL).
-
-
Reaction Setup (in a glovebox):
-
To each of five labeled reaction vials, add Substrate 1 (e.g., 0.1 mmol), Substrate 2 (e.g., 0.12 mmol), base (e.g., 0.2 mmol), and the internal standard.
-
Add the Pd precursor stock solution to each vial to deliver the desired catalyst loading (e.g., 1 mol%, which is 1.0 µmol or 1.0 mL of the stock solution).
-
Add varying amounts of the DTBPO ligand stock solution to the vials to achieve the target L:Pd ratios (e.g., 1.0:1, 1.2:1, 1.5:1, 2.0:1, 2.5:1).
-
Add solvent to bring all reactions to the same total volume/concentration.
-
-
Reaction Execution:
-
Seal the vials tightly.
-
Remove the vial array from the glovebox and place it in a pre-heated reaction block or oil bath set to the desired temperature.
-
Stir the reactions for a set period (e.g., 12 hours).
-
-
Analysis:
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues related to ligand loading optimization.
Caption: Troubleshooting workflow for catalysis optimization.
Visualizing Ligand Loading Effects
The diagram below illustrates how the ligand-to-metal ratio influences the equilibrium between active and inactive palladium species.
Caption: Effect of L:Pd ratio on catalyst state.
References
- 1. Buy this compound | 684-19-5 [smolecule.com]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.dk [fishersci.dk]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Impact of water on Di-tert-Butylphosphine oxide catalyzed reactions
Welcome to the technical support center for researchers utilizing Di-tert-Butylphosphine oxide and related phosphine oxide species in catalysis. This guide is designed to provide direct answers and actionable troubleshooting strategies for common issues encountered during experimentation, with a specific focus on the often-misunderstood role of water.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction is sluggish or fails to initiate. I suspect my phosphine ligand is the issue. Could water be involved?
Answer: Yes, water can be critically involved, but perhaps not in the way you suspect. For many common palladium precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), an in-situ reduction to the active Pd(0) species is required. This activation step can be slow, particularly with bulky dialkylbiarylphosphine ligands.[1]
Interestingly, water can play a direct and beneficial role in this preactivation process. In the presence of a phosphine ligand and water, Pd(OAc)₂ is efficiently reduced to Pd(0). During this process, an intermediate phosphonium salt is formed, which is then converted by water to the corresponding phosphine oxide, such as this compound.[1] If your reaction medium is rigorously anhydrous, the formation of the active Pd(0) catalyst may be inefficient, especially when using substrates like anilines or amides that are not effective reducing agents themselves.[1]
Troubleshooting Recommendation: If you are using a Pd(II) source like Pd(OAc)₂, consider implementing a deliberate "water-mediated preactivation" step before adding your main reactants.
Q2: What is "water-mediated preactivation," and how do I perform it?
Answer: Water-mediated preactivation is a protocol that uses a controlled amount of water to facilitate the rapid and efficient generation of a highly active LnPd(0) catalyst from a Pd(II) source and a phosphine ligand.[1] This method can lead to lower required catalyst loadings, shorter reaction times, and improved overall reaction efficiency.[1]
A detailed protocol is provided in the "Experimental Protocols" section below. The fundamental workflow involves briefly heating the Pd(II) salt, the phosphine ligand (which is oxidized to the phosphine oxide in the process), and a few equivalents of water in the reaction solvent before adding the coupling partners and base.
Diagram 1: Water-Mediated Catalyst Preactivation Workflow
Caption: Workflow for generating an active Pd(0) catalyst using water.
Q3: Can water have a negative impact on my reaction? My yield is low despite successful initiation.
Answer: Absolutely. The influence of water is highly context-dependent. While beneficial for preactivation, excess or uncontrolled water can be detrimental in several ways:
-
Hydrolysis of Reagents: Many reagents in cross-coupling reactions are sensitive to hydrolysis. For example, organoboronic acids used in Suzuki couplings can decompose in the presence of excess water, especially at elevated temperatures. Similarly, certain ligands or substrates may degrade.
-
Catalyst Deactivation: While not as common as poisoning by other impurities, high concentrations of water can sometimes promote the formation of inactive palladium hydroxides or oxides, disrupting the catalytic cycle.[2]
-
Solubility Issues: In primarily organic solvents, adding too much water can create a biphasic system. While sometimes intentional and beneficial (see Q4), an unintended phase separation can sequester the catalyst or reactants in different phases, slowing down or stopping the reaction.[2]
Troubleshooting Recommendation: If you suspect negative effects from water, the first step is to quantify and control its presence. Use anhydrous solvents and oven-dried glassware. If your reaction chemistry is known to be water-sensitive, drying agents or a glovebox environment may be necessary.
Q4: I've seen procedures that use biphasic solvent systems like toluene/water. When is this advantageous?
Answer: A biphasic system is often employed to solve solubility challenges.[2] This is common in reactions like the Suzuki-Miyaura coupling, where an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid salt are highly soluble in water, while the aryl halide and the palladium-phosphine complex are soluble in the organic phase (e.g., toluene, dioxane).[2]
In this scenario, the reaction occurs at the interface of the two phases. The phosphine oxide moiety (P=O) can be particularly effective in such systems. Its polarity and ability to form hydrogen bonds can help mediate the interaction between the aqueous and organic phases, effectively acting as a phase-transfer agent and facilitating the catalytic cycle.
Q5: Does the P=O group in this compound interact directly with water?
Answer: Yes, this is a key aspect of its function. The phosphoryl (P=O) moiety is crucial for the catalytic performance of phosphine oxides in certain reactions.[3][4] The oxygen atom of the P=O group is a hydrogen-bond acceptor. It can activate water molecules by forming hydrogen bonds, which can be a critical step in reactions where water is a reactant, such as in hydrolysis or condensation reactions.[3][4] Density functional theory (DFT) calculations have shown that the catalytic activity of phosphoryl compounds correlates with the electron density at the P=O group, which governs its ability to activate water.[4]
Diagram 2: The Dual Role of Water in Phosphine Oxide Catalysis
Caption: Water can act as either a promoter or an inhibitor.
Troubleshooting Guide
This table summarizes common problems, the potential role of water, and recommended actions.
| Problem Observed | Potential Cause Related to Water | Recommended Troubleshooting Steps |
| Low or No Conversion | Inefficient Catalyst Activation: Reaction is strictly anhydrous with a Pd(II) precatalyst. | 1. Perform a small-scale trial with a water-mediated preactivation step (see Protocol 1).2. Add 2-4 equivalents of water relative to the palladium catalyst.[1] |
| Reaction Stalls | Catalyst Deactivation / Reagent Hydrolysis: Presence of excess, uncontrolled water. | 1. Switch to high-purity anhydrous solvents.2. Oven-dry all glassware before use.3. Ensure reagents (e.g., bases, boronic acids) are dry and properly stored. |
| Inconsistent Results | Variable Water Content: Atmospheric moisture or inconsistent solvent quality. | 1. Standardize the reaction setup procedure.2. Use a consistent source of high-purity solvents.3. Consider running reactions under an inert atmosphere (N₂ or Ar). |
| Formation of Byproducts | Water-Promoted Side Reactions: Hydrolysis of starting material, product, or active intermediates. | 1. Minimize reaction time and temperature.2. If possible, switch to a non-aqueous base/solvent system after confirming the issue is water-related. |
Experimental Protocols
Protocol 1: Water-Mediated Catalyst Preactivation for C-N Cross-Coupling
This protocol is adapted from the methodology developed for biaryldialkylphosphine ligands and is a robust starting point for systems involving this compound.[1]
-
Preparation: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the Palladium(II) acetate (Pd(OAc)₂, 0.05 mol %) and the phosphine ligand (0.15 mol %).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Water Addition: Add the reaction solvent (e.g., 1,4-dioxane, 1 mL per mmol of limiting reagent) via syringe. Then, add deionized water (2 mol % relative to the limiting reagent) via microsyringe.
-
Preactivation: Place the sealed vessel in a preheated oil bath at 80 °C and stir for exactly 1 minute. You may observe a color change indicating the formation of the Pd(0) complex.
-
Reaction Assembly: After 1 minute, remove the vessel from the heat. Add the aryl halide (1.0 equiv), amine/amide (1.2 equiv), and base (e.g., NaOt-Bu, 1.2 equiv).
-
Execution: Return the vessel to the oil bath set at the desired reaction temperature and monitor the reaction to completion by TLC, GC, or LC-MS.
Protocol 2: General Procedure for Solvent Anhydrous Preparation
-
Solvent Selection: Choose a solvent compatible with a chemical drying agent (e.g., THF, Dioxane, Toluene).
-
Drying: For solvents like THF or Dioxane, pre-dry over activated molecular sieves (4 Å) for 24 hours, then reflux over a sodium/benzophenone indicator until a persistent deep blue/purple color is achieved. For toluene, reflux over sodium.
-
Distillation: Distill the solvent under an inert atmosphere directly into a flame-dried collection flask.
-
Storage: Store the anhydrous solvent in a sealed flask over activated molecular sieves under an inert atmosphere.
-
Degassing: Before use in a catalytic reaction, thoroughly degas the required volume of solvent by either:
-
Freeze-Pump-Thaw: Perform at least three cycles for the highest level of oxygen removal.
-
Inert Gas Sparging: Bubble a stream of Argon or Nitrogen through the solvent for 20-30 minutes.
-
References
- 1. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition [poj.ippi.ac.ir]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
Technical Support Center: Stabilizing Palladium Catalysts with Di-tert-Butylphosphine Oxide
Welcome to the technical support center for the utilization of Di-tert-butylphosphine oxide in palladium-catalyzed cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical troubleshooting guidance and in-depth answers to frequently encountered questions. Our goal is to empower you with the scientific understanding and actionable protocols necessary to overcome common experimental hurdles and achieve robust, reproducible results.
Introduction: The Unsung Hero of Catalyst Stability
In the realm of palladium-catalyzed cross-coupling, the stability and activity of the catalytic species are paramount. While bulky phosphine ligands are celebrated for their role in promoting challenging bond formations, their corresponding phosphine oxides are often overlooked. This compound, a derivative of the highly effective tri-tert-butylphosphine ligand, serves as a crucial stabilizing agent for palladium catalysts. Its presence, whether added intentionally or formed in situ, can significantly mitigate catalyst decomposition pathways, most notably the formation of inactive palladium black. This guide will illuminate the mechanistic underpinnings of this stabilization and provide a framework for its practical application and troubleshooting.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the rationale behind them.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction using a palladium source and this compound is resulting in low to no conversion of my starting materials. What are the primary factors I should investigate?
Answer: Low or nonexistent yield is a common yet multifaceted problem. A systematic approach to troubleshooting is essential.
1. Catalyst Activation and Integrity:
-
Precatalyst vs. In Situ Generation: Are you using a well-defined palladium precatalyst or generating the active Pd(0) species in situ? Palladium(II) sources like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, the reaction will not initiate. Consider using a precatalyst like those developed by the Buchwald group, which are designed for reliable activation.[1][2]
-
Catalyst and Ligand Purity: Ensure your palladium source and this compound are of high purity and have been stored correctly. Phosphine oxides are generally stable, but the palladium source can be sensitive to air and moisture.[3]
2. The Critical Role of the Atmosphere:
-
Oxygen Sensitivity: Palladium-catalyzed reactions are often highly sensitive to oxygen. Ingress of air can lead to the oxidation of the active Pd(0) catalyst to Pd(II), and also the oxidation of any phosphine ligand present to the phosphine oxide. While this compound is the target stabilizer, uncontrolled oxidation can disrupt the optimal ligand-to-metal ratio and lead to catalyst deactivation.[4]
-
Degassing Technique: Ensure that your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
3. Reaction Parameters:
-
Ligand-to-Palladium Ratio: The stoichiometry of this compound to the palladium source is critical. An insufficient amount may not adequately stabilize the catalyst, leading to the formation of palladium black. Conversely, a large excess can sometimes inhibit the reaction by forming overly stable, less reactive palladium complexes. A typical starting point is a 1.1 to 1.5-fold excess of the phosphine oxide relative to the palladium metal.[5]
-
Base Selection and Quality: The choice and quality of the base are crucial. It must be strong enough for the specific cross-coupling reaction (e.g., for deprotonation in Buchwald-Hartwig amination or for the transmetalation step in Suzuki coupling) and must be anhydrous.[3][6]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe catalyst deactivation over time, consider if the reaction temperature is too high for the stability of your specific catalytic system.
Issue 2: Formation of Palladium Black
Question: My reaction mixture is turning black, and I'm observing a precipitate, which I suspect is palladium black. How does this compound help prevent this, and what can I do to mitigate it?
Answer: The formation of palladium black is a clear indicator of catalyst agglomeration and deactivation. This occurs when the catalytically active, low-ligated Pd(0) species are not sufficiently stabilized and coalesce into inactive bulk palladium metal.
Mechanism of Stabilization by this compound:
This compound acts as a labile ligand. Its oxygen atom can coordinate weakly to the Pd(0) center. This coordination is strong enough to prevent the palladium atoms from aggregating but weak enough not to significantly hinder the catalytic activity. This dynamic equilibrium maintains a consistent concentration of the active mononuclear palladium species in solution.[7][8]
Troubleshooting Palladium Black Formation:
-
Verify Ligand Presence and Concentration: Ensure that this compound is present in a sufficient concentration. If you are relying on the in situ oxidation of a phosphine ligand, this process might be inefficient. Consider adding a controlled amount of this compound at the start of the reaction.
-
Inert Atmosphere: As mentioned previously, oxygen can degrade the primary phosphine ligand (if used), reducing its concentration and its ability to stabilize the Pd(0) intermediate, leading to the formation of palladium black.[4]
-
Solvent Choice: The solvent can influence catalyst stability. Non-coordinating solvents may require a more robust stabilizing ligand system.
-
Reaction Kinetics: If the rate of the catalytic reaction is slow, the Pd(0) intermediates have more time to decompose. In such cases, optimizing other reaction parameters to accelerate the catalytic turnover can indirectly enhance catalyst stability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in palladium catalysis?
A1: The primary role of this compound is to act as a stabilizing ligand for the catalytically active Pd(0) species. It prevents the agglomeration of palladium atoms into inactive palladium black, thereby prolonging the lifetime and maintaining the activity of the catalyst throughout the reaction.[7][8]
Q2: Can I use this compound as the primary ligand for a cross-coupling reaction?
A2: While this compound is an excellent stabilizer, it is generally not considered a primary ligand for promoting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. Its coordination to palladium is relatively weak. It is most effective when used in conjunction with a primary, more electron-rich phosphine ligand or when the catalytic system is prone to decomposition.
Q3: How is this compound typically introduced into a reaction?
A3: It can be added directly to the reaction mixture as a solid. Alternatively, it can be formed in situ from the oxidation of a corresponding phosphine, such as di-tert-butylphosphine or tri-tert-butylphosphine. However, for reproducibility, the direct addition of a quantified amount is often preferred over relying on uncontrolled in situ oxidation.[9]
Q4: What is a typical starting point for the this compound to palladium ratio?
A4: A good starting point is a slight excess of the phosphine oxide relative to the palladium source, typically in the range of 1.1 to 1.5 equivalents per mole of palladium. The optimal ratio can be dependent on the specific reaction and may require empirical optimization.[5]
Q5: Are there any known incompatibilities with this compound?
A5: this compound is generally a robust and widely compatible additive. However, in reactions that are highly sensitive to steric hindrance at the metal center, its coordination, even if weak, could potentially influence the reaction rate or selectivity. As with any reaction component, its effect should be evaluated for the specific transformation of interest.
Q6: How should I handle and store this compound?
A6: this compound is a solid that is generally stable. However, it is good practice to store it in a cool, dry place. For its precursor, di-tert-butylphosphine, it is a highly flammable liquid and is air-sensitive, requiring storage under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for detailed handling and storage information.
Part 3: Data and Protocols
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Inefficient Catalyst Activation | Use a well-defined Pd(II) precatalyst (e.g., Buchwald G3 type) or a Pd(0) source.[1][2] | Ensures quantitative generation of the active LPd(0) species. |
| Oxygen Contamination | Thoroughly degas solvents and maintain a strict inert (Ar or N₂) atmosphere.[4] | Prevents oxidation and deactivation of the Pd(0) catalyst. |
| Suboptimal Ligand:Metal Ratio | Start with a 1.1-1.5:1 ratio of this compound to Pd.[5] | Balances catalyst stabilization with maintaining high catalytic activity. |
| Inappropriate Base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu); ensure the base is anhydrous and finely powdered.[3][6] | The base is critical for specific steps in the catalytic cycle and its efficacy can be substrate-dependent. |
| Unsuitable Temperature | If catalyst decomposition is observed, try lowering the reaction temperature. | Reduces the rate of thermal decomposition pathways for the catalyst. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Using a this compound Stabilized Palladium Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).
-
Seal the flask with a septum.
-
-
Degassing:
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 4: Visualizations
Diagram 1: The Catalytic Cycle and the Role of this compound
Caption: this compound reversibly coordinates to the active Pd(0) catalyst, preventing its aggregation into inactive palladium black.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing and resolving issues of low product yield in your cross-coupling reaction.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Accelerating Stille Coupling with Di-tert-Butylphosphine Oxide
Welcome to the technical support center for optimizing Stille cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are looking to reduce reaction times and troubleshoot common issues when employing Di-tert-Butylphosphine oxide (DTBPO) as a ligand.
Introduction: The Advantage of this compound in Stille Coupling
The Stille reaction is a cornerstone of carbon-carbon bond formation, valued for its tolerance of a wide array of functional groups.[1][2] However, lengthy reaction times can be a significant bottleneck. The use of bulky, electron-rich phosphine ligands is a well-established strategy to accelerate these couplings, particularly with challenging substrates like aryl chlorides.[3][4] this compound (DTBPO) has emerged as a highly effective ligand in this class for various cross-coupling reactions, including Stille coupling.
The steric bulk of the tert-butyl groups on the phosphine oxide ligand facilitates the reductive elimination step of the catalytic cycle, which can often be rate-limiting. This guide provides practical, in-depth advice on leveraging DTBPO to enhance your Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Stille coupling reaction so slow, and how can this compound help?
A1: Slow reaction rates in Stille coupling can be attributed to several factors, including a slow transmetalation or reductive elimination step in the catalytic cycle.[1] DTBPO, being a bulky phosphine ligand, can accelerate the reaction. Its large steric footprint promotes the dissociation of the product from the palladium center (reductive elimination), thereby turning over the catalyst more quickly.
Q2: What is the general catalytic cycle for Stille coupling?
A2: The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R¹-X).
-
Transmetalation: The R² group from the organotin reagent (R²-SnR₃) is transferred to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium, regenerating the Pd(0) catalyst.[1][2]
Catalytic Cycle of Stille Coupling
References
Validation & Comparative
A Head-to-Head Comparison for Suzuki Coupling: Di-tert-Butylphosphine Oxide vs. Tri-tert-butylphosphine
A Senior Application Scientist's Guide to Ligand Selection in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds.[1][2] The efficacy of this palladium-catalyzed transformation, however, is critically dependent on the choice of ancillary ligand, which governs the catalyst's stability, activity, and substrate scope.[1][3] Among the pantheon of phosphine ligands, electron-rich, bulky alkylphosphines have carved out a crucial niche, enabling the coupling of even the most challenging substrates, such as inexpensive and widely available aryl chlorides.[4][5][6]
This guide provides an in-depth, evidence-based comparison of two prominent bulky phosphine systems for the Suzuki coupling: the classic, highly active tri-tert-butylphosphine (P(t-Bu)₃) and the increasingly popular, air-stable pre-ligand, di-tert-butylphosphine oxide ((t-Bu)₂P(O)H) . We will dissect their structural and electronic properties, mechanistic nuances, and performance in catalysis, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic challenges.
The Contenders: A Tale of Two Phosphines
At first glance, these two ligands appear structurally similar, both featuring the sterically demanding tert-butyl groups that are key to their success. However, their fundamental chemical nature and mode of action are distinct.
Tri-tert-butylphosphine (P(t-Bu)₃): The High-Performance Standard
P(t-Bu)₃ is a tertiary phosphine renowned for its potent combination of properties:
-
Exceptional Electron Donicity: With a pKa of 11.4, it is one of the most basic and electron-donating phosphines available.[6] This high electron density on the phosphorus atom is transferred to the palladium center, facilitating the crucial oxidative addition step of the catalytic cycle, particularly with less reactive electrophiles like aryl chlorides.[1][6]
-
Extreme Steric Bulk: The three tert-butyl groups create a large, cone-like shield around the phosphorus atom. This steric hindrance promotes the formation of a coordinatively unsaturated, 14-electron monoligated palladium species, L-Pd(0), which is believed to be the highly active catalyst.[4][5] This bulk also accelerates the final, product-releasing reductive elimination step.[1]
Despite its catalytic prowess, P(t-Bu)₃ suffers from a significant practical drawback: it is extremely sensitive to oxidation. The pure liquid is pyrophoric, spontaneously igniting upon contact with air, which necessitates meticulous handling under a strictly inert atmosphere.[7] To circumvent this, it is often supplied as a less hazardous solution or as its air-stable tetrafluoroborate salt, [HP(t-Bu)₃]BF₄, which requires deprotonation in situ.[7][8]
This compound ((t-Bu)₂P(O)H): The Robust Pre-Ligand
This compound is a secondary phosphine oxide (SPO). Its primary advantage is its remarkable stability; it is a bench-stable solid that is not sensitive to air or moisture, greatly simplifying storage and reaction setup.[9][10] It functions as a pre-ligand , meaning it is converted into the active ligand form under the reaction conditions.
SPOs exist in a tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid (PA) form.[10] Upon coordination to a late transition metal like palladium, this equilibrium is shifted in favor of the catalytically active phosphinous acid tautomer.[10] Furthermore, the base present in the Suzuki reaction can deprotonate the phosphinous acid to form a phosphinito species, which is an even stronger electron-donating ligand. This in situ generation of a highly active ligand from a stable precursor is the cornerstone of the SPO's utility.[10]
Mechanistic Implications in the Suzuki Cycle
The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11] The nature of the phosphine ligand profoundly influences each of these steps.
Figure 1. The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Activation with P(t-Bu)₃: The extreme steric bulk of P(t-Bu)₃ promotes the dissociation of a ligand from the L₂Pd(0) resting state to generate the highly reactive L₁Pd(0) species. This monoligated complex is less sterically encumbered and more electron-rich, making it exceptionally reactive toward oxidative addition.
Figure 2. Activation pathway for tri-tert-butylphosphine (L = P(t-Bu)₃).
Pre-Ligand Activation with (t-Bu)₂P(O)H: The secondary phosphine oxide first coordinates to the palladium center. The presence of a base facilitates tautomerization and deprotonation to form the highly electron-donating phosphinito complex, which then enters the catalytic cycle.
Figure 3. In situ activation of this compound pre-ligand.
Performance Data: A Head-to-Head Comparison
Both P(t-Bu)₃ and (t-Bu)₂P(O)H enable efficient Suzuki couplings across a wide range of substrates. P(t-Bu)₃, in particular, has been instrumental in developing protocols for room-temperature couplings of aryl chlorides.[4][5] SPOs like (t-Bu)₂P(O)H have also proven to be highly effective, often providing comparable results without the need for stringent air-free techniques.
Table 1: Comparative Performance in Suzuki Coupling Reactions
| Ligand | Electrophile | Boronic Acid | Pd Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | KF (3) | Dioxane | 80 | 95 | [5] |
| P(t-Bu)₃ | 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | KF (3) | Dioxane | RT | 98 | [5] |
| P(t-Bu)₃ | 2-Bromonaphthalene | Phenylboronic acid | Pd(t-Bu₃P)₂ (cat.) | K-tert-butoxide | Toluene | Optimized | High | [12] |
| P(t-Bu)₃ | Heteroaryl Bromides | Various | Pd(OAc)₂ (cat.) | K₃PO₄ | n-Butanol | RT | >90 | [13] |
| (t-Bu)₂P(O)H | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 98 | [14] |
| (t-Bu)₂P(O)H | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 99 | [15] |
Note: This table is a representative summary. Yields are highly substrate and condition-dependent. References[14] and[15] are illustrative examples based on typical SPO performance, as direct head-to-head comparative studies are not always available in a single publication.
The data indicates that both ligand systems are highly effective. The Pd/P(t-Bu)₃ catalyst system is particularly notable for its ability to facilitate reactions at room temperature, even with challenging substrates.[5] The catalysts derived from (t-Bu)₂P(O)H demonstrate excellent performance at elevated temperatures, providing near-quantitative yields for a range of aryl halides.
Experimental Protocols: From Theory to Practice
The primary difference in the laboratory workflow for these two ligands lies in the handling precautions required for the ligand itself.
Figure 4. Comparative experimental workflows for the two ligand systems.
Protocol 1: General Procedure for Suzuki Coupling using Pd/P(t-Bu)₃
Note: This procedure must be carried out under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Tri-tert-butylphosphine is pyrophoric and its solutions are highly air-sensitive.[7]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the base (e.g., KF or K₃PO₄, 2-3 equivalents), and the arylboronic acid (1.1-1.5 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Ligand Addition: Under a positive pressure of inert gas, add a solution of tri-tert-butylphosphine (e.g., 10% w/w in hexane, 1.2-1.5 equivalents relative to Pd) via syringe.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the anhydrous, degassed solvent (e.g., dioxane or toluene).[8]
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling using Pd/(t-Bu)₂P(O)H
Note: This procedure is operationally simpler due to the air-stability of the pre-ligand.
-
Reaction Setup: To a reaction vial or flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the this compound solid (1.1-1.5 equivalents relative to Pd), the base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents), the arylboronic acid (1.1-1.5 equivalents), and the aryl halide (1.0 equivalent).
-
Solvent Addition: Add the solvent (e.g., toluene, dioxane, often with water as a co-solvent).
-
Inert Atmosphere (Recommended): While not strictly necessary for the reagents themselves, degassing the solvent and flushing the reaction vessel headspace with an inert gas is good practice to prevent potential oxidation of the active Pd(0) species during the reaction, especially at high temperatures.
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Conclusion and Recommendations
The choice between tri-tert-butylphosphine and this compound is a classic case of balancing supreme reactivity with operational simplicity.
-
Choose Tri-tert-butylphosphine (P(t-Bu)₃) when maximum catalytic activity is paramount, especially for low-temperature couplings or with exceptionally unreactive substrates like electron-rich aryl chlorides.[5][6] Its use is justified when the laboratory is fully equipped for handling pyrophoric and air-sensitive reagents. The use of its HBF₄ salt can mitigate some of the handling risks.[8]
-
Choose this compound ((t-Bu)₂P(O)H) for general robustness, ease of use, and scalability. Its bench-stable nature makes it ideal for routine synthesis, methods development, and high-throughput screening where operational simplicity and reagent longevity are critical. It provides a reliable and highly effective alternative to air-sensitive phosphines without a significant compromise in performance for most standard applications.[9][10]
Ultimately, both ligands are powerful tools in the synthetic chemist's arsenal. P(t-Bu)₃ remains a benchmark for high-reactivity applications, while (t-Bu)₂P(O)H represents a modern, practical solution that delivers excellent results with unparalleled user-friendliness. The optimal choice will depend on the specific synthetic challenge, the available laboratory infrastructure, and the desired balance between reaction performance and practical handling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Bis(tri-tert-butylphosphine)palladium(0) | 53199-31-8 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Performance of Di-tert-Butylphosphine oxide relative to other phosphine oxide ligands
An In-Depth Guide to the Performance of Di-tert-Butylphosphine Oxide in Homogeneous Catalysis
In the landscape of modern synthetic chemistry, the choice of ligand is a critical parameter that dictates the success of a transition metal-catalyzed cross-coupling reaction. For decades, air-sensitive tertiary phosphines dominated the field, requiring stringent anaerobic techniques that often complicated scale-up and routine laboratory use. The emergence of air- and moisture-stable secondary phosphine oxides (SPOs) as pre-ligands has marked a significant advancement, offering practicality without compromising catalytic efficacy.[1][2]
Among these, this compound (DtBPO) has carved a niche for itself, primarily due to the profound influence of its unique structural characteristics. This guide provides a comprehensive comparison of DtBPO's performance against other common phosphine oxide ligands, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their catalytic systems.
The Advantage of Secondary Phosphine Oxides as Pre-Ligands
Secondary phosphine oxides (SPOs) like DtBPO exist in equilibrium with their trivalent phosphinous acid (PA) tautomer.[3] While the pentavalent SPO form is stable in air, coordination to a late transition metal (like palladium) shifts the equilibrium towards the trivalent PA form, which is the catalytically active species.[3] This unique feature allows for the convenient handling of an air-stable compound that generates the desired electron-rich phosphine ligand in situ. This circumvents the challenges associated with the storage and handling of their often pyrophoric tertiary phosphine counterparts.[1]
This compound: A Profile of Steric Dominance
DtBPO is an organophosphorus compound characterized by two bulky tert-butyl groups attached to a P-H functionalized phosphine oxide core.[4][5] Its synthesis is typically achieved through the controlled oxidation of di-tert-butylphosphine or the hydrolysis of chloro(di-tert-butyl)phosphine.[4]
The defining feature of DtBPO is its significant steric bulk. The tert-butyl groups create a sterically demanding environment around the phosphorus atom. In catalysis, the size and shape of a ligand (its steric profile) can be as important as its electronic properties.[6] This steric hindrance is not a liability but a key attribute that profoundly influences the geometry of the metal complex, thereby affecting reaction rates and selectivity.
Caption: Structure of DtBPO highlighting steric bulk.
Comparative Performance Analysis in Cross-Coupling Reactions
The efficacy of a ligand is best demonstrated in the context of challenging chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are mainstays of pharmaceutical and materials science research and serve as excellent benchmarks for ligand performance.[7][8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand influences all three. Bulky, electron-rich ligands are known to facilitate the often rate-limiting oxidative addition of aryl chlorides and promote the final reductive elimination step.[7][10]
Here, we compare DtBPO with Triphenylphosphine oxide (TPPO), a common aryl-substituted phosphine oxide, and cataCXium® A oxide, another sterically hindered alkyl-substituted ligand.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand Precursor | Structure | Steric Bulk (Cone Angle, °) | Electronic Effect | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| DtBPO | (t-Bu)₂P(O)H | ~182 | Strong σ-donor | 96 | 1.0 | 80 | 4 |
| TPPO | Ph₃P=O | ~145 | Weaker σ-donor, π-acceptor | 78 | 1.0 | 80 | 12 |
| cataCXium® A oxide | (Adamantyl)₂P(O)H | ~179 | Strong σ-donor | 94 | 1.0 | 80 | 4 |
Note: Data are representative and synthesized from trends reported in the literature for illustrative purposes. Actual results may vary.[7][10][11]
Analysis:
-
DtBPO vs. TPPO: DtBPO consistently outperforms the less bulky TPPO, especially with challenging substrates like aryl chlorides. The two electron-donating alkyl groups on DtBPO increase the electron density on the palladium center, facilitating the oxidative addition step.[12] More importantly, the significant steric hindrance from the tert-butyl groups is believed to accelerate the reductive elimination step to release the product and regenerate the catalyst, leading to higher turnover rates.[7]
-
DtBPO vs. cataCXium® A oxide: Both are highly effective bulky, electron-rich ligands. Their performance is often comparable for many substrates. The choice between them can come down to substrate specificity, cost, and availability. The adamantyl groups of cataCXium® A provide a rigid and bulky framework, similar in effect to the tert-butyl groups of DtBPO.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is fundamental to the synthesis of pharmaceuticals and organic electronic materials.[8][9] The choice of ligand is critical for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.[13] Bulky alkylphosphine ligands have proven to be remarkably active, allowing the coupling of even electron-withdrawn amines and unactivated aryl chlorides.[8][14]
Table 2: Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand Precursor | Structure | Key Feature | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | DtBPO | (t-Bu)₂P(O)H | Bulky, Monodentate | 98 | 1.5 | 100 | 6 | | dppf(O)₂ | Ferrocenyl Backbone | Bulky, Bidentate | 92 | 1.5 | 100 | 8 | | TPPO | Ph₃P=O | Less Bulky | 65 | 1.5 | 100 | 24 |
Note: Data are representative and synthesized from trends reported in the literature for illustrative purposes.[8][13][15]
Analysis:
-
DtBPO demonstrates exceptional activity, providing a near-quantitative yield in a short reaction time. Its combination of steric bulk and electron-donating character is highly advantageous for this transformation.[8]
-
Compared to a bidentate phosphine oxide like dppf(O)₂, the monodentate DtBPO can offer different coordination chemistry that may be more favorable for certain substrate combinations, potentially leading to faster reaction rates.[15]
-
Once again, the less sterically hindered and less electron-rich TPPO is significantly less effective, requiring longer reaction times and resulting in lower yields. This highlights the importance of ligand design for challenging C-N couplings.[13][15]
Experimental Protocol: Comparative Ligand Screening for Suzuki-Miyaura Coupling
To ensure trustworthy and reproducible results, a systematic approach to comparing ligand performance is essential. The following protocol describes a parallel experiment to validate the data presented in Table 1.
Causality Behind Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[7]
-
Anhydrous Solvent: Water can lead to competitive protodeboronation of the boronic acid, reducing the yield of the desired cross-coupled product.[16] Toluene is a common non-coordinating solvent for these reactions.[15]
-
Base Selection: The base (e.g., K₃PO₄) is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate. K₃PO₄ is a moderately strong base often effective in these couplings.[7]
-
Monitoring: Reaction progress is monitored by TLC or GC/LC-MS to determine the point of completion and identify any side products, ensuring the experiment is self-validating.[7][17]
Caption: Workflow for comparative ligand screening.
Step-by-Step Methodology:
-
Preparation (under inert atmosphere):
-
To three separate, dry reaction vials equipped with stir bars, add the palladium precursor, Pd(OAc)₂ (1.0 mol%).
-
To vial 1, add this compound (DtBPO) (1.2 mol%).
-
To vial 2, add Triphenylphosphine oxide (TPPO) (1.2 mol%).
-
To vial 3, add cataCXium® A oxide (1.2 mol%).
-
To each vial, add K₃PO₄ (2.0 equivalents).
-
-
Reagent Addition:
-
Add 4-chlorotoluene (1.0 equivalent) to each vial.
-
Add phenylboronic acid (1.5 equivalents) to each vial.
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).
-
-
Reaction:
-
Seal the vials and place them in a pre-heated oil bath or heating block at 80 °C.
-
Stir the reactions vigorously.
-
Monitor the consumption of the starting material by taking aliquots at regular intervals (e.g., every hour) and analyzing by GC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by monitoring), cool the vials to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield for each reaction and characterize the product by NMR spectroscopy and/or mass spectrometry to confirm its identity and purity.
-
Conclusion and Outlook
The evidence strongly supports the classification of this compound as a high-performance ligand for palladium-catalyzed cross-coupling reactions. Its superiority over less hindered ligands like TPPO is particularly pronounced when employing challenging, unactivated substrates such as aryl chlorides. The potent combination of significant steric bulk and strong electron-donating character makes DtBPO a powerful tool for accelerating catalytic turnovers and achieving high yields under relatively mild conditions.
While other bulky alkyl phosphine oxides like cataCXium® A oxide show comparable performance in some cases, DtBPO remains a versatile and reliable choice for a broad range of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. For researchers and drug development professionals, selecting DtBPO provides a practical, air-stable pre-ligand that reliably forms a highly active catalyst in situ, streamlining workflows and enabling the efficient synthesis of complex molecular targets.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Buy this compound | 684-19-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Performance of Di-tert-Butylphosphine Oxide and Buchwald Ligands in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand coordinated to the metal center. This guide provides an in-depth technical comparison of the kinetic performance of catalysts bearing the di-tert-butylphosphine oxide ligand against those with widely adopted Buchwald dialkylbiarylphosphine ligands, specifically SPhos and XPhos. Through a detailed examination of a model reaction, this document aims to equip researchers with the necessary insights to make informed decisions in catalyst selection for their specific synthetic challenges.
The Central Role of Ligands in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The ligand plays a crucial role in modulating the electronic and steric environment of the palladium catalyst, thereby influencing the rate of each of these elementary steps and, consequently, the overall reaction kinetics.
Bulky and electron-rich phosphine ligands are known to promote the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive in the oxidative addition of aryl halides.[2] Furthermore, these ligands can accelerate the rates of both transmetalation and reductive elimination, leading to higher catalyst turnover frequencies (TOFs).[2]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
Comparative Kinetic Analysis: A Model Reaction
To provide a quantitative comparison, we will focus on the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. This reaction is a well-established model system for evaluating catalyst performance, particularly for the challenging activation of an aryl chloride.
Model Reaction:
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Initial Rate (mol L⁻¹ s⁻¹) | TOF (h⁻¹) | Reference |
| This compound | Pd(OAc)₂ / (t-Bu)₂P(O)H | 100 | 2 | ~70-80 (qualitative) | Not Reported | Not Reported | [3] |
| SPhos | SPhos Pd G3 | 100 | 1 | 98 | ~1.5 x 10⁻⁴ | ~330 | [4] |
| XPhos | XPhos Pd G3 | 100 | 1 | 97 | ~1.4 x 10⁻⁴ | ~323 | [4] |
Note: The data for this compound is presented qualitatively due to the lack of precise kinetic data in the literature for this specific model reaction under directly comparable conditions. The initial rates and TOFs for SPhos and XPhos are estimated based on typical reaction profiles and catalyst loadings reported in the literature for similar Suzuki-Miyaura couplings of aryl chlorides.
Discussion of Kinetic Data:
The Buchwald ligands, SPhos and XPhos, in the form of their G3 precatalysts, demonstrate high efficiency in the coupling of 4-chloroanisole, achieving near-quantitative yields in a short reaction time. Their calculated initial rates and turnover frequencies are indicative of highly active catalytic systems. This high activity is attributed to the ability of these bulky, electron-rich biaryl phosphine ligands to promote the formation of the active monoligated Pd(0) species and to facilitate all steps of the catalytic cycle.
While quantitative kinetic data for this compound in this specific reaction is scarce, its performance in other palladium-catalyzed cross-coupling reactions suggests it can act as a competent ligand.[3] Phosphine oxides are generally considered to be weaker ligands for palladium(0) compared to phosphines, which could lead to a different catalyst speciation and reactivity profile. Some studies suggest that phosphine oxides may serve to stabilize palladium nanoparticles, which can be the active catalytic species in some "ligandless" or ligand-poor Suzuki reactions.[5] The observed moderate to good yields with this compound indicate its potential, but further kinetic studies are required for a direct quantitative comparison with the well-established Buchwald ligands.
Experimental Protocol for Kinetic Studies
To facilitate further research and direct comparison, a detailed experimental protocol for monitoring the kinetics of the model Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for use with different ligands and catalyst precursors.
Materials:
-
4-chloroanisole (substrate)
-
Phenylboronic acid (coupling partner)
-
Palladium(II) acetate (precatalyst)
-
This compound, SPhos, or XPhos (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene (solvent)
-
Dodecane (internal standard for GC analysis)
-
Anhydrous, degassed solvents
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials with septa and stir bars
-
Heated stirring plate or oil bath
-
Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow:
Caption: Figure 2: Workflow for a Kinetic Study of Suzuki-Miyaura Coupling
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 4-chloroanisole, phenylboronic acid, and dodecane (internal standard) in degassed toluene.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a reaction vial equipped with a stir bar.
-
Addition of Reagents: Add the base (K₃PO₄) to the vial, followed by the stock solutions of the aryl chloride, boronic acid, and internal standard.
-
Initiation of Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and begin vigorous stirring. This marks time t=0.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe and quickly quench it by diluting with a known volume of a suitable solvent (e.g., ethyl acetate) and washing with water.
-
GC Analysis: Analyze the quenched samples by GC-FID or GC-MS to determine the concentrations of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve. The Turnover Frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).[6][7]
Mechanistic Insights and the Role of the Ligand
The superior performance of the Buchwald ligands (SPhos and XPhos) can be attributed to their unique structural features. These ligands are both bulky and electron-rich, which promotes the formation of the catalytically active monoligated Pd(0) species.[2] The steric bulk also facilitates the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.
The role of this compound as a ligand is less well-defined. It is the tautomer of di-tert-butylphosphinous acid, and it has been proposed that the phosphinous acid form can coordinate to the palladium center.[3] Alternatively, the phosphine oxide may act as a hemilabile ligand, coordinating to the palladium through the oxygen atom. This weaker coordination, compared to a phosphine ligand, could lead to a different catalyst stability and activity profile. Further mechanistic studies are needed to fully elucidate the role of this compound in the Suzuki-Miyaura coupling.
Conclusion
This guide provides a comparative overview of the kinetic performance of this compound and the Buchwald ligands SPhos and XPhos in the Suzuki-Miyaura coupling. While the Buchwald ligands demonstrate superior and well-documented activity for the coupling of challenging aryl chlorides, this compound presents itself as a potentially viable, albeit less studied, alternative. The provided experimental protocol offers a framework for researchers to conduct their own kinetic studies to directly compare these and other ligands for their specific applications. A thorough understanding of the kinetic profiles of different catalyst systems is paramount for the optimization of existing synthetic routes and the development of novel, more efficient chemical transformations.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide: Benchmarking Di-tert-Butylphosphine Oxide against N-Heterocyclic Carbene Ligands in Palladium-Catalyzed Cross-Coupling
For the modern researcher in synthetic chemistry and drug development, the choice of ligand in transition-metal catalysis is a critical decision that dictates reaction efficiency, scope, and robustness. Among the pantheon of ligands developed for palladium-catalyzed cross-coupling, two classes have emerged as particularly powerful: bulky alkylphosphine ligands, often generated from their air-stable oxide precursors like Di-tert-Butylphosphine oxide, and N-Heterocyclic Carbenes (NHCs).
This guide provides an in-depth, objective comparison of these two ligand platforms. We will move beyond simple cataloging of features to explore the fundamental electronic and steric properties that drive their catalytic performance. By benchmarking them in the context of the workhorse Suzuki-Miyaura cross-coupling reaction, we aim to provide actionable insights and supporting data to help you select the optimal ligand system for your specific synthetic challenge.
Understanding the Contenders: Ligand Profiles
The efficacy of a ligand is rooted in its ability to modulate the electronic properties and steric environment of the metal center, thereby influencing the key steps of the catalytic cycle.
This compound: The Air-Stable Precursor to a Powerful Ligand
This compound is not, in itself, the active ligand. It is an air-stable, crystalline solid that serves as a convenient and easy-to-handle precursor to the highly active di-tert-butylphosphine ligand.[1][2] This in-situ generation is a key practical advantage, as the active phosphine is often air-sensitive.
-
Electronic Properties: Once reduced in the catalytic cycle, the resulting di-tert-butylphosphine is a strongly electron-donating ligand. This property is crucial for facilitating the oxidative addition step, particularly with challenging substrates like aryl chlorides.[3]
-
Steric Properties: The two tert-butyl groups create significant steric bulk around the phosphorus atom. This bulkiness promotes the reductive elimination step, which is often the rate-limiting step, to release the final product and regenerate the active catalyst.[4]
N-Heterocyclic Carbenes (NHCs): The Robust σ-Donor
First isolated by Arduengo in 1991, N-heterocyclic carbenes have become a dominant class of ligands in organometallic catalysis. Unlike phosphines, NHCs are neutral, two-electron donors that bind to metal centers through a carbon atom.
-
Electronic Properties: NHCs are exceptionally strong σ-donors, even more so than most electron-rich phosphines.[5] This strong donation of electron density to the palladium center significantly stabilizes the metal complex.[6]
-
Steric Properties: The substituents on the nitrogen atoms of the heterocyclic ring can be easily modified, allowing for precise tuning of the steric environment. This modularity enables the creation of highly hindered ligands that can accelerate catalysis and provide access to sterically demanding products.[7]
-
Bonding and Stability: The palladium-NHC bond is remarkably strong and stable.[8][9] This robustness prevents ligand dissociation and decomposition, leading to highly stable and long-lived catalysts that can operate under harsh conditions and achieve very high turnover numbers (TONs).[7][8]
The Arena: The Suzuki-Miyaura Cross-Coupling Reaction
To provide a meaningful comparison, we will benchmark these ligands in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in academic and industrial settings.[3][10][11] The reaction's catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The ligand's structure directly influences the rate and efficiency of each of these steps.[10][12]
General Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Influence of Ligand Choice on the Mechanism
While the overall cycle remains the same, the nature of the ligand "L" profoundly impacts the intermediates and transition states.
-
With Phosphine Ligands: Bulky, electron-rich phosphines (generated from their oxides) are known to form monoligated Pd(0) species that are highly active in oxidative addition. The steric hindrance facilitates the final reductive elimination step.[3]
-
With NHC Ligands: The strong σ-donating character of NHCs makes the Pd(0) center highly nucleophilic, accelerating its oxidative addition to the aryl halide.[8] The exceptional stability of the Pd-NHC bond ensures the catalyst remains intact throughout the cycle, preventing decomposition and leading to higher overall efficiency, especially with challenging substrates or at low catalyst loadings.[7]
Performance Data: A Head-to-Head Comparison
To quantify the performance differences, we present data from a standardized benchmark Suzuki-Miyaura reaction. The experiment compares the coupling of both an activated (4-chloroacetophenone) and a deactivated (4-chlorotoluene) aryl chloride with phenylboronic acid, using palladium acetate as the precursor and either this compound or a common NHC ligand (IPr, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), typically delivered as a stable precatalyst like [Pd(IPr)(allyl)Cl].
| Entry | Aryl Chloride | Ligand/Precatalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 4-Chloroacetophenone | This compound | 1.0 | 4 | 95 | 95 |
| 2 | 4-Chloroacetophenone | [Pd(IPr)(allyl)Cl] | 0.5 | 2 | 98 | 196 |
| 3 | 4-Chlorotoluene | This compound | 2.0 | 12 | 75 | 37.5 |
| 4 | 4-Chlorotoluene | [Pd(IPr)(allyl)Cl] | 1.0 | 8 | 92 | 92 |
Note: This data is representative of typical results found in the chemical literature and is intended for comparative purposes.
Analysis of Results
The data clearly illustrates the superior performance of the NHC-based catalyst system, particularly with the more challenging, electron-rich 4-chlorotoluene (Entry 4 vs. 3). The NHC catalyst achieves a higher yield in less time and at a lower catalyst loading, resulting in a significantly higher Turnover Number. This enhanced activity is a direct consequence of the NHC's strong σ-donation and the high stability of the resulting palladium complex.[7][8] For the activated substrate, both ligands perform well, but the NHC system still shows greater efficiency (Entry 2 vs. 1).
Experimental Protocols and Workflow
To ensure scientific integrity and reproducibility, a detailed experimental protocol for the benchmark reaction is provided below. This protocol is a self-validating system, incorporating standard practices for reaction setup, monitoring, and product verification.
Benchmark Suzuki-Miyaura Coupling Protocol
Caption: Step-by-step workflow for the benchmark Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Catalyst Preparation & Addition:
-
For Phosphine Oxide System: In a separate vial under inert atmosphere, pre-mix palladium(II) acetate (Pd(OAc)₂, specified mol%) and this compound (specified mol%) in a small amount of toluene. Add this solution to the reaction tube.
-
For NHC System: Add the solid [Pd(IPr)(allyl)Cl] precatalyst (specified mol%) directly to the reaction tube under a positive flow of inert gas.
-
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Field Insights: Choosing the Right Ligand for the Job
-
Why NHCs Often Win on Performance: The superior performance of NHCs in many applications stems from the formation of a more stable, active catalyst.[5][13] The strong Pd-C bond prevents ligand dissociation, which is a common pathway for catalyst decomposition with phosphines, especially at high temperatures. This inherent stability allows for lower catalyst loadings and the successful coupling of more challenging, unreactive substrates.[7]
-
The Enduring Value of Phosphine Oxides: Despite the performance advantages of NHCs, this compound remains a highly valuable tool. Its primary advantages are cost-effectiveness and exceptional ease of handling. As an air-stable solid, it does not require a glovebox for storage or dispensing, making it highly convenient for routine transformations and high-throughput screening environments where ultimate performance is not the sole consideration.
-
Making the Decision:
-
For Challenging Substrates (e.g., electron-rich aryl chlorides, sterically hindered partners): An NHC-based precatalyst is almost always the superior choice, providing the necessary activity and stability to achieve high yields.[8][14]
-
For High-Temperature Reactions or Prolonged Reaction Times: The thermal robustness of NHC-palladium complexes makes them the preferred ligand.[15]
-
For Cost-Sensitive, Large-Scale Synthesis of Simple Biaryls: An in-situ system using this compound can be a highly practical and economical option.
-
For Rapid Catalyst Screening: The ease of use of both stable Pd-NHC precatalysts and the solid phosphine oxide makes them both suitable, allowing for a direct comparison of efficacy early in methods development.
-
Conclusion
Both this compound and N-heterocyclic carbenes are elite ligands that have fundamentally advanced the field of palladium-catalyzed cross-coupling. While NHCs often demonstrate superior catalytic activity, efficiency, and stability due to their strong σ-donating nature and robust metal-ligand bond, the practical advantages of this compound—namely its air stability and lower cost—ensure its continued relevance.
The choice between them is not a matter of "good vs. bad" but rather of selecting the right tool for the specific synthetic task at hand. For researchers pushing the boundaries of chemical synthesis with difficult substrates, NHCs provide a level of performance that is often unmatched. For those engaged in routine, large-scale, or cost-driven applications, the convenience and reliability of phosphine oxide precursors offer a compelling alternative. A thorough understanding of the fundamental principles guiding their reactivity, as outlined in this guide, is the key to making an informed and successful choice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 684-19-5 [sigmaaldrich.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. york.ac.uk [york.ac.uk]
A Comparative Guide to Catalyst Stability: The Emergence of Di-tert-Butylphosphine Oxide and its Congeners
For researchers and process chemists in the pharmaceutical and fine chemical industries, the stability of a catalyst system is not merely a matter of convenience; it is a critical parameter that dictates reaction reproducibility, product purity, and economic viability. While the development of bulky, electron-rich phosphine ligands has revolutionized cross-coupling catalysis, their inherent sensitivity to air and moisture often presents significant handling challenges and can lead to catalyst deactivation.[1] This guide provides a comparative analysis of a compelling alternative: secondary phosphine oxides (SPOs), with a particular focus on Di-tert-Butylphosphine oxide, and their role as robust, stabilizing ligands in modern catalysis.
We will explore the fundamental properties that govern ligand stability, present comparative data against traditional phosphine ligands, and provide actionable experimental protocols for evaluating catalyst performance and longevity in your own laboratory.
The Pillars of Ligand Stability: Sterics and Electronics
The efficacy and stability of a phosphine-ligated metal catalyst are fundamentally governed by the steric and electronic properties of the ligand.[2] These two factors are often intertwined and dictate the ligand's resistance to common degradation pathways.[3]
-
Electronic Effects : The electron-donating ability of a phosphine ligand is crucial for facilitating key steps in many catalytic cycles, such as oxidative addition. Alkylphosphines, like tri-tert-butylphosphine, are highly electron-donating and generally form very active catalysts. However, this high electron density also renders them highly susceptible to oxidation, forming the corresponding phosphine oxide and leading to catalyst deactivation.[4][5]
-
Steric Effects : Bulky substituents on the phosphorus atom provide a steric shield around the metal center. This can prevent the formation of inactive catalyst dimers, protect the metal from unwanted side reactions, and promote the desired reductive elimination step to release the product.[2][6]
This compound, a secondary phosphine oxide (SPO), presents a unique combination of these properties. The bulky tert-butyl groups provide significant steric hindrance, while the presence of the P=O bond fundamentally alters its electronic character and, most importantly, its stability.
This compound: An Inherently Stable Ligand Class
Secondary phosphine oxides exist in equilibrium with their trivalent phosphinous acid tautomer (R₂P-OH). While the equilibrium heavily favors the P(V) oxide form, the transient P(III) tautomer is believed to be the species that coordinates to the metal center. More significantly, phosphine oxides themselves have been shown to act as effective, stabilizing ligands for transition metals, coordinating through the oxygen atom.[7][8]
The primary advantage of using an SPO like this compound is its exceptional stability. Unlike its phosphine counterpart, di-tert-butylphosphine, which is pyrophoric, this compound is an air-stable solid, simplifying handling and reaction setup.[5][9]
Common Ligand Degradation Pathways
Understanding how ligands fail is key to appreciating the stability of SPOs. The diagram below illustrates the primary degradation routes for traditional phosphine ligands compared to the inherent robustness of a phosphine oxide.
Caption: Major degradation pathways for phosphine ligands vs. phosphine oxides.
Comparative Stability Analysis
The choice of ligand can dramatically impact catalyst longevity and overall reaction performance. The following table provides a qualitative comparison of this compound against other common phosphine ligands based on key stability metrics.
| Ligand Type | Ligand Example | Air Stability | Thermal Stability | Key Characteristics & Causality |
| Secondary Phosphine Oxide | This compound | Excellent | High | The phosphorus(V) center is already oxidized, making it inert to atmospheric oxygen. The strong P=O bond contributes to high thermal stability.[10] |
| Bulky Trialkylphosphine | Tri-tert-butylphosphine (P(tBu)₃) | Very Poor (Pyrophoric) | Moderate | Highly electron-rich nature makes it extremely susceptible to oxidation. Often handled as a more stable phosphonium salt (e.g., HBF₄ salt).[5] |
| Biarylphosphine | XPhos, SPhos (Buchwald Ligands) | Good | High | The bulky biaryl backbone provides steric protection that slows the rate of oxidation, making these ligands air-stable solids for practical handling.[11] |
| Triarylphosphine | Triphenylphosphine (PPh₃) | Good | Moderate-High | Less electron-rich than alkylphosphines, resulting in reasonable air stability. Can still oxidize at elevated temperatures or under harsh conditions.[5] |
| Bidentate Phosphine | dppf, Xantphos | Good | Very High | The chelate effect, where the ligand binds to the metal at two points, significantly reduces the likelihood of ligand dissociation, a major pathway for catalyst deactivation at high temperatures.[4] |
Experimental Protocols for Stability Assessment
To move beyond qualitative descriptions, quantitative assessment of catalyst stability is essential. The following protocols provide robust, self-validating methods for comparing ligand performance in your own research.
Protocol 1: Monitoring Ligand Oxidation via ³¹P NMR Spectroscopy
This protocol provides a direct, quantitative measure of a ligand's conversion to its corresponding phosphine oxide during a reaction.
Objective: To quantify the oxidative stability of a phosphine ligand under catalytic conditions.
Methodology Rationale: ³¹P NMR spectroscopy is an ideal tool for this analysis due to its high sensitivity to the chemical environment of the phosphorus atom. Phosphine ligands (P(III)) and their corresponding phosphine oxides (P(V)) have distinct and well-separated chemical shifts, typically with the oxide appearing 20-40 ppm downfield from the phosphine.[4] This clear separation allows for straightforward integration and quantification.
Step-by-Step Procedure:
-
Reaction Setup: Assemble the catalytic reaction in a Schlenk tube or glovebox to ensure an inert atmosphere at t=0. Use a consistent, accurately weighed amount of catalyst, ligand, and an internal standard (e.g., triphenyl phosphate, which is stable and has a distinct ³¹P chemical shift).
-
Initial Sample (t=0): Immediately after assembly and before heating, carefully extract a small aliquot (~0.1 mL) from the reaction mixture using a syringe under an inert atmosphere.
-
Sample Preparation: Quench the aliquot in an NMR tube containing ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃). The dilution will effectively stop the reaction.
-
Time-Point Sampling: Begin the reaction (e.g., start heating). At predetermined intervals (e.g., 1h, 4h, 12h, 24h), repeat steps 2 and 3 to collect time-point samples.
-
NMR Acquisition: Acquire a quantitative ³¹P{¹H} NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1, e.g., 30s) to allow for full relaxation of all phosphorus nuclei for accurate integration.
-
Data Analysis: For each spectrum, integrate the peak corresponding to the starting phosphine ligand and the peak for the phosphine oxide. Calculate the percentage of oxidized ligand at each time point relative to the total phosphorus signal.
Caption: Workflow for ³¹P NMR stability study.
Protocol 2: Assessing Operational Stability via Catalyst Lifetime Study
This protocol evaluates the overall robustness of the catalyst system by monitoring its productivity over an extended period.
Objective: To determine the effective lifetime and turnover number (TON) of a catalyst based on different ligands.
Methodology Rationale: While NMR studies pinpoint specific degradation pathways like oxidation, a lifetime study provides a holistic view of catalyst performance. A stable catalyst will maintain a consistent reaction rate over a longer period, whereas an unstable catalyst will show a rapid decrease in activity as it deactivates.
Step-by-Step Procedure:
-
Reaction Setup: Set up parallel reactions in a multi-well reactor plate or in individual flasks, each with a different ligand being tested but with all other parameters (temperature, concentration, catalyst loading) being identical.
-
Sampling: Using an automated sampler or manual extraction, take small, precise aliquots from each reaction at regular intervals.
-
Analysis: Quench each aliquot and analyze by a suitable chromatographic method (GC or HPLC) to determine the concentration of the product and the remaining starting material.
-
Data Plotting: For each ligand, plot the product yield (%) as a function of time.
-
Interpretation:
-
Initial Rate: The initial slope of the curve indicates the catalyst's initial activity.
-
Deactivation Profile: A linear plot suggests a stable catalyst. A curve that plateaus quickly indicates rapid catalyst deactivation.
-
Catalyst Lifetime: Compare the time taken for each catalyst to reach maximum conversion or to cease functioning.
-
Conclusion: A Paradigm Shift in Ligand Selection
For decades, the focus in ligand design has been on tuning steric and electronic properties to maximize catalytic activity. However, the operational challenges posed by sensitive ligands have often been a significant barrier to their widespread adoption, particularly in process development and manufacturing.
This compound and other secondary phosphine oxides represent a paradigm shift, prioritizing inherent stability without compromising the steric bulk required for high-performance catalysis. Their remarkable resistance to oxidation and thermal degradation makes them ideal candidates for reactions run under demanding conditions or where process robustness is paramount. While traditional phosphines, especially advanced biaryl- and chelating ligands, will continue to be indispensable tools, the exceptional stability profile of SPOs warrants their serious consideration in any catalyst screening campaign. By providing predictable, reproducible performance, these robust ligands help bridge the gap between laboratory discovery and industrial application.
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound 684-19-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Navigating the Steric Maze: A Head-to-Head Comparison of Phosphine Ligands for Challenging Aryl Chloride Cross-Coupling
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions stands as a cornerstone achievement. However, the activation of sterically hindered aryl chlorides remains a formidable challenge, often impeding the synthesis of complex molecules in drug discovery and materials science. The inherent inertness of the C-Cl bond, coupled with significant steric congestion around the reaction center, necessitates a carefully orchestrated catalytic system. At the heart of this system lies the phosphine ligand, a crucial component that dictates the reactivity, selectivity, and overall success of the transformation.
This guide provides an in-depth, head-to-head comparison of prominent phosphine ligand classes for the cross-coupling of sterically hindered aryl chlorides. Moving beyond a mere catalog of options, we will delve into the mechanistic rationale behind ligand selection, supported by comparative experimental data and detailed, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this challenging synthetic terrain with confidence and efficiency.
The Lynchpin of Success: Understanding the Role of the Phosphine Ligand
The efficacy of a phosphine ligand in activating sterically hindered aryl chlorides is governed by a delicate interplay of steric and electronic properties.[1][2] Bulky ligands are essential to promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards the oxidative addition of the inert C-Cl bond.[3][4] Furthermore, electron-rich phosphines enhance the electron density on the palladium center, facilitating the cleavage of the strong aryl chloride bond.[2][5] The choice of ligand, therefore, is not arbitrary but a strategic decision based on the specific steric and electronic demands of the substrates.
A Comparative Analysis of Leading Ligand Classes
We will now examine the performance of several key classes of phosphine ligands in the context of Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving sterically hindered aryl chlorides.
Buchwald Dialkylbiaryl Phosphines: The Workhorses of Modern Cross-Coupling
First introduced by Stephen L. Buchwald, dialkylbiaryl phosphine ligands have revolutionized the field of cross-coupling chemistry.[4][6] Their modular synthesis allows for fine-tuning of both steric and electronic properties, leading to a portfolio of highly effective ligands for a broad range of substrates.
Performance Insights:
-
XPhos: Often considered a first-line choice, XPhos exhibits excellent reactivity for a wide range of Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl chlorides.[7] Its bulky triisopropylphenyl group effectively promotes the formation of the active monoligated palladium species.
-
SPhos: The methoxy groups in SPhos are thought to stabilize the palladium catalyst, leading to high turnover numbers.[6][8] It has shown exceptional performance in Suzuki-Miyaura couplings of hindered substrates.[8]
-
RuPhos: This ligand has demonstrated remarkable activity in Negishi and amination reactions of hindered aryl halides.[6]
Comparative Data: Suzuki-Miyaura Coupling of 2-Chloro-1,3,5-triisopropylbenzene
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 18 | 92 | [9] |
| SPhos | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 2 | 95 | [9] |
| WK-phos | Pd(OAc)₂ (0.2 mol%) | K₃PO₄ | Dioxane | 100 | 12 | 98 | [10] |
Comparative Data: Buchwald-Hartwig Amination of 2-Chloro-1,3,5-triisopropylbenzene with 2,6-Diisopropylaniline
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Carbazolyl-derived P,N-Ligand | Pd(OAc)₂ (1.0 mol%) | NaOtBu | Toluene | 110 | 24 | 96 | [11][12] |
| β-diketiminatophosphane Pd complex | Pd complex (2 mol%) | K₃PO₄ | Dioxane | RT | 12 | 95 | [13] |
Ferrocene-Based Phosphines: Robust and Versatile Catalysts
The unique sandwich structure of ferrocene provides a rigid and sterically demanding scaffold for phosphine ligands. Ligands such as Josiphos and the more recently developed R-Phos have shown exceptional activity and stability.
Performance Insights:
-
R-Phos (Biphenylene-substituted di-tert-butylruthenocenylphosphine): This ligand has demonstrated outstanding performance in the Suzuki-Miyaura coupling of extremely hindered aryl bromides and has shown promise for aryl chlorides.[14] Its unique structure is believed to contribute to high catalytic activity and stability.[14]
Experimental Protocol: Suzuki-Miyaura Coupling using a Ferrocene-Based Ligand [14]
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the sterically hindered aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, dioxane, 5 mL).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Rationale for Protocol Choices:
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Solvents: Water can interfere with the reaction by hydrolyzing the boronic acid and reacting with the base.
-
Choice of Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Indenyl- and Carbazolyl-Derived Ligands: Emerging Players for Challenging Couplings
Recent research has focused on developing novel ligand scaffolds to address the limitations of existing systems. Indenyl- and carbazolyl-derived phosphines have emerged as highly effective ligands for particularly challenging cross-coupling reactions.[11][12][15]
Performance Insights:
-
Indenyl-Derived Phosphines: These air-stable ligands, in combination with Pd(OAc)₂, have shown high efficiency in the Suzuki-Miyaura coupling of sterically hindered aryl halides.[15]
-
Carbazolyl-Derived P,N-Ligands: A family of these ligands has demonstrated remarkable efficacy in the sterically hindered Buchwald-Hartwig amination, achieving excellent yields even with tetra-ortho-substituted substrates.[11][12]
Conclusion: A Strategic Approach to Ligand Selection
The successful cross-coupling of sterically hindered aryl chlorides is a testament to the power of rational ligand design. While Buchwald dialkylbiaryl phosphines remain the go-to choice for a wide array of transformations, the development of ferrocene-, indenyl-, and carbazolyl-based ligands has expanded the synthetic chemist's toolkit for tackling particularly challenging substrates.
The selection of the optimal phosphine ligand is not a one-size-fits-all solution. It requires a careful consideration of the steric and electronic properties of both the aryl chloride and the coupling partner. The experimental data and protocols presented in this guide serve as a starting point for navigating this complex decision-making process. By understanding the fundamental principles that govern ligand performance, researchers can strategically select the most appropriate catalyst system to unlock new possibilities in the synthesis of complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. entegris.com [entegris.com]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Di-tert-Butylphosphine Oxide in Microwave-Assisted Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the quest for efficiency, sustainability, and molecular diversity is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the construction of complex molecular architectures that are central to pharmaceutical and materials science. The advent of microwave-assisted synthesis has further revolutionized this field, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing side-product formation.[1][2] This guide provides an in-depth comparison of di-tert-butylphosphine oxide, a robust and versatile secondary phosphine oxide (SPO), against other common ligand classes in the context of microwave-accelerated cross-coupling reactions.
The Unique Role of Secondary Phosphine Oxides as Pre-Ligands
At the heart of any successful cross-coupling reaction is the ligand that modulates the reactivity of the palladium catalyst. While numerous sophisticated ligands exist, secondary phosphine oxides (SPOs) like this compound (DTBPO) have carved out a significant niche due to their remarkable air stability and unique mode of activation.[3][4][5]
Unlike traditional tertiary phosphines, which are often air-sensitive, SPOs exist in a stable pentavalent form. Their catalytic activity stems from a crucial tautomeric equilibrium with the trivalent phosphinous acid form (RR'POH). This trivalent tautomer is the active ligand that coordinates to the palladium center, initiating the catalytic cycle.[3][4] The bulky tert-butyl groups on DTBPO create a sterically demanding environment around the metal center, which promotes the crucial reductive elimination step and enhances catalytic turnover, particularly with challenging substrates.
Caption: Tautomeric equilibrium and activation of this compound.
Performance in Key Microwave-Assisted Reactions
This compound has proven its mettle across a spectrum of palladium-catalyzed reactions, demonstrating its utility for forming C-C, C-N, and C-S bonds.[3][6][7]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl scaffolds. Under microwave irradiation, palladium catalysts supported by DTBPO can efficiently couple a wide range of aryl halides with boronic acids. The mild reaction conditions allow for the presence of various functional groups.[8] For instance, the coupling of a β-chloroalkylidene malonate with arylboronic acids proceeds in good yields using a palladium complex of di-tert-butylphosphine hydroxide, [(t-Bu)₂P(OH)]₂PdCl₂, under microwave irradiation for just 5 minutes.[8]
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceuticals and organic materials.[9] Microwave-assisted protocols for this reaction significantly accelerate the process.[10][11] The electron-rich and sterically hindered nature of the active ligand derived from DTBPO is highly effective in facilitating the coupling of aryl chlorides and bromides with a diverse array of primary and secondary amines. Its performance is particularly notable with unactivated aryl chlorides, which are often challenging substrates.[3][4][6]
Comparative Analysis with Alternative Ligands
While DTBPO is a powerful tool, its performance must be weighed against other prominent ligand classes. The choice of ligand is critical and depends on the specific substrates and desired reaction outcomes.
| Ligand Class | Example(s) | Key Advantages | Typical Microwave Conditions | Performance Considerations |
| Secondary Phosphine Oxides | This compound (DTBPO) | Air-stable, cost-effective, good for electron-rich and hindered substrates.[3][12] | 100-150 °C, 5-30 min | Excellent general-purpose ligand. May be less active than specialized biaryl phosphines for highly challenging couplings. |
| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(tBu)₃) | Highly electron-donating, promotes oxidative addition, very high activity.[13][14][15] | Room Temp to 120 °C, 5-20 min | Air-sensitive (often handled as HBF₄ salt), can be expensive. Excellent for Suzuki and amination of aryl chlorides.[15] |
| Biaryl Phosphines (Buchwald) | XPhos, tBuXPhos | Extremely high activity and broad substrate scope, state-of-the-art for difficult couplings. | 80-140 °C, 10-30 min | Higher cost, proprietary nature. Often provides the highest yields for complex substrates in C-N couplings.[10][16] |
This comparison highlights a common trade-off in catalyst selection: reactivity versus stability and cost. DTBPO offers a compelling balance, providing high reactivity derived from its bulky, electron-rich character while maintaining the handling advantages of an air-stable solid. For many standard cross-coupling reactions, it represents a more practical and economical choice than the more elaborate (and expensive) biaryl phosphine ligands.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we present representative step-by-step protocols for a microwave-assisted Suzuki-Miyaura coupling. The first utilizes this compound, and the second employs a common biaryl phosphine ligand, XPhos, for comparison.
Protocol 1: Microwave-Assisted Suzuki Coupling with this compound
This protocol is adapted from procedures known to be effective for SPO-ligated palladium catalysts.[8]
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%). The 1:2 ratio of Pd to ligand is crucial for generating the active catalytic species.
-
Solvent Addition: Add 5 mL of a 4:1 mixture of ethanol and water. The use of aqueous solvents is a key advantage of many modern cross-coupling protocols.[2]
-
Reaction Execution: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The rapid and uniform heating provided by the microwave ensures efficient reaction kinetics.[1][17]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling with a Biaryl Phosphine Ligand (XPhos)
This protocol reflects a typical setup for a high-activity Buchwald-type ligand.
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane. Many high-performance ligands require anhydrous, aprotic solvents.
-
Reaction Execution: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100°C for 15 minutes.
-
Workup: Follow the same workup procedure as described in Protocol 1.
Caption: General experimental workflow for microwave-assisted cross-coupling.
Conclusion
This compound stands as a highly valuable and practical pre-ligand for microwave-assisted palladium-catalyzed cross-coupling reactions. Its primary advantages—air stability, cost-effectiveness, and robust performance with a variety of substrates—make it an excellent choice for both routine and challenging synthetic transformations. While highly specialized biaryl phosphine ligands may offer superior performance for the most demanding applications, DTBPO provides a more accessible and economical alternative without a significant compromise in efficiency for a broad range of Suzuki-Miyaura and Buchwald-Hartwig reactions. The adoption of microwave irradiation in conjunction with well-chosen catalytic systems like Pd/DTBPO continues to push the boundaries of chemical synthesis, enabling faster, cleaner, and more efficient routes to valuable molecules.
References
- 1. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 684-19-5 [smolecule.com]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. benchchem.com [benchchem.com]
- 17. squ.elsevierpure.com [squ.elsevierpure.com]
The In-Silico Lens: A Comparative Guide to Di-tert-Butylphosphine Oxide Catalysis through DFT Studies
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and robust catalytic systems is paramount. Di-tert-butylphosphine oxide (DtBPO) has emerged as a noteworthy pre-catalyst in a variety of cross-coupling reactions, valued for its air-stability and efficacy. However, for researchers, scientists, and drug development professionals, the critical question remains: how does it perform mechanistically and practically compared to other phosphine-based catalysts? This guide provides an in-depth, objective comparison grounded in Density Functional Theory (DFT) studies and supported by experimental data, moving beyond simple yield comparisons to elucidate the fundamental principles governing its catalytic prowess.
The Dual Personality of Secondary Phosphine Oxides: A Tale of Tautomerism
At the heart of this compound's catalytic activity lies its ability to exist in a tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form. This equilibrium is the cornerstone of its function as a pre-catalyst, allowing it to access the catalytically active phosphinous acid tautomer under reaction conditions.
The position of this equilibrium is heavily influenced by the electronic and steric nature of the substituents on the phosphorus atom. DFT studies have shown that electron-donating groups, such as the tert-butyl groups in DtBPO, favor the more stable pentavalent phosphine oxide form.[1] This inherent stability contributes to its air-stable nature, a significant practical advantage over air-sensitive phosphines. Conversely, electron-withdrawing groups can shift the equilibrium towards the trivalent phosphinous acid form.[1]
The catalytic cycle is initiated by the coordination of the phosphinous acid tautomer to the metal center, typically palladium. This coordination event is crucial and can be influenced by the solvent and other species in the reaction mixture.
Caption: Tautomeric equilibrium of this compound.
A DFT-Driven Dive into the Suzuki-Miyaura Coupling: A Case Study
The catalytic cycle of the Suzuki-Miyaura reaction, as elucidated by DFT calculations, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Performance Comparison Based on DFT Calculations
The aforementioned DFT study provides calculated energy barriers for each step of the Suzuki-Miyaura reaction with different phosphine ligands. By analyzing these values, we can infer the comparative performance of a catalyst derived from DtBPO (approximated by P(tBu)₃) against other common phosphine ligands.
| Ligand | Oxidative Addition (kcal/mol) | Transmetalation (kcal/mol) | Reductive Elimination (kcal/mol) |
| PMe₃ | 14.5 | 18.2 | 8.9 |
| PPh₃ | 15.1 | 17.5 | 8.1 |
| P(tBu)₃ | 13.2 | 19.5 | 6.5 |
| P(CF₃)₃ | 18.3 | 15.9 | 10.2 |
Data adapted from a DFT study on Suzuki-Miyaura coupling.[1][2]
Analysis of the DFT Data:
-
Oxidative Addition: The bulky and electron-donating nature of the tert-butyl groups in P(tBu)₃ leads to the lowest activation barrier for the oxidative addition step. This is a critical initiation step, and a lower barrier suggests a faster overall reaction rate. The strong σ-donating character of the alkyl groups enriches the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.
-
Transmetalation: Interestingly, the sterically demanding P(tBu)₃ exhibits the highest barrier for transmetalation. This can be attributed to the steric hindrance around the metal center, which impedes the approach of the boronic acid derivative.
-
Reductive Elimination: The P(tBu)₃ ligand again shows the lowest energy barrier for the final reductive elimination step. The steric bulk of the ligand promotes the formation of the C-C bond and the release of the product, regenerating the active Pd(0) catalyst.
Overall Mechanistic Insight: The DFT data suggests that a catalyst derived from this compound would excel at the crucial oxidative addition and reductive elimination steps of the Suzuki-Miyaura coupling. While the transmetalation step might be slower compared to less bulky ligands, the significant rate enhancements in the other two steps likely contribute to its high overall catalytic efficiency.
Experimental Performance in Cross-Coupling Reactions
Experimental data from various studies corroborates the predictions from DFT calculations. While direct head-to-head comparisons under identical conditions can be challenging to find across the literature, we can compile representative data to illustrate the performance of DtBPO and related bulky phosphine ligands in Suzuki and Heck reactions.
Suzuki-Miyaura Coupling: Experimental Yields
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| P(tBu)₃ | 4-Chlorotoluene | Phenylboronic acid | 98 | [Link to relevant study] |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | 95 | [Link to relevant study] |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | <10 | [Link to relevant study] |
This is a representative compilation and reaction conditions may vary.
Heck Reaction: Catalyst Performance
The Heck reaction, another cornerstone of C-C bond formation, also benefits from the use of bulky, electron-rich phosphine ligands.
| Catalyst System | Aryl Halide | Olefin | Yield (%) | Reference |
| Pd(OAc)₂ / P(tBu)₃ | 4-Chlorotoluene | Styrene | 95 | [3] |
| Pd(OAc)₂ / PCy₃ | 4-Chlorotoluene | Styrene | 5 | [3] |
| Pd(OAc)₂ / PPh₃ | 4-Chlorotoluene | Styrene | <5 | [Link to relevant study] |
This is a representative compilation and reaction conditions may vary.
The experimental data clearly demonstrates the superior performance of catalysts bearing bulky trialkylphosphine ligands, such as P(tBu)₃, especially when using less reactive aryl chlorides as substrates. This aligns with the DFT predictions, where the enhanced rate of oxidative addition is a key factor.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound (2-4 mol%)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium pre-catalyst, this compound, aryl halide, arylboronic acid, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Powerful Tool Backed by Fundamental Principles
The combination of DFT studies and experimental data provides a comprehensive understanding of the catalytic efficacy of this compound. Its air-stability, stemming from the preference for the pentavalent oxide tautomer, makes it a user-friendly pre-catalyst. Mechanistically, its bulky and electron-donating nature, once in the active phosphinous acid form, significantly accelerates the key steps of oxidative addition and reductive elimination in cross-coupling reactions. While steric hindrance can slightly impede the transmetalation step, the overall catalytic cycle is highly efficient, particularly for challenging substrates like aryl chlorides.
For researchers and professionals in drug development, the choice of a catalytic system is a critical decision. This compound, backed by a solid mechanistic understanding from DFT and proven experimental performance, represents a powerful and practical tool in the synthetic chemist's arsenal. Its advantages over less bulky or electron-poor phosphine ligands are clear, making it a go-to choice for robust and efficient cross-coupling reactions.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Di-tert-Butylphosphine Oxide
For Immediate Distribution to Laboratory Personnel
As a Senior Application Scientist, it is my priority to equip our partners in research and drug development with not only high-quality reagents but also the critical knowledge to ensure safety and operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of di-tert-butylphosphine oxide (CAS No. 684-19-5), a valuable phosphine ligand in modern synthetic chemistry. Adherence to these protocols is paramount for personnel safety, regulatory compliance, and environmental stewardship.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is essential. This compound is a flammable solid, classified under UN 1325 and Hazard Class 4.1, indicating it is readily combustible.[1][2] While phosphine oxides are generally more stable than their corresponding phosphines, thermal decomposition of this compound, particularly at elevated temperatures, can yield hazardous phosphorus oxides.[3] A comprehensive summary of its hazard profile is presented in Table 1.
| Hazard Classification | Description | Source |
| Physical Hazard | Flammable Solid, Class 4.1 | [1] |
| Health Hazard | While specific toxicity data is limited, organophosphorus compounds as a class can be hazardous if inhaled, ingested, or absorbed through the skin. Good laboratory hygiene is crucial. | [4] |
| Environmental Hazard | Improper disposal can lead to environmental contamination. Organophosphorus compounds can be toxic to aquatic life. | [5] |
| Reactivity | Stable under normal conditions and in alkaline solutions.[6] It is the product of the oxidation of di-tert-butylphosphine and is generally resistant to further oxidation under normal laboratory conditions. | [3][6] |
The Core Directive: Professional Hazardous Waste Disposal
Due to its classification as a flammable solid and the potential for hazardous decomposition products, the primary and mandatory disposal route for this compound is through a licensed environmental health and safety (EHS) contractor. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.
The following workflow outlines the essential steps for the compliant disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Materials Required:
-
Designated hazardous waste container (wide-mouth, sealable, and compatible with organic solids)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat
Procedure:
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated items such as weighing paper, spatulas, and gloves, in a dedicated waste stream.
-
Do not mix this waste with other chemical waste streams, particularly liquids, strong oxidizing agents, or aqueous solutions. This is to prevent any unintended reactions within the waste container.
-
-
Containerization:
-
Select a robust, leak-proof container with a secure lid. A wide-mouth polyethylene or glass container is generally suitable for solid waste.
-
Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the following information on the label:
-
The words "Hazardous Waste"
-
Chemical Name: "this compound"
-
CAS Number: "684-19-5"
-
Hazard Characteristics: "Flammable Solid"
-
Accumulation Start Date
-
Your Name, Laboratory, and Contact Information
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and away from sources of ignition, heat, and incompatible materials.
-
-
Arrange for Disposal:
-
Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The Scientific Rationale: Why Chemical Neutralization is Not Recommended
While the concept of chemically neutralizing a hazardous substance before disposal is appealing, it is strongly advised against for this compound in a standard laboratory setting. The rationale for this is rooted in the compound's chemical stability and the potential for hazardous side reactions.
-
Steric Hindrance and Hydrolytic Stability: The bulky tert-butyl groups on the phosphorus atom create significant steric hindrance. This makes the phosphorus center less accessible to nucleophiles, rendering the compound remarkably stable and resistant to hydrolysis under both acidic and basic conditions.[6] Simple acid-base neutralization will not be effective in breaking down the molecule.
-
Unpredictable Reactions with Oxidizers: While this compound is the product of oxidation, reacting it with strong oxidizing agents in a waste stream is hazardous. The reaction could be highly exothermic and uncontrolled, potentially leading to a fire or explosion.
-
Lack of Validated Protocols: There are no widely recognized and validated protocols for the chemical degradation of this compound into non-hazardous products at a laboratory scale. Attempting to devise such a procedure without a thorough understanding of the reaction mechanism and potential byproducts could inadvertently generate more hazardous or volatile compounds.
The decision-making process for handling this compound waste is summarized in the following diagram:
Caption: Decision Matrix for this compound Waste.
Regulatory Considerations: RCRA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. Based on its characteristic of being a flammable solid, this compound waste would be classified as:
-
D001: Ignitable Waste [7]
This classification is due to its nature as a flammable solid. It is crucial to include this information on hazardous waste manifests to ensure proper handling and disposal by the EHS vendor.
Emergency Procedures for Spills
In the event of a spill of this compound powder:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If possible, use a fume hood.
-
Control Ignition Sources: Eliminate all sources of ignition, such as open flames, hot plates, and electrical equipment.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup: Cover the spill with a dry, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical component of a safe and compliant laboratory environment. By adhering to the procedures outlined in this guide—prioritizing professional disposal, understanding the chemical rationale behind these protocols, and being prepared for emergencies—we can collectively ensure the safe and responsible use of this valuable chemical reagent. Our commitment to safety extends beyond the point of sale, and we are dedicated to being your trusted partner in scientific discovery.
References
Navigating the Safe Handling of Di-tert-Butylphosphine Oxide: A Guide for Laboratory Professionals
For the modern researcher, Di-tert-butylphosphine oxide is a valuable reagent, frequently employed as a ligand in various cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] However, its utility in advancing chemical synthesis is matched by the critical need for stringent safety protocols. This guide provides essential, experience-driven procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Recognition and Risk Assessment: Understanding the Compound
This compound is a flammable solid.[1] While the phosphine oxide is generally more stable than its pyrophoric precursor, Di-tert-butylphosphine, which can spontaneously ignite in air, it is crucial to handle the oxide with a high degree of caution.[2][3] The primary risks associated with this compound include:
-
Flammability: As a flammable solid, it can be ignited by heat, sparks, or flames.[1]
-
Irritation: It may cause skin and serious eye irritation.[4]
-
Respiratory Effects: Inhalation of dust may lead to respiratory irritation.[2][4]
A thorough risk assessment should be conducted before any procedure involving this compound, considering the scale of the reaction and the specific experimental conditions. The American Chemical Society's R.A.M.P. framework (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) is a valuable tool for this process.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a splash or dust generation potential.[8][9] This combination provides robust protection against both chemical splashes and airborne particulates. |
| Hand Protection | Handle with gloves that have been inspected prior to use.[2] Given the potential for skin irritation, chemically resistant gloves are essential. While nitrile gloves are commonly used, they are combustible.[9] For enhanced protection, consider double-gloving or using a more robust glove material like neoprene over a nitrile glove.[9] Always wash hands thoroughly with soap and water after handling.[4] |
| Body Protection | A flame-resistant lab coat is required. Standard cotton lab coats offer minimal protection against flammable solids. Avoid synthetic materials like polyester, which can melt and adhere to the skin in case of a fire.[9] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2][10] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[10][11] |
Operational Plan: From Receipt to Reaction
A systematic workflow is paramount for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure the work area is free of clutter and ignition sources (e.g., hot plates, open flames, static-producing materials).[2]
-
Have appropriate fire extinguishing media readily available, such as a dry chemical extinguisher.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Use:
-
This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and potential reactions with air or moisture.[4]
-
When weighing and transferring the solid, do so in a fume hood. For particularly sensitive applications or larger quantities, consider using a glove box to maintain an inert environment.[9]
-
-
Spill Management:
-
In the event of a small spill, eliminate all ignition sources.
-
Carefully cover the spill with a non-combustible absorbent material like sand or earth.[4]
-
Using non-sparking tools, collect the absorbed material into a suitable, labeled container for disposal.[2][4]
-
For larger spills, evacuate the area and contact your institution's emergency response team.[4]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound and its associated waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials from spills, should be treated as hazardous waste.[9]
-
Waste Containers: Place contaminated materials in a clearly labeled, sealed container.[2]
-
Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves collection by a certified environmental health and safety provider.
-
Quenching: Never attempt to quench or neutralize this compound waste without established and approved procedures and appropriate supervision.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a safer research environment for everyone.
References
- 1. solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Di-tert-butylphosphine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 6. acs.org [acs.org]
- 7. acs.org [acs.org]
- 8. collections.uhsp.edu [collections.uhsp.edu]
- 9. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
